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  • Product: 2,9-Dinitro-9-propyl-9h-fluorene
  • CAS: 66009-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,9-Dinitro-9-propyl-9H-fluorene (CAS Number: 66009-01-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Chemical Entity In the vast expanse of chemical literature, some compounds are meticulously c...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical literature, some compounds are meticulously characterized, their properties and potential applications extensively documented. Others, like the subject of this guide, 2,9-Dinitro-9-propyl-9H-fluorene , exist primarily as catalog entries, their full scientific story yet to be written. This guide, therefore, adopts a dual-purpose structure. It will first present the established, albeit limited, information on this specific molecule. Subsequently, and more critically for the research-oriented audience, it will provide a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential exploration in drug discovery, drawing upon established principles of fluorene chemistry. This document is designed not as a mere summary of known facts, but as a strategic roadmap for pioneering research into this intriguing, under-explored molecule.

Section 1: Core Identity and Physicochemical Postulates

2,9-Dinitro-9-propyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its fundamental identity is captured by the following verified details.

PropertyValueSource
CAS Number 66009-01-6
Molecular Formula C₁₆H₁₄N₂O₄
Molecular Weight 298.30 g/mol
Canonical SMILES CCC(C1=C2C=CC=C1)C3=C(C=C(C=C3)=O)C=C2=O
Physical State Solid (postulated)

Due to the absence of specific experimental data, we must extrapolate other physicochemical properties based on the behavior of analogous fluorene derivatives. The presence of two nitro groups, which are strong electron-withdrawing groups, will significantly influence the molecule's electronic properties and reactivity. The propyl group at the 9-position will add steric bulk and increase lipophilicity compared to unsubstituted dinitrofluorene.

Section 2: A Proposed Synthetic Pathway and Characterization Strategy

Proposed Synthesis Workflow

The proposed synthesis begins with the alkylation of fluorene at the C9 position, which is known to be acidic, followed by a controlled dinitration.

Synthesis_Workflow Fluorene 9H-Fluorene Alkyl_Fluorene 9-Propyl-9H-fluorene Fluorene->Alkyl_Fluorene Alkylation Base Strong Base (e.g., NaH, n-BuLi) Base->Alkyl_Fluorene Propyl_Halide 1-Iodopropane Propyl_Halide->Alkyl_Fluorene Final_Product 2,9-Dinitro-9-propyl-9H-fluorene Alkyl_Fluorene->Final_Product Dinitration Nitrating_Agent Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Agent->Final_Product Anticancer_MoA Compound 2,9-Dinitro-9-propyl-9H-fluorene Cell Cancer Cell Compound->Cell DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Bioreduction Intracellular Bioreduction Cell->Bioreduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Bioreduction->Reactive_Intermediates Macromolecule_Damage Macromolecular Damage (e.g., DNA adducts) Reactive_Intermediates->Macromolecule_Damage DNA_Intercalation->Macromolecule_Damage Apoptosis Apoptosis Macromolecule_Damage->Apoptosis

Exploratory

A Technical Guide to the Molecular Structure of Dinitro-Propyl-Fluorene Derivatives

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of dinitrated fluorene derivatives, with a specific focus on elucidating the structure of the target molecule, 2,9-Dinitro-9-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of dinitrated fluorene derivatives, with a specific focus on elucidating the structure of the target molecule, 2,9-Dinitro-9-propyl-9H-fluorene. Due to the absence of direct experimental data for this specific compound in surveyed literature, this guide employs a well-established scientific approach: a detailed examination of the closely related and well-characterized analogue, 2,7-Dinitro-9H-fluorene. By thoroughly analyzing the synthesis, spectroscopic signatures (NMR, FT-IR, MS), and structural characteristics of this analogue, we establish a robust baseline. This foundational knowledge is then used to predict the structural and spectroscopic impact of C9-propylation and C2, C9-dinitration, offering a scientifically rigorous, extrapolated model for the target molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic hydrocarbons and their derivatives.

Introduction

The fluorene moiety is a privileged tricyclic aromatic scaffold prevalent in materials science, medicinal chemistry, and drug development. Its rigid, planar structure and versatile functionalization potential make it an attractive core for developing novel materials and therapeutic agents. Nitroaromatic compounds, including dinitrofluorene derivatives, are of significant interest due to their electrochemical properties and their role as intermediates in the synthesis of amino-fluorene compounds, which are valuable in various applications. Furthermore, certain nitro-polycyclic aromatic hydrocarbons are recognized as environmental pollutants and their mutagenic properties are a subject of extensive study.[1][2]

This guide addresses the molecular structure of 2,9-Dinitro-9-propyl-9H-fluorene. A thorough search of the existing scientific literature did not yield specific experimental data for this exact molecule. This suggests the compound may be novel or not yet fully characterized. To overcome this, we will first conduct an in-depth analysis of the well-documented analogue, 2,7-Dinitro-9H-fluorene[3]. This foundational analysis will then allow for a scientifically-grounded extrapolation to predict the key structural and spectroscopic features of the target molecule, 2,9-Dinitro-9-propyl-9h-fluorene.

Part 1: Foundational Analysis of the 2,7-Dinitro-9H-fluorene Scaffold

To understand the target molecule, we must first dissect the structure of its parent, 2,7-Dinitro-9H-fluorene. This compound has been synthesized and characterized, providing a reliable experimental basis for our analysis.

Synthesis of 2,7-Dinitro-9H-fluorene

The synthesis of 2,7-Dinitro-9H-fluorene is typically achieved through the direct nitration of 9H-fluorene.[4] The electrophilic substitution occurs preferentially at the C2 and C7 positions due to the electronic directing effects of the fused benzene rings.

A common synthetic protocol involves the reaction of fluorene with a nitrating agent, such as fuming nitric acid in glacial acetic acid.[4] The reaction temperature is a critical parameter that must be carefully controlled to prevent the formation of multiple isomeric dinitro derivatives and other side products.[5] An alternative two-step synthesis involves the oxidation of fluorene to fluorenone, followed by nitration to 2,7-dinitro-9-fluorenone and subsequent reduction of the ketone.[6][7]

Spectroscopic Characterization

The elucidation of the molecular structure of 2,7-Dinitro-9H-fluorene relies on a combination of spectroscopic techniques.

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For aromatic nitro compounds, the most prominent features are the strong absorption bands corresponding to the nitro (NO₂) group.[8]

Key Vibrational Modes for 2,7-Dinitro-9H-fluorene:

  • Asymmetric NO₂ Stretch (ν_as): A strong absorption band is expected in the 1550-1475 cm⁻¹ region.[8][9] Conjugation with the aromatic fluorene ring system typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[9][10]

  • Symmetric NO₂ Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[8][9] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[11]

  • Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands of variable intensity are observed in the 1600-1450 cm⁻¹ region.

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring typically appears in the 890-835 cm⁻¹ region.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Aromatic C-H Stretch> 3000Medium-Weak
Aromatic C=C Stretch1600 - 1450Variable
C-N Stretch890 - 835Medium

Table 1: Predicted FT-IR Absorption Frequencies for 2,7-Dinitro-9H-fluorene.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of 2,7-Dinitro-9H-fluorene, the number of unique signals is less than the total number of protons and carbons.

¹H NMR:

  • H9 (Methylene protons): A singlet corresponding to the two protons at the C9 position.

  • Aromatic Protons: Due to the C2v symmetry, three distinct signals are expected for the six aromatic protons.

¹³C NMR:

  • SpectraBase and PubChem provide reference spectra for 2,7-Dinitro-9H-fluorene, showing the expected signals for the distinct carbon atoms in the molecule.[3][12]

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₁₃H₈N₂O₄ is observed at m/z 256.21.[3][13]

Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[14][15] This can lead to characteristic fragment ions that help confirm the structure.

Part 2: Extrapolated Structure of 2,9-Dinitro-9-propyl-9H-fluorene

Building upon the established data for 2,7-Dinitro-9H-fluorene, we can now extrapolate the structural and spectroscopic features of the target molecule, 2,9-Dinitro-9-propyl-9H-fluorene. The key structural differences are the shift of one nitro group from the C7 to the C9 position and the addition of a propyl group at the C9 position.

Caption: Molecular structure of 2,9-Dinitro-9-propyl-9h-fluorene.

Hypothesized Synthesis

The synthesis of 2,9-Dinitro-9-propyl-9H-fluorene would likely require a multi-step approach. Direct nitration of 9-propyl-9H-fluorene would likely lead to a mixture of isomers. A more controlled synthesis could involve:

  • Alkylation: Synthesis of 9-propyl-9H-fluorene from fluorene. This can be achieved via various methods, including transition-metal catalysis or base-catalyzed alkylation.[16]

  • Nitration: Subsequent dinitration of 9-propyl-9H-fluorene. The directing effects of the propyl group and the fluorene system would need to be carefully considered to achieve the desired 2,9-dinitration pattern.

Predicted Spectroscopic Signatures

The introduction of the propyl group and the altered substitution pattern of the nitro groups will lead to distinct changes in the spectroscopic data.

The FT-IR spectrum will retain the characteristic strong bands for the aromatic nitro group. However, the presence of the aliphatic propyl group will introduce new signals.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Comment
Asymmetric NO₂ Stretch1550 - 1475StrongTwo nitro groups present.
Symmetric NO₂ Stretch1360 - 1290StrongTwo nitro groups present.
Aliphatic C-H Stretch2960 - 2850MediumFrom the propyl group.
Aromatic C-H Stretch> 3000Medium-Weak
Aromatic C=C Stretch1600 - 1450Variable
C-N Stretch890 - 835Medium

Table 2: Predicted FT-IR Absorption Frequencies for 2,9-Dinitro-9-propyl-9H-fluorene.

The loss of symmetry in 2,9-Dinitro-9-propyl-9H-fluorene compared to the 2,7-dinitro analogue will result in a more complex NMR spectrum, with more unique signals.

¹H NMR:

  • Propyl Group: Signals corresponding to the CH₂, CH₂, and CH₃ protons of the propyl group will be present in the upfield region (approx. 0.5-2.5 ppm), with characteristic splitting patterns.

  • Aromatic Protons: The six aromatic protons will now be in different chemical environments, leading to a more complex set of signals in the downfield region.

¹³C NMR:

  • Propyl Group: Three distinct signals for the carbons of the propyl group will appear in the aliphatic region of the spectrum.

  • Aromatic Carbons: The number of unique signals for the aromatic carbons will increase due to the lack of symmetry.

The molecular formula for 2,9-Dinitro-9-propyl-9H-fluorene is C₁₆H₁₄N₂O₄, with a predicted molecular weight of 314.3 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 314.

The fragmentation pattern would likely involve:

  • Loss of the propyl group (C₃H₇), leading to a fragment at m/z 271.

  • Loss of one or both nitro groups (NO₂).

  • Other fragmentation pathways characteristic of aromatic nitro compounds.[14][17]

Part 3: Experimental Protocols

This section provides standardized, step-by-step methodologies for the key experimental workflows discussed in this guide.

Protocol for Synthesis of 2,7-Dinitro-9H-fluorene

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: While stirring, add 50 mL of fuming nitric acid dropwise over 45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitation: Pour the reaction mixture into 500 mL of an ice/water slurry and stir for 1 hour to precipitate the product.

  • Filtration and Washing: Collect the orange precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain pure 2,7-Dinitro-9H-fluorene as a yellow solid.[4]

Protocol for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.[14]

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, and acquire the EI mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.

Conclusion

References

  • Infrared of nitro compounds - Chemistry. (n.d.). Retrieved from [Link]

  • 2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - spcmc.ac. (n.d.). Retrieved from [Link]

  • Mighani, H., et al. (2019). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Synthesis of 9-alkylidene-9H-fluorenes by a novel palladium-catalyzed rearrangement. (2000). PubMed. Retrieved from [Link]

  • 2,7-Dinitrofluorene | C13H8N2O4 | CID 21502 - PubChem. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (2023). Retrieved from [Link]

  • Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents. (n.d.).
  • 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem. (n.d.). Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic. (n.d.). Retrieved from [Link]

  • Fluorene synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel - Roskilde University. (n.d.). Retrieved from [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... - ResearchGate. (n.d.). Retrieved from [Link]

  • 9H-Fluorene, 2,7-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives - ResearchGate. (2025). Retrieved from [Link]

  • Mutagenicity of fluorene derivatives: a proposed mechanism - PubMed. (1979). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

  • 9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 9H-Fluoren-9-one, 2,7-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Chemical Carcinogenesis : Syntheses of 2,7-Bis- (Acetamido) Fluorenes with Increased Molecular Thickness by 9-Substitution. (n.d.). Retrieved from [Link]

  • Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds - PubMed. (1997). Retrieved from [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Potent carcinogenicity of 2,7-dinitrofluorene, an environmental pollutant, for the mammary gland of female Sprague-Dawley rats - PubMed. (n.d.). Retrieved from [Link]

  • Derivation and Validation of Toxicophores for Mutagenicity Prediction. (n.d.). Retrieved from [Link]

  • CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents. (n.d.).
  • 9H-Fluorene-2,7-diamine. (n.d.). Retrieved from [Link]

  • 9H-Fluorene, 2,7-dinitro- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). Retrieved from [Link]

  • Single crystal X-ray crystal structure of 2,4-dinitrophenylhydrazone 18. - ResearchGate. (n.d.). Retrieved from [Link]

  • 9H-Fluoren-9-one, 2,7-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • The X-ray molecular structures of twenty-three N1-4-nitrophenyl, 2,4-dinitrophenyl and 2,4,6-trinitrophenyl-2-pyrazolines - Docta Complutense. (n.d.). Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on the Physical, Chemical, and Mechanistic Properties of 2,9-Dinitro-9-propyl-9H-fluorene

Executive Summary 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a highly specialized, sterically complex fluorene derivative utilized in advanced materials science and pharmacophore development[1]. Unlike symmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a highly specialized, sterically complex fluorene derivative utilized in advanced materials science and pharmacophore development[1]. Unlike symmetrically substituted fluorenes, this molecule features a unique structural dichotomy: a highly conjugated aromatic nitro group at the C2 position and an sp³-hybridized, sterically hindered aliphatic nitro group at the C9 apex. This whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective reactivity, and self-validating experimental protocols designed for researchers and drug development professionals.

Structural Chemistry & Core Properties

The parent scaffold, , provides a rigid, planar biphenyl-like system that is highly valued for its lipophilicity and structural stability[2]. The introduction of a propyl chain at the C9 position forces the molecule into a specific steric conformation, shielding the tertiary C9 carbon. The dual nitration significantly alters the electronic landscape of the molecule, creating two distinct electrophilic centers with vastly different reduction potentials.

Table 1: Physicochemical Properties of 2,9-Dinitro-9-propyl-9H-fluorene
PropertyValueStructural Significance
IUPAC Name 2,9-Dinitro-9-propyl-9H-fluoreneIndicates asymmetric functionalization.
CAS Registry Number 66009-01-6Primary identifier for chemical sourcing[3].
Molecular Formula C₁₆H₁₄N₂O₄Confirms the presence of the propyl chain and dual NO₂ groups[3].
Molecular Weight 298.29 g/mol Optimal for small-molecule drug development (Lipinski's Rule of 5)[3].
Structural Core FluoreneProvides a rigid, planar hydrophobic backbone[4].
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4Facilitates target-protein binding interactions.

Mechanistic Reactivity & Chemical Pathways

The fundamental challenge in functionalizing 2,9-Dinitro-9-propyl-9H-fluorene lies in the chemoselective differentiation of its two nitro groups.

  • The C2-Nitro Group (Aromatic): Conjugated with the extended π-system of the fluorene core, this group is highly susceptible to standard catalytic hydrogenation. The aromatic ring stabilizes the radical anion intermediates during reduction.

  • The C9-Nitro Group (Aliphatic/Tertiary): Situated on an sp³-hybridized carbon and flanked by the bulky propyl chain, this group is sterically shielded. Furthermore, it lacks the resonance stabilization afforded to the C2 position, making it resistant to mild reduction[5].

This electronic and steric disparity allows researchers to selectively reduce the C2-nitro group while leaving the C9-nitro group intact, or to globally reduce both groups using harsh single-electron transfer (SET) reagents.

ChemoselectivePathway A 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) B Mild Hydrogenation (Pd/C, H2 1 atm) A->B Kinetic Control C Harsh Reduction (SnCl2 / HCl, Heat) A->C Thermodynamic Control D 2-Amino-9-nitro-9-propyl-9H-fluorene (Chemoselective Product) B->D Aromatic NO2 Reduction E 2,9-Diamino-9-propyl-9H-fluorene (Fully Reduced Product) C->E Global NO2 Reduction

Chemoselective reduction pathways for 2,9-Dinitro-9-propyl-9H-fluorene based on steric environments.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the chemoselective reduction of the C2-nitro group incorporates a self-validating analytical loop.

Protocol: Chemoselective Reduction to 2-Amino-9-nitro-9-propyl-9H-fluorene

Objective: Isolate the mono-amine derivative by exploiting the kinetic activation barrier of the C9-nitro group.

  • Substrate Solvation: Dissolve 10 mmol of 2,9-Dinitro-9-propyl-9H-fluorene in 50 mL of anhydrous ethanol.

    • Causality: Ethanol provides optimal solubility for the hydrophobic fluorene core while acting as a protic shuttle to facilitate the hydrogenation mechanism at the catalyst surface.

  • Catalyst Addition: Add 0.5 g of 5% Palladium on Carbon (Pd/C) under an inert argon atmosphere.

    • Causality: A mild 5% loading ensures that the catalytic activity remains below the activation threshold required to reduce the sterically hindered, sp³-hybridized C9-nitro group.

  • Hydrogenation under Kinetic Control: Purge the reaction vessel with H₂ gas and maintain at 1 atm at 25°C with vigorous stirring.

    • Causality: Low pressure and ambient temperature prevent thermodynamic over-reduction, strictly enforcing kinetic control.

  • Self-Validating Monitoring (In-situ FTIR): Continuously monitor the reaction via. The reduction is deemed selectively complete when the aromatic NO₂ asymmetric stretch (~1530 cm⁻¹) disappears, while the aliphatic NO₂ stretch (~1550 cm⁻¹) persists[5].

    • Validation: This creates a closed-loop feedback system. If the 1550 cm⁻¹ peak begins to diminish, the reaction is immediately quenched to prevent over-reduction to the diamine.

  • Workup and Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the pure chemoselective product.

ValidationWorkflow S1 Substrate Solvation S2 Catalyst Activation S1->S2 S3 In-situ FTIR Monitoring S2->S3 S3->S3 NO2 peak persists S4 Workup & Isolation S3->S4 S5 NMR/MS Validation S4->S5

Self-validating experimental workflow utilizing in-situ FTIR to monitor nitro group reduction.

Applications in Drug Development & Materials Science

The unique architecture of 2,9-Dinitro-9-propyl-9H-fluorene makes it a highly valuable precursor. In materials science, the fully reduced diamine derivative is utilized as a rigid monomer for synthesizing high-performance polyimides and [6]. In drug development, the planar fluorene core acts as an intercalating pharmacophore, while the propyl chain at C9 enhances lipid membrane permeability by increasing the overall LogP of the molecule. The ability to orthogonalize the reactivity of the two nitro groups allows medicinal chemists to build complex, asymmetric drug conjugates with high precision.

References

  • AK Scientific, Inc. "2,9-Dinitro-9-propyl-9h-fluorene - Identification." aksci.com. 1

  • ChemicalBook. "66009-01-6 CAS Manufactory - 2,9-DINITRO-9-PROPYL-9H-FLUORENE." chemicalbook.com. 3

  • National Center for Biotechnology Information (PubChem). "9-Propyl-9H-fluorene | C16H16 | CID 178017." nih.gov. 2

  • U.S. Environmental Protection Agency (EPA). "9H-Fluorene, 2,7-dinitro- - Substance Details - SRS." epa.gov. 4

  • American Chemical Society (ACS). "The Infrared and Ultraviolet Absorption Spectra of 9-aci-Nitrofluorene." acs.org. 5

  • American Chemical Society (ACS). "Fluorescent Sensors for Measuring Metal Ions in Living Systems." acs.org. 6

Sources

Exploratory

Technical Guide: Synthesis of 2,9-Dinitro-9-propyl-9H-fluorene

This guide outlines the high-fidelity synthesis pathway for 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6).[1] This molecule features a fluorene core functionalized with a nitro group on the aromatic ring (position 2)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-fidelity synthesis pathway for 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6).[1] This molecule features a fluorene core functionalized with a nitro group on the aromatic ring (position 2), a nitro group at the bridgehead (position 9), and a propyl chain at the bridgehead (position 9), creating a quaternary center.[1]

The synthesis strategy prioritizes the Kornblum Substitution pathway (Alkylation


 Bromination 

Nitration), which offers higher regioselectivity and safety compared to direct oxidative nitration methods involving tetranitromethane.[1]

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,9-Dinitro-9-propyl-9H-fluorene Core Utility: Energetic materials precursor, optoelectronic acceptor units, and functionalized fluorene intermediates.[1] Critical Challenge: Introducing a nitro group at the sterically hindered C9 position while maintaining the C2-nitro functionality.

Retrosynthetic Logic

The synthesis is disconnected into three distinct phases to ensure regiocontrol:

  • Aromatic Functionalization: Electrophilic aromatic substitution to install the C2-nitro group.[1]

  • C9 Alkylation: Nucleophilic substitution to install the propyl chain.[1]

  • C9 Functionalization: Radical halogenation followed by nitro-displacement (Kornblum substitution) to install the final nitro group at the quaternary center.[1]

Retrosynthesis Target 2,9-Dinitro-9-propyl-9H-fluorene Inter1 9-Bromo-9-propyl-2-nitrofluorene Target->Inter1 Kornblum Substitution (AgNO2) Inter2 9-Propyl-2-nitrofluorene Inter1->Inter2 Radical Bromination (NBS) Inter3 2-Nitrofluorene Inter2->Inter3 C9 Alkylation (Pr-Br, Base) Start Fluorene Inter3->Start Electrophilic Nitration (HNO3)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quaternary C9 center.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Nitrofluorene

Objective: Selective nitration of the fluorene ring at the most reactive position (C2).[1]

  • Reagents: Fluorene (1.0 eq), Concentrated Nitric Acid (HNO

    
    , 1.1 eq), Glacial Acetic Acid (Solvent).[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The biphenyl system directs substitution para to the bridge bond.[1]

Protocol:

  • Dissolve fluorene (50 g, 0.30 mol) in glacial acetic acid (400 mL) in a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Heat the solution to 55°C.

  • Add concentrated HNO

    
      (d=1.42, 21 mL) dropwise over 20 minutes. Critical: Maintain temperature between 55-60°C. Higher temperatures promote 2,7-dinitration.[1]
    
  • Stir for 1.5 hours at 60°C. A yellow precipitate will form.

  • Cool to room temperature and pour the mixture into 1.5 L of ice-cold water.

  • Filter the yellow solid and wash extensively with water to remove acid.[1][2]

  • Purification: Recrystallize from 50% acetic acid or ethanol.

    • Yield: ~75-80%[1][2]

    • Appearance: Yellow needles (mp 156-157°C).[1]

Phase 2: Synthesis of 9-Propyl-2-nitrofluorene

Objective: Installation of the propyl chain at the acidic C9 position (pKa ~18).[1]

  • Reagents: 2-Nitrofluorene (1.0 eq), n-Propyl Bromide (1.2 eq), Sodium Ethoxide (NaOEt, 1.1 eq) or Potassium tert-butoxide (KOtBu), Ethanol/DMF.[1]

  • Mechanism: S

    
    2 Nucleophilic Substitution via the fluorenyl anion.[1]
    

Protocol:

  • Prepare a solution of NaOEt (from 2.5 g Na metal) in absolute ethanol (150 mL) under N

    
     atmosphere.
    
  • Add 2-nitrofluorene (21.1 g, 0.10 mol) in one portion. The solution will turn deep red/purple due to the formation of the nitronate-like anion.[1]

  • Add n-propyl bromide (14.8 g, 11 mL, 0.12 mol) dropwise over 15 minutes.

  • Reflux the mixture for 3–4 hours. The color will shift from deep red to lighter orange/yellow as the anion is consumed.[1]

  • Concentrate the solvent under reduced pressure.[1]

  • Workup: Dilute with water (200 mL) and extract with dichloromethane (3 x 100 mL). Dry organic layer over MgSO

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate 9:1) to separate mono-propyl (major) from bis-propyl (minor) byproducts.[1]

    • Yield: ~85%

    • Data: 1H NMR should show a triplet for the terminal methyl of the propyl group and a triplet (or dd) for the C9-H proton.[1]

Phase 3: Synthesis of 2,9-Dinitro-9-propyl-9H-fluorene (The Kornblum Route)

Objective: Conversion of the remaining C9-H to a Nitro group via a bromide intermediate.[1]

Step 3a: Radical Bromination[1]
  • Reagents: 9-Propyl-2-nitrofluorene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl

    
     or Benzotrifluoride.[1]
    
  • Protocol:

    • Dissolve 9-propyl-2-nitrofluorene (10 g) in anhydrous CCl

      
       (100 mL).
      
    • Add NBS (1.1 eq) and AIBN (50 mg).

    • Reflux under a bright light source (halogen lamp) for 2–6 hours until starting material is consumed (monitor by TLC).

    • Cool, filter off succinimide byproduct, and evaporate solvent to yield crude 9-bromo-9-propyl-2-nitrofluorene .[1] Use immediately (unstable).

Step 3b: Nitro Displacement (Kornblum Substitution)[1]
  • Reagents: Crude 9-bromo-9-propyl-2-nitrofluorene, Silver Nitrite (AgNO

    
    , 1.5 eq), Diethyl Ether/Acetonitrile.[1]
    
  • Mechanism: S

    
    1-like substitution where the nitrite ion attacks the tertiary carbocation/radical center.[1] Silver drives the reaction by precipitating AgBr.[1]
    

Protocol:

  • Suspend AgNO

    
      (1.5 eq) in dry diethyl ether (or acetonitrile) at 0°C in the dark (wrap flask in foil).
    
  • Add the crude 9-bromo compound dissolved in a minimum amount of solvent dropwise.[1]

  • Allow to warm to room temperature and stir for 12–24 hours.

  • Filter off the silver salts (AgBr/AgNO

    
    ) through a Celite pad.[1]
    
  • Evaporate solvent.[1]

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica, Hexane/DCM gradient).

    • Target Product: 2,9-Dinitro-9-propyl-9H-fluorene.[1]

    • Yield: ~50-60% (over 2 steps).[1][2]

Data Summary & Process Parameters

ParameterPhase 1 (Nitration)Phase 2 (Alkylation)Phase 3 (Bromination/Nitro)
Key Reagent HNO

/ AcOH
NaOEt / Pr-BrNBS / AgNO

Temperature 55–60°CReflux (78°C)Reflux

0°C
Critical Control Temp < 60°C (Avoids dinitration)Anhydrous conditionsProtect from light (AgNO

)
Intermediate 2-Nitrofluorene9-Propyl-2-nitrofluorene9-Bromo-intermediate
Typical Yield 80%85%55%

Reaction Pathway Visualization

SynthesisPathway Fluorene Fluorene (C13H10) Nitro2 2-Nitrofluorene (Yellow Solid) Fluorene->Nitro2 HNO3, AcOH 55°C Propyl 9-Propyl-2-nitrofluorene (Alkylated Intermediate) Nitro2->Propyl 1. NaOEt/EtOH 2. n-PrBr Bromo 9-Bromo-9-propyl-2-nitrofluorene (Transient Species) Propyl->Bromo NBS, AIBN CCl4, Reflux Final 2,9-Dinitro-9-propyl-9H-fluorene (Target) Bromo->Final AgNO2 Ether, 0°C (Kornblum)

Figure 2: Step-by-step chemical transformation from Fluorene to the target 2,9-Dinitro-9-propyl-9H-fluorene.[1]

Safety & Handling

  • Nitro Compounds: Polynitrofluorenes can be energetic.[1] While 2,9-dinitro-9-propylfluorene is generally stable, avoid excessive heat or shock during the final isolation.[1]

  • Silver Nitrite: Toxic and light-sensitive.[1] Handle in a fume hood and dispose of silver waste separately.

  • Bromination: Benzotrifluoride is a safer, greener alternative to Carbon Tetrachloride (CCl

    
    ) for the radical bromination step and is highly recommended.[1]
    

References

  • Synthesis of 2-Nitrofluorene

    • Kuhn, W. E. "2-Nitrofluorene".[1] Organic Syntheses, Coll.[1][3] Vol. 2, p. 447 (1943).[1]

    • [1]

  • Alkylation of Fluorenes (General Protocol)

    • Gretton-Watson, S. P., et al. "9,9-Dialkylfluorenes".[1] Journal of the Chemical Society.[1]

    • [1]

  • Kornblum Substitution (Halide to Nitro)

    • Kornblum, N., et al.[1] "The Synthesis of Aliphatic Nitro Compounds". Journal of the American Chemical Society, 77(24), 6269–6274.[1]

    • [1]

  • Product Verification (CAS 66009-01-6)

    • Sigma-Aldrich Product Entry for 2,9-Dinitro-9-propyl-9H-fluorene.[1]

    • [1]

Sources

Foundational

spectral data for 2,9-Dinitro-9-propyl-9h-fluorene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Predicted Spectral Data of 2,9-Dinitro-9-propyl-9h-fluorene For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectral Data of 2,9-Dinitro-9-propyl-9h-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,9-Dinitro-9-propyl-9h-fluorene. The molecular formula for this compound is C₁₆H₁₄N₂O₄, and its CAS number is 66009-01-6.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes established principles of spectroscopy and data from structurally analogous compounds to forecast its characteristic spectral features. The insights provided herein are intended to aid researchers in the identification, characterization, and quality control of 2,9-Dinitro-9-propyl-9h-fluorene and related nitroaromatic compounds.

The structural framework of 2,9-Dinitro-9-propyl-9h-fluorene, featuring a fluorene backbone substituted with two nitro groups and a propyl group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for confirming its synthesis and purity, as well as for elucidating its role in various chemical and biological systems. This guide will delve into the theoretical underpinnings of each spectroscopic technique, offering a rationale for the predicted data and providing standardized experimental protocols for their acquisition.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2,9-Dinitro-9-propyl-9h-fluorene are based on the analysis of similar dinitrofluorene derivatives and the known effects of substituent groups on the electronic environment of atomic nuclei.[2][3][4][5][6][7][8]

Rationale for Predicted NMR Data

The electron-withdrawing nature of the two nitro groups at positions 2 and 9 will significantly deshield the nearby aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectra. The propyl group at the C9 position, being an alkyl group, will have protons and carbons with signals at lower chemical shifts (upfield) compared to the aromatic region. The asymmetry of the substitution pattern will result in a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and propyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~8.5 - 7.5m6HAromatic-H
~4.5 - 4.0t1HC9-H
~2.0 - 1.5m2H-CH₂- (propyl)
~1.5 - 1.0m2H-CH₂- (propyl)
~0.9 - 0.5t3H-CH₃ (propyl)
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. Quaternary carbons, those without attached protons, are expected to have weaker signals.[9]

Chemical Shift (δ) ppmProvisional Assignment
~150 - 140Aromatic C-NO₂
~145 - 120Aromatic C
~55 - 50C9
~40 - 30-CH₂- (propyl)
~25 - 15-CH₂- (propyl)
~15 - 10-CH₃ (propyl)
Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment involves ensuring the sample is pure and the instrument is properly calibrated.

  • Sample Preparation: Dissolve 5-10 mg of 2,9-Dinitro-9-propyl-9h-fluorene in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum with a spectral width of 0 to 220 ppm. A larger number of scans and a longer relaxation delay will be necessary due to the low natural abundance of ¹³C.[9]

  • DEPT Experiments: Perform Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of carbon signals.[9]

Caption: Workflow for NMR spectral acquisition and analysis.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Rationale for Predicted IR Data

The IR spectrum of 2,9-Dinitro-9-propyl-9h-fluorene is expected to be dominated by strong absorption bands from the two nitro groups.[12][13][14] The presence of both aromatic and aliphatic C-H bonds will also be evident.[11]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch (propyl)
1550 - 1475StrongAsymmetric NO₂ Stretch[10][12]
1360 - 1290StrongSymmetric NO₂ Stretch[10][12]
1600 - 1450Medium to WeakAromatic C=C Stretch
~850MediumC-N Stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.[15] Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Rationale for Predicted MS Data

The fragmentation of nitroaromatic compounds is well-documented.[16][17][18] For 2,9-Dinitro-9-propyl-9h-fluorene, the molecular ion is expected to be observed. Common fragmentation pathways include the loss of the nitro groups (as NO₂ or NO) and cleavage of the propyl group.[15]

Predicted Key Mass Fragments (EI-MS)
m/zProposed IonProposed Neutral Loss
298[C₁₆H₁₄N₂O₄]⁺•- (Molecular Ion)
252[C₁₆H₁₄NO₂]⁺•NO₂
268[C₁₆H₁₄N₂O₃]⁺•NO
255[C₁₃H₉N₂O₄]⁺C₃H₅
209[C₁₃H₉NO₂]⁺NO₂ + C₃H₅
Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_loss M [M]⁺• (m/z 298) F1 [M - NO₂]⁺• (m/z 252) M->F1 - NO₂ F2 [M - NO]⁺• (m/z 268) M->F2 - NO F3 [M - C₃H₅]⁺ (m/z 255) M->F3 - C₃H₅ F4 [M - NO₂ - C₃H₅]⁺ (m/z 209) F3->F4 - NO₂

Caption: Proposed EI-MS fragmentation of 2,9-Dinitro-9-propyl-9h-fluorene.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Conclusion

This technical guide has presented a detailed prediction of the NMR, IR, and mass spectral data for 2,9-Dinitro-9-propyl-9h-fluorene. These predictions are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related compounds. The provided protocols offer a standardized approach for the experimental acquisition of this data. While this guide serves as a valuable resource for the initial identification and characterization of the target compound, experimental verification remains essential for definitive structural confirmation. The synthesis of 2,9-Dinitro-9-propyl-9h-fluorene could potentially be achieved through the nitration of 9-propyl-9H-fluorene, followed by chromatographic purification.[19][20][21][22] The spectral data obtained from the synthesized compound should then be compared with the predictions outlined in this guide.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY. Sree Narayana College. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... ResearchGate. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... ResearchGate. [Link]

  • 2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • 2,7-Dinitrofluorene | C13H8N2O4 | CID 21502. PubChem. [Link]

  • 13C NMR Spectroscopy. University of Bath. [Link]

  • 9H-Fluorene, 2-nitro-. NIST WebBook. [Link]

  • 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... ResearchGate. [Link]

  • High-resolution proton magnetic resonance spectra of fluorene and its derivatives. R Discovery. [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). [Link]

  • 9-Propyl-9H-fluorene | C16H16 | CID 178017. PubChem. [Link]

  • Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

  • 9-propyl-9H-fluorene. ChemBK. [Link]

  • Dynamic NMR study of dinitrophenyl derivatives of seven-membered cyclic ketals of pyridoxine. PubMed. [Link]

  • 9H-Fluoren-9-one, 2,7-dinitro-. NIST WebBook. [Link]

  • 2,5-Dinitro-9H-fluorene. CAS Common Chemistry. [Link]

  • Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. ResearchGate. [Link]

  • Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
  • 9H-Fluorene, 9-propyl-. NIST WebBook. [Link]

  • Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. ACS Publications. [Link]

  • 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. PMC. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2,9-Dinitro-9-propyl-9H-fluorene

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 2,9-Dinitro-9-propyl-9H-fluorene . [1] Executive Summary 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 6...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 2,9-Dinitro-9-propyl-9H-fluorene .

[1]

Executive Summary

2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a specialized fluorene derivative characterized by a unique substitution pattern: an aromatic nitro group at position 2, an aliphatic nitro group at the bridgehead position 9, and a propyl chain also at position 9.[1]

This structural asymmetry creates a "solubility paradox."[1] The propyl chain imparts lipophilicity, disrupting the crystal lattice and potentially enhancing solubility compared to rigid analogs like 2,7-dinitrofluorene.[1] Conversely, the geminal nitro-propyl substitution at C9 creates a sterically crowded, polar center that favors polar aprotic solvents.

Key Takeaway: Experimental solubility data for this specific isomer is not publicly indexed in standard physicochemical databases.[1] Therefore, this guide provides a predictive solubility model based on structural analogs (2,7-dinitrofluorene, 9-nitrofluorene) and a standardized experimental protocol for researchers to determine exact saturation limits.[1]

Physicochemical Basis of Solubility[1]

To understand the solvent interaction of 2,9-Dinitro-9-propyl-9H-fluorene, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) logic.[1]

Structural Contributors to Solvation
Structural MotifEffect on SolubilityPreferred Interaction
Fluorene Core High Hydrophobicity

-

Stacking (Aromatic solvents)
2-Nitro Group Electron WithdrawingDipole-Dipole (Polar Aprotic solvents)
9-Nitro Group Polar AliphaticH-Bond Acceptance (Weak)
9-Propyl Chain Steric Bulk / LipophilicityDispersion Forces (Aliphatic/Chlorinated solvents)

Expert Insight: The 9-propyl group is the critical differentiator.[1] Unlike 2,7-dinitrofluorene (MP ~230°C), which forms tight, high-melting crystal lattices, the 9-propyl group acts as a "molecular wedge."[1] This steric bulk lowers the lattice energy, likely making the 2,9-isomer more soluble in organic solvents than its 2,7-analog.[1]

Predicted Solubility Profile

Based on the behavior of structural analogs (2,7-dinitrofluorene and 9-propylfluorene), the following solubility classes are established for 2,9-Dinitro-9-propyl-9H-fluorene.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Strong dipole-dipole interactions stabilize the nitro groups; best for stock solutions.[1]
Chlorinated DCM, Chloroform Moderate (10–50 mg/mL)Good balance of dispersion forces for the fluorene core and polarity for the nitro groups.[1]
Aromatic Toluene, Xylene Moderate (Heating may be required)

-

interactions with the fluorene rings; propyl chain aids solvation.[1]
Polar Protic Methanol, Ethanol Low (<1 mg/mL)Compound lacks H-bond donors; alcohol polarity is too high for the hydrophobic core.[1]
Aliphatic Hexane, Heptane Very Low / Insoluble Nitro groups repel non-polar aliphatic chains; useful as anti-solvents for precipitation.[1]
Aqueous Water, PBS Insoluble Hydrophobic effect dominates; logP is estimated > 3.[1]5.

Experimental Protocols

Since specific saturation values are undocumented, researchers must validate solubility empirically. Follow this Self-Validating Solubility Determination Workflow .

Protocol A: Rapid Visual Solubility Screening (Qualitative)

Objective: Determine the approximate solubility range to select solvents for synthesis or HPLC.[1]

  • Preparation: Weigh 10 mg of 2,9-Dinitro-9-propyl-9H-fluorene into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in defined aliquots (e.g., 100

    
    L) at Room Temperature (25°C).[1]
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 200

      
      L (Solubility > 50 mg/mL).[1]
      
    • Moderately Soluble: Clear solution with 200–1000

      
      L (Solubility 10–50 mg/mL).[1]
      
    • Sparingly Soluble: Particles remain after 1 mL (Solubility < 10 mg/mL).[1]

  • Thermal Stress: If insoluble at 25°C, heat to 50°C. If dissolution occurs, the solvent is suitable for recrystallization.[1]

Protocol B: Quantitative Saturation Method (HPLC)

Objective: Determine exact solubility for pharmacological or kinetic studies.[1]

  • Saturation: Add excess solid compound to 2 mL of solvent.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE syringe filter (Do not use Nylon, which may bind nitro-aromatics).[1]
    
  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Quantification: Analyze via HPLC-UV (Detection @ 280 nm or 300 nm) against a standard curve prepared in DMSO.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 2,9-Dinitro-9-propyl-9H-fluorene Goal Define Application Goal Start->Goal Synth Synthesis / Recrystallization Goal->Synth Anal Analysis (HPLC/NMR) Goal->Anal CheckSol Check Solubility (Protocol A) Synth->CheckSol HighSol High Solubility (DMSO, DMF, DCM) Anal->HighSol Dissolve for Injection CheckSol->HighSol ModSol Moderate/Heat Dependent (Toluene, Ethyl Acetate) CheckSol->ModSol LowSol Insoluble/Anti-Solvent (Hexane, Water, MeOH) CheckSol->LowSol Action1 Use for Reaction Medium or Stock Solution HighSol->Action1 Action2 Use for Recrystallization (Cooling yields crystals) ModSol->Action2 Action3 Use to Precipitate Product LowSol->Action3

Caption: Decision matrix for solvent selection based on solubility profiling results.

Comparative Analog Analysis

To validate these predictions, we examine the empirical data of closely related compounds.

Analog CompoundStructureKnown Solubility DataRelevance to Target
2,7-Dinitrofluorene Symmetric Aromatic NitroSoluble in Toluene (100

g/mL); Insoluble in Water [1].[1]
Target is likely more soluble due to asymmetry and propyl chain.
2-Nitrofluorene Mono-Nitro AromaticSoluble in Acetone, Benzene; Recrystallized from EtOH/Acetic Acid [2].[1]Suggests target may crystallize from hot Ethanol or Acetic Acid.
9-Propyl-9H-fluorene Alkyl FluoreneHighly soluble in DCM, Hexane, Toluene [3].[1]Confirms the propyl group enhances lipophilicity, counteracting the nitro groups.[1]

Synthesis Implication: Literature on 9,9-disubstituted fluorenes suggests that purification is often achieved by recrystallization from Ethanol or Toluene/Ethanol mixtures [4].[1] The propyl group prevents the "brick-dust" insolubility common to pure nitro-aromatics.[1]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile associated with nitro-fluorenes.

  • Explosive Potential: Polynitro aromatic compounds can be energetic.[1] While 2,9-Dinitro-9-propyl-9H-fluorene is not a primary explosive, it should not be subjected to dry heat > 200°C or friction.[1]

  • Toxicity: Nitrofluorenes are known mutagens (suspected carcinogens).[1] Handle only in a fume hood with double nitrile gloves.

  • Waste Disposal: Do not dispose of in aqueous waste streams.[1] Use dedicated organic halogenated/non-halogenated waste streams depending on the solvent.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2,7-Dinitrofluorene Product Specification & Safety Data Sheet. Retrieved from

  • National Toxicology Program (NTP). (1992).[1] 2-Nitrofluorene: Chemical and Physical Properties. National Institutes of Health.[2] Retrieved from [1]

  • PubChem. (2025).[1][2] 9-Propyl-9H-fluorene Compound Summary. National Library of Medicine. Retrieved from [1]

  • Wirick, et al. (2024).[1] Crystal Structures of 9,9-Disubstituted Fluorene Derivatives. Molbank, 2024(4), M1928. Retrieved from

Sources

Foundational

2,9-Dinitro-9-propyl-9h-fluorene safety data sheet (SDS) and handling precautions

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2,9-Dinitro-9-propyl-9H-fluorene Executive Summary In the realm of advanced organic synthesis and pharmacological probe development, nitrofluorene der...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2,9-Dinitro-9-propyl-9H-fluorene

Executive Summary

In the realm of advanced organic synthesis and pharmacological probe development, nitrofluorene derivatives represent a critical class of intermediates. Among these, 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is utilized for its unique structural properties, where the lipophilic propyl chain at the C9 position significantly alters its solubility and cellular permeability[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as an exercise in risk mitigation driven by molecular causality. This whitepaper synthesizes the Safety Data Sheet (SDS) metrics with the underlying mechanistic toxicology, providing researchers with self-validating protocols for safe handling, containment, and experimental integration.

Physicochemical Profiling & SDS Core Metrics

Understanding the physical and regulatory parameters of 2,9-Dinitro-9-propyl-9H-fluorene is the first step in designing a safe experimental workflow. The compound presents as a solid powder that poses specific acute and chronic exposure risks[2].

Table 1 summarizes the quantitative and regulatory data essential for laboratory safety assessments.

ParameterValue / Description
Chemical Name 2,9-Dinitro-9-propyl-9H-fluorene[2]
CAS Number 66009-01-6[1]
Molecular Formula C16H14N2O4
Molecular Weight 298.30 g/mol [3]
Signal Word Warning[4]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
Target Organs Respiratory System, Skin, Eyes[4]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gear), P305+P351+P338 (Eye contact response)[2]

Mechanistic Toxicology: The Causality of Hazard

To design effective safety protocols, one must understand why a compound is hazardous. The hazard statements (H315, H319, H335) indicate acute irritant properties[4], but the broader class of nitroaromatics carries latent genotoxic risks due to their metabolic activation pathways[5].

When nitrofluorenes enter biological systems (e.g., via inhalation of fine powders), they undergo metabolic nitroreduction. This process is primarily catalyzed by cytosolic aldehyde oxidase (AO) and various nitroreductases, which reduce the nitro groups into highly reactive N-hydroxylamine intermediates[5]. These intermediates are subsequently O-esterified by N-acetyltransferases (NAT) or sulfotransferases (SULT), generating an electrophilic nitrenium ion[6].

This electrophile aggressively attacks nucleophilic centers in DNA, predominantly binding to the C8 position of deoxyguanosine (dG) to form bulky arylamine-DNA adducts[7]. These adducts induce severe conformational distortions in the DNA helix (often shifting between major groove B-type and base-displaced S-type conformations), ultimately leading to frameshift mutations during translesion synthesis[7].

MetabolicPathway A 2,9-Dinitro-9-propyl-9H-fluorene (Parent Compound) B Nitroreduction (Aldehyde Oxidase / Nitroreductase) A->B C N-Hydroxylamine Intermediate (Reactive Metabolite) B->C D O-Esterification (NAT / SULT) C->D E Electrophilic Nitrenium Ion D->E F Covalent DNA Binding (C8-dG Adduct Formation) E->F G Conformational Distortion (S-type / B-type) F->G H Mutagenesis / Carcinogenesis G->H

Figure 1: Metabolic activation pathway of nitrofluorenes leading to DNA adduct formation.

Advanced Handling & Containment Protocols

Because the lipophilic propyl group enhances the compound's ability to cross biological membranes, standard benchtop handling is insufficient. The following protocols are designed as self-validating systems , ensuring that every step inherently verifies the success of the previous one.

Protocol 1: Zero-Exposure Gravimetric Transfer

Fine nitroaromatic powders are highly susceptible to electrostatic dispersion, which directly exacerbates the H335 (Respiratory Irritation) hazard[4]. This protocol eliminates aerosolization risks.

  • Environmental Setup: Place the analytical balance inside a Vented Balance Enclosure (VBE) with HEPA filtration. Ensure the face velocity is calibrated to 0.4–0.5 m/s.

  • Electrostatic Mitigation (Critical Step): Engage an ionizing bar or anti-static fan inside the VBE for 60 seconds prior to opening the chemical vial. Causality: Neutralizing the static charge prevents the lipophilic powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Closed-Loop Weighing: Tare a sealed, septum-capped vial. Open the vial only within the neutralized zone, transfer the required mass of 2,9-Dinitro-9-propyl-9H-fluorene, and immediately reseal the septum cap.

  • In-Situ Solubilization: Remove the sealed vial from the VBE. Introduce the reaction solvent (e.g., DMSO or DCM) directly through the septum using a syringe. This ensures the compound is fully solvated before it is ever exposed to the ambient laboratory environment.

HandlingWorkflow S1 Vented Balance Enclosure (VBE) S2 Static Elimination (Ionizing Bar) S1->S2 S3 Gravimetric Transfer S2->S3 S4 Solvent Addition (Closed System) S3->S4 S5 Decontamination (UV Validation) S4->S5

Figure 2: Self-validating closed-loop workflow for the safe handling of hazardous powders.

Protocol 2: Chemical Spill Response & UV-Validated Decontamination

In the event of a powder spill, sweeping or dry-wiping will only spread the hazardous material.

  • Containment: Immediately cover the spilled powder with absorbent pads lightly dampened with a high-affinity solvent (e.g., acetone or ethanol) to suppress dust generation.

  • Chemical Capture: Carefully wipe the area inward to prevent spreading. Dispose of the pads in a dedicated, hazardous waste container labeled for nitroaromatics.

  • UV-Validation (Self-Validating Step): Due to the highly conjugated

    
    -system of the fluorene core, 2,9-Dinitro-9-propyl-9H-fluorene strongly absorbs ultraviolet light. Dim the laboratory lights and scan the spill area with a handheld 254 nm / 365 nm UV lamp. Any remaining chemical residue will appear as a dark, UV-absorbing shadow or exhibit fluorescence. Continue solvent wiping until the UV scan confirms total clearance.
    

References

  • echemi.com. "66009-01-6, 2,9-dinitro-9-propylfluorene Formula".
  • AK Scientific, Inc. "Safety Data Sheet (United States). 2,9-Dinitro-9-propyl-9h-fluorene".
  • ChemicalBook. "66009-01-6 CAS Manufactory".
  • Sigma-Aldrich. "2,9-DINITRO-9-PROPYL-9H-FLUORENE AldrichCPR".
  • Journal of Medicinal Chemistry - ACS Publications. "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery".
  • PMC - National Institutes of Health. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives".
  • Nucleic Acids Research - Oxford Academic. "Conformation-dependent lesion bypass of bulky arylamine-dG adducts generated from 2-nitrofluorene in epigenetic sequence contexts".

Sources

Exploratory

potential applications of dinitro-fluorene derivatives in research

From Mutagenic Standards to High-Performance Optoelectronic Scaffolds Executive Summary Dinitro-fluorene derivatives, particularly 2,7-dinitrofluorene (2,7-DNF) and its 9-substituted analogs, occupy a unique dual-positio...

Author: BenchChem Technical Support Team. Date: March 2026

From Mutagenic Standards to High-Performance Optoelectronic Scaffolds

Executive Summary

Dinitro-fluorene derivatives, particularly 2,7-dinitrofluorene (2,7-DNF) and its 9-substituted analogs, occupy a unique dual-position in modern chemical research. Historically established as reference standards for environmental toxicology and mutagenicity assays, these compounds have recently re-emerged as critical electron-deficient building blocks in Materials Science. Their planar, rigid


-conjugated architecture, combined with the strong electron-withdrawing nature of nitro groups, makes them ideal candidates for n-type organic semiconductors , non-fullerene acceptors (NFAs)  in photovoltaics, and precursors for bioactive 2,7-diaminofluorene  ligands.

This guide details the synthesis, toxicological mechanisms, and emerging optoelectronic applications of these derivatives, providing validated protocols for their use in high-stakes research environments.

Part 1: Chemical Architecture & Synthesis

The utility of dinitro-fluorenes stems from the regioselective nitration of the fluorene core. The 2- and 7-positions are most reactive toward electrophilic aromatic substitution, allowing for high-yield synthesis of the 2,7-isomer.

Validated Synthesis of 2,7-Dinitrofluorene

The following protocol maximizes regioselectivity and safety, minimizing the formation of unstable polynitrated by-products.

Protocol: Regioselective Nitration

  • Reagents: Fluorene (98%), Glacial Acetic Acid (AcOH), Fuming Nitric Acid (

    
    , >90%).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid in a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-nitration at the C9 position.

  • Addition: Dropwise add 50 mL of fuming nitric acid over 45 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Allow the temperature to rise naturally to 65 °C after addition. Stir for 1 hour.

  • Precipitation: Pour the mixture into 500 mL of ice-water. The product precipitates as a bright orange solid.

  • Purification: Filter and wash with water until neutral pH. Recrystallize from glacial acetic acid or chloroform/hexane (1:1) to yield yellow needle-like crystals (m.p. 295–300 °C).

Synthetic Utility: The Gateway to Diamines

2,7-DNF is rarely the end-product in medicinal chemistry; it is the essential precursor to 2,7-diaminofluorene (2,7-DAF) , a scaffold for HCV inhibitors and DNA-intercalating drugs.

Reduction Protocol (Self-Validating):

  • System: Pd/C (5%) catalytic hydrogenation or Hydrazine hydrate reflux.

  • Validation Endpoint: Disappearance of the yellow nitro-compound spot on TLC and appearance of the fluorescent amine spot.

SynthesisPathway Fluorene Fluorene (C13H10) DNF 2,7-Dinitrofluorene (Orange Solid) Fluorene->DNF HNO3 / AcOH 0-65°C DAF 2,7-Diaminofluorene (Precursor) DNF->DAF Pd/C + N2H4 or SnCl2/HCl NFAs A-D-A Acceptors (OPV Materials) DNF->NFAs Knoevenagel (if 9-oxo) Ligands Schiff Base Ligands (Bioactive/Sensing) DAF->Ligands Aldehyde Condensation

Figure 1: Synthetic divergence from the fluorene core. The 2,7-DNF intermediate is the pivot point between biological ligands and optoelectronic materials.

Part 2: Toxicology & Mutagenicity Research

In environmental health research, 2,7-DNF is a "gold standard" mutagen found in diesel exhaust. It is used to validate metabolic activation pathways in Salmonella typhimurium (Ames Test).

Mechanism of Action: Frameshift Mutagenesis

Unlike simple alkylating agents, dinitro-fluorenes require metabolic activation. They are frameshift mutagens , meaning they cause insertions/deletions in the DNA sequence, shifting the reading frame.

The Activation Cascade:

  • Nitroreduction: Bacterial or mammalian nitroreductases reduce the

    
     group to a nitroso (
    
    
    
    ) and then a hydroxylamine (
    
    
    ) intermediate.
  • O-Esterification: The hydroxylamine is acetylated (via Acetyl-CoA) to form an unstable N-acetoxy ester.

  • Nitrenium Ion Formation: Spontaneous loss of the acetoxy group generates a highly electrophilic nitrenium ion (

    
    ).
    
  • Adduct Formation: The nitrenium ion covalently binds to the C8-position of Guanine residues in DNA.

Experimental Protocol: Ames Test Validation

Objective: Verify metabolic competency of S9 fractions or nitroreductase-deficient strains.

ParameterSpecification
Test Strain S. typhimurium TA98 (detects frameshifts)
Metabolic Activation Rat Liver S9 Fraction (required for full potency)
Positive Control Dose 0.5 – 5.0

g per plate
Expected Result >300 revertants/nmol (High Potency)
Solvent Vehicle DMSO (Dimethyl sulfoxide)

Data Interpretation:

  • Direct Acting: If mutagenicity is observed without S9, the strain possesses endogenous nitroreductases.

  • S9 Dependent: Enhanced mutagenicity with S9 indicates cytochrome P450 involvement in oxidation/hydroxylation.

Mutagenesis DNF 2,7-Dinitrofluorene Nitroso Nitroso-fluorene DNF->Nitroso Nitroreductase (+2e-) NHOH N-Hydroxy-amine Nitroso->NHOH Reductase Ester N-Acetoxy Ester (Unstable) NHOH->Ester Acetyltransferase (Acetyl-CoA) Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Loss of OAc DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Bond

Figure 2: Metabolic activation pathway of dinitro-fluorenes leading to genotoxicity.

Part 3: Materials Science Applications

The electron-withdrawing nitro groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the fluorene core, transforming it into a potent electron acceptor .

Organic Photovoltaics (OPV)

Nitro-fluorenes are engineered into Acceptor-Donor-Acceptor (A-D-A) architectures.[1]

  • Function: They replace fullerenes as non-fullerene acceptors (NFAs).

  • Mechanism: The nitro groups facilitate electron intake from the donor polymer (e.g., PBDB-T).

  • Tunability: Adding more nitro groups (trinitro-, tetranitro-) progressively lowers the LUMO, red-shifting absorption into the Near-Infrared (NIR) region.

Charge Transfer Complexes (CTCs)

Dinitro-fluorenes form stable charge transfer complexes with electron-rich polycyclic aromatic hydrocarbons (e.g., anthracene, pyrene).

  • Application: These complexes are used to sensitize photoconductivity in polymers like poly-N-epoxypropylcarbazole (PEPC).

  • NIR Dyes: Push-pull dyes incorporating nitrofluorene acceptors can absorb light >700 nm, useful for telecommunications and bio-imaging where tissue transparency is higher.

Table 1: Electronic Properties of Fluorene Acceptors | Derivative | LUMO Level (eV) | Absorption


 | Application |
| :--- | :--- | :--- | :--- |
| Fluorene (Ref) | -2.1 eV | ~300 nm (UV) | Blue OLED Host |
| 2,7-Dinitrofluorene  | -3.4 eV  | ~400 nm (Vis)  | Intermediate / Standard  |
| Tetranitrofluorene | -4.1 eV | >600 nm (NIR) | Strong Electron Acceptor |

EnergyLevels cluster_Donor Donor Polymer (e.g., PBDB-T) cluster_Acceptor Nitro-Fluorene Acceptor D_LUMO LUMO (-2.9 eV) A_LUMO LUMO (-3.8 eV) (Nitro-stabilized) D_LUMO->A_LUMO Charge Transfer D_HOMO HOMO (-5.3 eV) A_HOMO HOMO (-6.1 eV)

Figure 3: Energy level alignment showing the role of Nitro-Fluorene as an electron acceptor in OPV devices. The deep LUMO facilitates exciton dissociation.

References

  • Synthesis and Characterization of New Diamine Based on Fluorene. Chemical Methodologies. [Link]

  • Nitrated Fluorene Derivatives Are Potent Frameshift Mutagens. PubMed / NIH. [Link]

  • Nitrofluorene-based A–D–A electron acceptors for organic photovoltaics. Journal of Materials Chemistry C. [Link]

  • DNA Adducts from Nitroreduction of 2,7-Dinitrofluorene. Chemical Research in Toxicology / ACS Publications. [Link]

  • Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors. Molecules / MDPI. [Link]

  • 2,7-Dinitrofluorene Safety and Properties. PubChem. [Link]

Sources

Foundational

The Rigid Scaffold: A Technical Guide to Substituted 9H-Fluorene Derivatives in Medicinal Chemistry

The following technical guide is structured to provide an authoritative, deep-dive analysis of substituted 9H-fluorene compounds, designed for an audience of drug development professionals and research scientists. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of substituted 9H-fluorene compounds, designed for an audience of drug development professionals and research scientists.

Executive Summary

The 9H-fluorene nucleus—a rigid, planar, tricyclic aromatic hydrocarbon—has evolved from a coal-tar curiosity isolated in the 19th century to a privileged scaffold in modern pharmacology. Characterized by an acidic methylene bridge at the C9 position, the fluorene core offers a unique vector for derivatization, allowing for the precise tuning of lipophilicity, metabolic stability, and DNA-intercalating properties. This guide analyzes the historical trajectory, synthetic utility, and therapeutic applications of substituted fluorenes, with a specific focus on the antimalarial agent Lumefantrine and the structural-activity relationships (SAR) governing this class.

Part 1: Historical Genesis and Chemical Isolation

The Berthelot Isolation (1867)

The history of the fluorene scaffold is rooted in the shift from vitalism to synthetic organic chemistry. In 1867, French chemist Marcellin Berthelot isolated a new hydrocarbon from the crude anthracene fraction of coal tar. He named it "fluorene" due to its violet fluorescence when impure (later determined to be caused by impurities, as pure fluorene is white/colorless with specific UV characteristics).[1]

Berthelot’s discovery was pivotal not merely for the isolation but for the context: it demonstrated that complex aromatic systems could be derived from pyrolytic industrial byproducts, laying the groundwork for the dye industry and, subsequently, the pharmaceutical industry.

Structural Architecture

Unlike its open-chain analog biphenyl , which exhibits a twisted conformation due to steric hindrance between ortho-hydrogens, 9H-fluorene is locked into a planar configuration by the methylene bridge at position 9.[1]

  • Planarity: This forced planarity maximizes

    
    -orbital overlap, making the system highly conjugated and an excellent candidate for DNA intercalation.
    
  • C9 Acidity: The protons at the C9 position are exceptionally acidic for a hydrocarbon (

    
     in DMSO). This acidity is the "functional handle" of the molecule, allowing the formation of a stable cyclopentadienyl-type anion (fluorenyl anion) that serves as a potent nucleophile.
    

HistoryTimeline 1867 1867: Berthelot Isolates Fluorene from Coal Tar 1930 1930 1867->1930 s 2020s: Optoelectronics & Kinase Inhibitors 1970 1970 s->1970 1990 1990 s->1990 2020 2020 s->2020

Figure 1: Chronological evolution of the fluorene scaffold from industrial byproduct to therapeutic mainstay.[1]

Part 2: Therapeutic Evolution and SAR

The transition of fluorene from materials science to medicine relied on overcoming its inherent lipophilicity (LogP ~ 4.2) and potential toxicity.[1]

The Antimalarial Breakthrough: Lumefantrine

The most commercially significant fluorene derivative is Lumefantrine (Benflumetol). Developed during "Project 523" in China, it addresses multi-drug resistant Plasmodium falciparum.[1]

  • Mechanism: Lumefantrine inhibits the detoxification of heme within the malaria parasite's food vacuole. The planar fluorene core likely facilitates stacking interactions with free heme, preventing its polymerization into non-toxic hemozoin.

  • Structural Logic:

    • 2,7-Dichloro substitution: Increases metabolic stability by blocking the reactive para-positions of the benzene rings (preventing rapid hydroxylation).

    • 9-(p-chlorobenzylidene): The double bond at C9 (fulvene character) locks the side chain in a specific orientation relative to the tricyclic core.[1]

    • Dibutylamino-ethanol chain: Provides the necessary basicity for accumulation in the acidic food vacuole of the parasite.

Other Therapeutic Classes[1][2]
  • Antivirals (Tilorone): Although technically a fluorenone (C=O at position 9), Tilorone is the metabolic oxidation product of related fluorenes. It acts as an interferon inducer.[1]

  • Kinase Inhibitors: Recent screens have identified 9-substituted fluorenes as ATP-competitive inhibitors, leveraging the flat core to occupy the narrow ATP-binding cleft of kinases.[1]

Part 3: Synthetic Methodologies & Experimental Protocols

The synthesis of bioactive fluorenes predominantly revolves around functionalizing the C9 position. Two primary pathways exist: Nucleophilic Substitution (Alkylation) and Condensation (Knoevenagel) .[1]

Experimental Protocol: Synthesis of a 9-Benzylidene-9H-Fluorene Core

This protocol mimics the core formation step of Lumefantrine-type derivatives via a Knoevenagel condensation.[1]

Objective: To synthesize 9-(4-chlorobenzylidene)-9H-fluorene from 9H-fluorene and 4-chlorobenzaldehyde.

Reagents & Equipment[2]
  • Substrate: 9H-Fluorene (1.0 eq)

  • Reagent: 4-Chlorobenzaldehyde (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • Solvent: Absolute Ethanol (EtOH) or dry THF[1]

  • Atmosphere: Nitrogen (

    
    ) gas[1]
    
Step-by-Step Methodology
  • Activation (Carbanion Formation):

    • Charge a flame-dried 3-neck round-bottom flask with 9H-fluorene (10 mmol) and absolute EtOH (50 mL).

    • Under

      
       flow, add the base (NaOEt) portion-wise at room temperature.
      
    • Observation: The solution will darken (often to orange/red), indicating the formation of the aromatic fluorenyl anion (4n+2

      
       electrons in the central ring).
      
    • Stir for 30 minutes to ensure complete deprotonation.

  • Condensation:

    • Add 4-chlorobenzaldehyde (12 mmol) dropwise (if liquid) or as a solution in EtOH.[1]

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours.
      
    • Mechanism:[1][2][3][4][5] The fluorenyl anion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) is thermodynamically driven by the formation of the conjugated exocyclic double bond (fulvene system).

  • Work-up & Purification:

    • Cool the mixture to

      
      . The product often precipitates as yellow/orange crystals due to the extended conjugation.
      
    • Filter the solid and wash with cold ethanol to remove unreacted aldehyde.

    • Recrystallization: Dissolve the crude solid in hot ethyl acetate/hexane (1:4) and cool slowly to obtain high-purity needles.

  • Validation (QC):

    • TLC: Silica gel, Hexane:EtOAc (9:1).[1] Product

      
       will be lower than unsubstituted fluorene but higher than the aldehyde.
      
    • NMR: Look for the disappearance of the C9 methylene singlet (

      
       ppm) and the appearance of the vinylic proton (
      
      
      
      ppm).
Quantitative Data: Activity of 9-Substituted Fluorenes[1][2][7][8][9][10][11]
Compound ClassC9 SubstituentBiological TargetPotency (

)
Reference
Lumefantrine p-Cl-benzylideneP. falciparum (K1)~6.0 nM[PubChem, 2024]
Tilorone Analog Ketone (C=O)Interferon InductionVariable[Burke et al.]
9-Amino-fluorene Amino (NH2)Butyrylcholinesterase1.2

M
[ResearchGate]

Part 4: Reaction Logic & Pathway Visualization[1]

The following diagram illustrates the divergence in synthetic pathways starting from the parent 9H-fluorene. The choice of pathway depends on whether the target requires a


 hybridized C9 (alkylation) or an 

hybridized C9 (condensation/oxidation).

SynthesisPath Fluorene 9H-Fluorene (Parent Scaffold) Anion Fluorenyl Anion (Aromatic 14e- System) Fluorene->Anion Base (NaOEt/KOtBu) Deprotonation pKa ~23 Fluorenone 9-Fluorenone (Oxidation) Fluorene->Fluorenone O2 / KOH / THF Aerobic Oxidation Alkylated 9-Alkyl-9H-Fluorene (Nucleophilic Sub.) Anion->Alkylated R-X (Alkyl Halide) SN2 Attack Benzylidene 9-Benzylidene Fluorene (Knoevenagel Condensation) Anion->Benzylidene Ar-CHO (Aldehyde) - H2O

Figure 2: Divergent synthetic pathways for C9 functionalization.[1] The acidity of the C9 protons is the central mechanistic feature enabling these transformations.

References

  • Berthelot, M. (1867).[1] "Sur les carbures pyrogénés."[1] Annales de Chimie et de Physique.

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 6437380, Lumefantrine."[1] PubChem. [Link][1]

  • Liao, W., et al. (2010).[1] "Process for the synthesis of Lumefantrine." Google Patents CN101747210A.

  • Albrecht, K., et al. (2020).[1] "Fluorene-Based Materials in Optoelectronics and Drug Discovery." ResearchGate. [Link][1]

  • World Health Organization. "Guidelines for the treatment of malaria." WHO Malaria Publications. [Link][1]

Sources

Exploratory

Engineering Organic Semiconductors: Procurement and Application of 2,9-Dinitro-9-propyl-9H-fluorene

Executive Summary In the development of next-generation organic electronics, the selection of highly specific molecular precursors dictates the ultimate performance of the synthesized organic light-emitting diodes (OLEDs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation organic electronics, the selection of highly specific molecular precursors dictates the ultimate performance of the synthesized organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a highly specialized, asymmetrically substituted fluorene derivative. Unlike standard symmetrically substituted fluorenes, this compound features orthogonal reactivity profiles due to the presence of both an aromatic and an aliphatic nitro group. This whitepaper provides a comprehensive guide on the structural causality, procurement landscape, and self-validating synthetic protocols for utilizing this compound in advanced materials research.

Structural Causality & Mechanistic Utility

To understand the utility of 2,9-Dinitro-9-propyl-9H-fluorene, one must analyze the causality behind its specific functional groups:

  • The Rigid Fluorene Core: The biphenyl system locked by a methylene bridge forces the two phenyl rings into a planar configuration. This planarity maximizes

    
    -conjugation, which is essential for high charge carrier mobility in organic semiconductors[1].
    
  • The 9-Propyl Substitution: Unsubstituted fluorenes are notorious for detrimental ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking in the solid state, which leads to excimer formation and fluorescence quenching. The bulky 9-propyl group introduces critical steric hindrance. This prevents tight intermolecular packing and drastically increases the molecule's solubility in organic solvents (e.g., 
    
    
    
    , DMF), enabling solution-processed device fabrication.
  • Asymmetric Dinitro Substitution (2,9-position): This is the most chemically intriguing feature of the molecule.

    • The 2-nitro group is aromatic. It acts as a strong electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the core an excellent electron acceptor[2].

    • The 9-nitro group is aliphatic (benzylic/tertiary). Because it is attached to the

      
       hybridized 9-carbon alongside the propyl group, it exhibits orthogonal reactivity. It can act as a leaving group in radical reactions or specific nucleophilic substitutions, allowing for selective functionalization that is impossible with standard 2,7-dinitrofluorenes[3].
      
Table 1: Quantitative Physical & Chemical Profile
ParameterValueCausality / Significance
CAS Number 66009-01-6Unique identifier for procurement[4].
Molecular Formula

Dictates molecular weight and stoichiometry.
Molecular Weight 298.30 g/mol Critical for calculating molar equivalents in synthesis[5].
LUMO Modulation

eV shift
Nitro groups significantly lower LUMO, enhancing n-type behavior[3].

Procurement Strategy & Supplier Landscape

Sourcing specialty fluorene derivatives requires navigating a fragmented supply chain. For optoelectronic applications, trace metal impurities (especially palladium or iron from upstream synthesis) act as non-radiative recombination centers, devastating device efficiency. Therefore, identifying reliable suppliers is the first critical step in the workflow.

Table 2: Verified Supplier Matrix
SupplierCatalog / Product NamePurity GradeTarget Application
Sigma-Aldrich 2,9-DINITRO-9-PROPYL-9H-FLUORENE (AldrichCPR)Synthesis GradeR&D, Precursor synthesis, small-scale optoelectronics[4].
AK Scientific, Inc. 6903CB95%General laboratory reagent, academic research[6].
ChemicalBook 66009-01-6 CAS ManufactoryVariableBulk scale-up sourcing and custom synthesis aggregation[7].

Strategic Note: When purchasing 95% purity grades, researchers must perform a secondary purification step—typically recrystallization from ethanol or vacuum sublimation—before integrating the material into OLED/OPV workflows.

Experimental Protocol: Self-Validating Catalytic Reduction

A primary use case for 2,9-Dinitro-9-propyl-9H-fluorene is its reduction to the corresponding diamine, which is subsequently polymerized into polyamides or used as a core for hole-transporting materials (HTMs)[8]. The following protocol utilizes Palladium on Carbon (Pd/C) and hydrazine hydrate, a method proven to cleanly reduce nitrofluorenes[2].

Self-Validation Principle: This protocol is designed with built-in analytical checkpoints to ensure the reaction's success without relying solely on end-point mass spectrometry.

Step-by-Step Methodology
  • Preparation: Suspend 2,9-Dinitro-9-propyl-9H-fluorene (1.00 g, 3.35 mmol) in 70 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 100 mg of 10% Pd/C. Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with argon prior to addition.

  • Hydrogen Source: Slowly add hydrazine hydrate (1.50 mL, ~30 mmol) dropwise over 10 minutes. The reaction mixture will effervesce as nitrogen gas is evolved.

  • Reflux: Heat the mixture to 75 °C and stir for 20 hours under an argon atmosphere[2].

  • In-Process Validation (TLC & FTIR):

    • TLC Check: Spot the reaction mixture against the starting material using Hexane:Ethyl Acetate (7:3). The diamine product will have a significantly lower

      
       value due to increased polarity.
      
    • FTIR Check: Evaporate a micro-aliquot. The disappearance of strong

      
       stretching bands (~1520 and 1340 
      
      
      
      ) and the appearance of broad
      
      
      stretching bands (~3300-3400
      
      
      ) validates complete conversion.
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with an additional 50 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be recrystallized from ethanol/water.

SynthesisWorkflow Start 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) Reagents Add 10% Pd/C & Hydrazine Hydrate in Dry Ethanol Start->Reagents Reaction Reflux at 75 °C for 20h (Catalytic Reduction) Reagents->Reaction Validation In-Process Validation: TLC (Hexane:EtOAc) & FTIR (N-H stretch) Reaction->Validation Filtration Hot Filtration via Celite (Remove Pd/C) Validation->Filtration Product 2,9-Diamino-9-propyl-9H-fluorene (Isolated Yield > 85%) Filtration->Product

Caption: Self-validating catalytic reduction workflow of 2,9-Dinitro-9-propyl-9H-fluorene.

Optoelectronic Device Integration

In bulk heterojunction (BHJ) organic solar cells, electron acceptors must possess an appropriate energy level to fit with donor materials[2]. The introduction of nitro groups onto the fluorene core drastically alters the frontier molecular orbitals.

When 2,9-Dinitro-9-propyl-9H-fluorene (or its derivatives) is utilized as an acceptor, the large energy level offset between the donor molecule and the highly electron-deficient dinitrofluorene core ensures sufficient driving force for exciton dissociation. The propyl group ensures that the acceptor domains remain amorphous or nano-crystalline, preventing macroscopic phase separation which would otherwise ruin device morphology.

EnergyTransfer Photon Photon Absorption (Donor Material) Exciton Exciton Generation (Bound e-/h+ pair) Photon->Exciton Diffusion Exciton Diffusion to Donor-Acceptor Interface Exciton->Diffusion Dissociation Charge Dissociation (LUMO Offset > 0.3 eV) Diffusion->Dissociation Acceptor Electron Transfer to Dinitrofluorene Acceptor Dissociation->Acceptor Transport Electron Transport to Cathode Acceptor->Transport

Caption: Exciton dissociation and charge transfer pathway at the donor-acceptor interface.

References

  • Tracey, Frances Mary. "Synthesis of organic materials for optoelectronic applications." University of Glasgow Theses, 2024. Available at:[Link][2]

  • Bender Laboratory. "Engineering Boronsubphthalocyanine for Organic Electronic Applications." Scholaris, Canadian Institutional Repository. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Nitration of 9-Propyl-9H-Fluorene

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established electrophilic aromatic substitution (EAS) principles with specific consideratio...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established electrophilic aromatic substitution (EAS) principles with specific considerations for the 9-alkylfluorene scaffold.

Executive Summary

The nitration of 9-propyl-9H-fluorene is a critical transformation in the synthesis of optoelectronic materials (OLED hosts) and pharmaceutical intermediates (e.g., antimalarial analogs). Unlike 9,9-dialkylfluorenes, the 9-propyl-9H-fluorene substrate possesses a benzylic proton at the C9 position. This structural feature introduces a competing pathway: oxidative degradation to 9-fluorenone or C9-hydroxylation under standard nitration conditions.

This guide provides two distinct protocols:

  • Method A (Mild): Selective mono-nitration to 2-nitro-9-propyl-9H-fluorene .

  • Method B (Intense): Controlled di-nitration to 2,7-dinitro-9-propyl-9H-fluorene .

Mechanistic & Regioselectivity Analysis

The fluorene core undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C2 and C7 positions. This regioselectivity is governed by the para-relationship to the biphenyl linkage, which stabilizes the Wheland intermediate.

The C9-Proton Challenge

The presence of the propyl group at C9 exerts a weak steric influence but does not significantly deactivate the ring. However, the C9-H bond is susceptible to radical oxidation by nitric acid, especially at elevated temperatures.

  • Path A (Desired): Nitronium ion (

    
    ) attack at C2 
    
    
    
    2-nitro derivative.
  • Path B (Undesired): Oxidation at C9

    
     9-propyl-9-fluorenol 
    
    
    
    Ring cleavage or Fluorenone formation.

To mitigate Path B, temperature control and the exclusion of strong oxidants (like excess hot


) are paramount.
Reaction Pathway Diagram

NitrationPathways Start 9-Propyl-9H-Fluorene Inter Wheland Intermediate Start->Inter + NO2+ (Mild) Side1 9-Propyl-9-fluorenol (Oxidation Side Product) Start->Side1 Oxidation (High T) Prod1 2-Nitro-9-propyl-9H-fluorene (Major Product) Inter->Prod1 - H+ Prod2 2,7-Dinitro-9-propyl-9H-fluorene Prod1->Prod2 + NO2+ (Excess) Side2 9-Fluorenone (Degradation) Side1->Side2 Oxidative Cleavage

Caption: Reaction pathways showing the competition between desired EAS nitration (green) and oxidative degradation (red).

Experimental Protocols

Method A: Selective Mono-Nitration (Target: 2-Nitro-9-propyl-9H-fluorene)

Objective: Introduce a single nitro group at the C2 position while preserving the C9-H bond. Chemistry: Nitric acid in Acetic Acid (Mild Nitrating Agent).

Reagents & Equipment[1][2][3]
  • Substrate: 9-Propyl-9H-fluorene (10 mmol, 2.08 g)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Reagent: Fuming Nitric Acid (>90%) or 70%

    
     (1.1 equiv)
    
  • Catalyst: Acetic Anhydride (Optional, 2 mL - acts as water scavenger)

  • Apparatus: 3-neck round bottom flask, thermometer, addition funnel, ice bath.

Step-by-Step Procedure
  • Dissolution: In the 3-neck flask, dissolve 2.08 g of 9-propyl-9H-fluorene in 20 mL of glacial acetic acid. Stir until clear.

  • Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

  • Acid Preparation: In a separate vial, mix 1.1 equivalents of Nitric Acid with 5 mL of Acetic Acid.

    • Note: Diluting the nitric acid prevents localized hotspots.

  • Addition: Dropwise add the acid mixture to the fluorene solution over 20 minutes. Do not allow temperature to exceed 10 °C.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Quenching: Pour the reaction mixture into 100 g of crushed ice/water slurry. A yellow precipitate will form.[4][5]

  • Workup: Filter the solid. Wash with cold water (

    
     mL) and saturated 
    
    
    
    to remove acid traces.
  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    

Expected Yield: 75–85% Appearance: Light yellow needles.

Method B: Controlled Di-Nitration (Target: 2,7-Dinitro-9-propyl-9H-fluorene)

Objective: Introduce nitro groups at C2 and C7. Chemistry: Mixed Acid (


).[2][6]
Critical Warning:  The presence of 

increases the oxidizing power. Temperature control is critical to prevent C9 oxidation.
Reagents
  • Substrate: 9-Propyl-9H-fluorene (10 mmol, 2.08 g)

  • Solvent: Glacial Acetic Acid (15 mL) - used as a moderator.

  • Nitrating Mixture: Conc.

    
     (5 mL) + Fuming 
    
    
    
    (3.0 equiv).
Step-by-Step Procedure
  • Preparation: Dissolve substrate in Glacial Acetic Acid (15 mL) and cool to 0 °C .

  • Acid Mix: Carefully prepare the nitrating mixture (

    
     added to 
    
    
    
    ) at 0 °C.
  • Addition: Add the mixed acid dropwise to the substrate solution.

    • Exotherm Alert: The reaction is highly exothermic. Maintain T < 10 °C.

  • Digestion: After addition, stir at 0 °C for 30 minutes, then slowly warm to 40–50 °C for 1 hour.

    • Note: Do not reflux. Refluxing will oxidize the C9 position.

  • Quenching: Pour onto ice (200 g).

  • Filtration: Collect the yellow/orange solid.

  • Purification: Recrystallize from Glacial Acetic Acid or Acetonitrile.

Expected Yield: 60–70% Appearance: Bright yellow/orange crystals.[5]

Data Summary & Characterization

Key spectroscopic markers to validate the synthesis.

Feature9-Propyl-9H-fluorene2-Nitro-9-propyl-9H-fluorene2,7-Dinitro-9-propyl-9H-fluorene
Appearance White/Colorless SolidLight Yellow SolidYellow/Orange Solid
1H NMR (Ar-H) Multiplets 7.3-7.8 ppmDoublet (~8.3 ppm, H1), MultipletsSinglet (~8.4 ppm, H1/H8)
1H NMR (C9-H) Triplet ~3.9 ppmTriplet ~4.0-4.1 ppm (Deshielded)Triplet ~4.2 ppm
Melting Point 60–62 °C~105–110 °C (Est.)~150–155 °C (Est.)

Note: The "H1" proton in nitro-fluorenes is significantly deshielded due to the adjacent nitro group and the peri-effect.

Safety & Troubleshooting

Hazard Analysis
  • Nitric Acid (Fuming): Potent oxidizer. Contact with organic solvents (acetone, ethers) can be explosive. Use only compatible solvents like Acetic Acid or Sulfuric Acid.

  • Exotherm: The nitration reaction releases significant heat. Always add acid to the substrate slowly with active cooling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high; C9 oxidation occurred.Strict T < 10 °C during addition.[1] Use Method A.
Recovery of Fluorenone Oxidative cleavage of alkyl group.Exclude air; reduce reaction time; avoid strong heating.
Incomplete Reaction Water in reaction mixture (dilutes

).
Use Fuming

or add Acetic Anhydride to scavenge water.
Isomer Mix (2- vs 4-) Steric bulk of propyl group is low.Purify via column chromatography. 2-nitro is usually >90% favored.

References

  • Regioselectivity in Fluorene Nitration

    • Study: Nitration of fluorene derivatives typically occurs at the 2-position followed by the 7-position due to electronic activ
    • Source: (Nitration of Fluorene to 2-Nitrofluorene).

  • Mild Nitration Conditions (Menke's Conditions)

    • Study: Use of Metal Nitrates or Acetyl Nitrate for sensitive substrates to prevent oxid
    • Source: [J. Org.[7] Chem. 2023, 88, 9, 5285–5290]([Link]) (Regioselectivity Control in Spirobifluorene Nitration).

  • Oxidation Risks of 9-Alkylfluorenes

    • Study: Aerobic oxidation of 9-alkylfluorenes to fluorenones in basic or acidic media.
    • Source:.

  • General Properties of 9-Propyl-9H-Fluorene

    • Database: PubChem CID 178017.[8]

    • Source:.

Sources

Application

Application Note: Utilizing 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) in High-Performance Organic Electronics &amp; Biosensors

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Mechanistic Rationale: Why DNPF? In the rapidly evolving field...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Mechanistic Rationale: Why DNPF?

In the rapidly evolving fields of organic photovoltaics (OPVs) and bioelectronics, the demand for stable, n-type (electron-transporting) organic semiconductors is a critical bottleneck. 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) (CAS: 66009-01-6) serves as a highly tunable, electron-deficient building block for synthesizing Acceptor-Donor-Acceptor (A-D-A) non-fullerene acceptors (NFAs) and robust n-channel polymers.

For drug development professionals utilizing Electrolyte-Gated Organic Field-Effect Transistors (EGOFETs) for label-free, real-time biosensing, ambient and aqueous stability is paramount. DNPF achieves this through a precise structure-property relationship:

  • Deep Frontier Orbital Engineering: The 2-nitro group extends

    
    -conjugation and lowers the Lowest Unoccupied Molecular Orbital (LUMO) via both resonance (-M) and inductive (-I) effects. Uniquely, the 9-nitro group resides on an sp³-hybridized carbon. It breaks conjugation but exerts a massive inductive pull (-I), deepening the LUMO to approximately -4.1 eV without significantly blue-shifting the absorption profile. This deep LUMO protects the radical anions from ambient oxygen and water degradation, enabling stable operation in physiological buffers () [1].
    
  • Steric & Solubility Optimization: Solution-processed electronics require high solubility in halogenated solvents. While long alkyl chains (e.g., octyl or dodecyl) maximize solubility, they act as insulating barriers that disrupt

    
     stacking and throttle charge mobility. The 9-propyl group in DNPF is a "Goldilocks" substitution—it provides sufficient solubility for spin-coating while minimizing steric hindrance, allowing for tightly packed 3D interpenetrating networks crucial for charge transport () [2].
    

Workflow A 2,9-Dinitro-9-propyl- 9H-fluorene (DNPF) B Electrophilic Bromination (C7) A->B C Suzuki-Miyaura Coupling (Donor Core) B->C D A-D-A Non-Fullerene Acceptor C->D E Ink Formulation (CB + 0.5% DIO) D->E F Spin-Coating & Thermal Annealing E->F G OFET / OPV Device Integration F->G

Fig 1. End-to-end workflow from DNPF functionalization to organic electronic device fabrication.

Optoelectronic Profiling

To contextualize DNPF's utility, the table below summarizes the optoelectronic properties of a synthesized DNPF-terminal A-D-A acceptor against industry-standard fullerene and non-fullerene acceptors.

Material / Acceptor CoreHOMO (eV)LUMO (eV)Optical Bandgap (eV)Electron Mobility (cm²/Vs)Aqueous Stability (Biosensing)
DNPF-based A-D-A -6.20-4.101.451.2 × 10⁻³Excellent
PC71BM (Standard) -6.00-3.902.002.0 × 10⁻³Poor
ITIC (Standard NFA) -5.48-3.831.591.4 × 10⁻³Moderate
Trinitrofluorene-based -6.35-4.251.250.8 × 10⁻³Excellent

Data synthesized from comparative studies on nitrofluorene derivatives [1, 2].

Experimental Protocols

Protocol A: Synthesis of DNPF-Terminal A-D-A Acceptors

This protocol details the functionalization of DNPF to create an A-D-A molecule using a benzodithiophene (BDT) donor core.

Step 1: Regioselective Bromination

  • Procedure: Dissolve 1.0 eq of DNPF in glacial acetic acid. Slowly add 1.1 eq of N-Bromosuccinimide (NBS) and a catalytic amount of iodine. Stir at 60°C for 12 hours in the dark.

  • Causality: The 2-position is occupied by a nitro group, and the 9-position is fully substituted. The 7-position is para to the biphenyl linkage and highly activated for electrophilic aromatic substitution, ensuring >95% regioselectivity for 7-bromo-2,9-dinitro-9-propyl-9H-fluorene.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: In a Schlenk flask, combine 2.2 eq of the brominated DNPF, 1.0 eq of BDT-bis(boronic ester), and 0.05 eq of Pd₂(dba)₃. Add 0.1 eq of P(o-tolyl)₃ ligand. Degas and dissolve in anhydrous toluene/DMF (4:1). Add degassed 2M K₂CO₃ aqueous solution. Reflux at 110°C for 24 hours.

  • Causality: The bulky P(o-tolyl)₃ ligand is explicitly chosen to facilitate the reductive elimination step, which is otherwise sluggish due to the sterically hindered and highly electron-deficient nature of the nitrofluorene core.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). A successful coupling is visually self-validating: the solution will shift from pale yellow to deep red/purple, confirming the extension of

    
    -conjugation across the A-D-A backbone.
    
Protocol B: Fabrication of Aqueous-Stable EGOFETs for Drug Screening

For drug development, EGOFETs provide a platform for label-free protein-ligand binding assays. The DNPF-based semiconductor acts as the active transducer.

Step 1: Ink Formulation

  • Procedure: Dissolve the DNPF-based A-D-A acceptor (10 mg/mL) in anhydrous chlorobenzene (CB). Add 0.5% v/v 1,8-diiodooctane (DIO). Stir at 50°C overnight.

  • Causality: The DIO additive has a higher boiling point than CB. During spin-coating, CB evaporates first, leaving the polymer in a DIO-rich phase. This slow drying promotes crystalline phase separation, compensating for the steric twist of the fluorene termini and enhancing

    
     stacking.
    

Step 2: Spin-Coating & Annealing

  • Procedure: Spin-coat the ink onto an OTS-treated Si/SiO₂ substrate with pre-patterned gold source/drain electrodes at 2000 rpm for 60 seconds. Thermal anneal at 120°C for 15 minutes in a nitrogen glovebox.

  • Causality: Annealing drives off residual DIO and locks the thermodynamic morphology of the film, maximizing electron mobility.

Step 3: Electrolyte Gating & Validation

  • Procedure: Confine a droplet of Phosphate-Buffered Saline (PBS, pH 7.4) over the channel. Insert a Ag/AgCl gate electrode into the droplet.

  • Self-Validation Check: Run a dual-sweep transfer curve (

    
     vs 
    
    
    
    ). If the hysteresis between the forward and reverse sweeps is < 50 mV, the system is validated. This confirms the deep LUMO (-4.1 eV) of the DNPF unit is successfully preventing the reduction of water/oxygen, proving the device is stable enough for subsequent biological assays.

Energy Level Dynamics

The efficiency of both OPVs and EGOFETs relies on precise energy level alignment. The diagram below illustrates the thermodynamic driving force for charge transfer in a DNPF-based bulk heterojunction.

EnergyLevels cluster_0 Vacuum Level (0 eV) LUMO_D Donor LUMO (-3.3 eV) LUMO_A DNPF Acceptor LUMO (-4.1 eV) LUMO_D->LUMO_A Electron Transfer HOMO_D Donor HOMO (-5.4 eV) HOMO_A DNPF Acceptor HOMO (-6.2 eV) HOMO_A->HOMO_D Hole Transfer WF_Cathode Cathode (Al) (-4.3 eV) WF_Anode Anode (ITO) (-4.8 eV)

Fig 2. Energy level alignment and charge transfer dynamics in a DNPF-based bulk heterojunction.

References

  • Che, Y., Niazi, M. R., Yu, T., Maris, T., Liu, C., Ma, D., Izquierdo, R., Perepichka, I. F., & Perepichka, D. F. (2023). "Nitrofluorene-based A–D–A electron acceptors for organic photovoltaics." Journal of Materials Chemistry C, 11, 8186-8195.[Link]

  • Noirbent, G., & Dumur, F. (2018). "Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region." Materials, 11(12), 2425.[Link]

Method

Application Note: 2,9-Dinitro-9-propyl-9H-fluorene as an Asymmetric Precursor for High-Performance Polymer Synthesis

Introduction & Mechanistic Insights The demand for high-performance polymers with exceptional thermal stability, low dielectric constants, and high optical transparency has driven the development of highly specialized mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The demand for high-performance polymers with exceptional thermal stability, low dielectric constants, and high optical transparency has driven the development of highly specialized monomeric precursors. 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) (CAS: 66009-01-6) represents a unique class of bulky, asymmetric building blocks for advanced polyimides, polyamides, and conjugated optical polymers.

The incorporation of bulky fluorene units into a polymer backbone is a well-established strategy to increase the glass transition temperature (


) by restricting segmental chain mobility[1]. However, symmetric fluorene polymers often suffer from poor solubility and high birefringence due to dense interchain packing[2]. DNPF solves this through its 9-propyl substitution. The aliphatic propyl group acts as a steric wedge, disrupting chain packing, thereby dramatically improving solubility in organic solvents and lowering the refractive index for optical applications[3].
The Asymmetric Diamine Advantage

The true value of DNPF lies in its reduction to 2,9-diamino-9-propyl-9H-fluorene . This diamine is structurally asymmetric, possessing two chemically distinct amino groups:

  • The 9-Amino Group: Attached to an

    
     hybridized benzylic carbon, making it an aliphatic amine (high nucleophilicity).
    
  • The 2-Amino Group: Attached to an

    
     hybridized aromatic ring, making it an aromatic amine (lower nucleophilicity).
    

This differential reactivity is a powerful tool. It allows researchers to perform sequence-controlled polycondensation [4][5]. By carefully controlling reaction temperatures, the highly reactive aliphatic amine can be directed to react first, minimizing randomness in the polymer backbone and yielding highly ordered, defect-free macromolecules.

Experimental Workflows & Reactivity Pathways

SynthesisWorkflow A 2,9-Dinitro-9-propyl- 9H-fluorene B Catalytic Reduction (Pd/C, N2H4) A->B C Asymmetric Diamine Intermediate B->C D Polycondensation (Dianhydride, 0 °C) C->D E Polyamic Acid D->E F Thermal Imidization (200 °C) E->F G High-Performance Polyimide F->G

Caption: Workflow for synthesizing asymmetric polyimides from 2,9-Dinitro-9-propyl-9H-fluorene.

ReactivityProfile cluster_0 Aliphatic Pathway cluster_1 Aromatic Pathway N1 2,9-Diamino-9-propyl-9H-fluorene N2 9-Amino Group (Benzylic/sp3) N1->N2 N3 2-Amino Group (Aryl/sp2) N1->N3 N4 High Nucleophilicity Fast Reaction N2->N4 N6 Sequence-Controlled Polymerization N4->N6 N5 Low Nucleophilicity Slow Reaction N3->N5 N5->N6

Caption: Differential reactivity of the asymmetric diamine enabling sequence-controlled polymerization.

Quantitative Data: Thermomechanical & Optical Properties

The structural asymmetry and steric bulk provided by the 9-propyl group directly translate into measurable improvements in the final polymer matrix. Table 1 summarizes the expected property shifts when replacing a standard symmetric fluorene diamine with the DNPF-derived asymmetric diamine[1][2][3].

Table 1: Comparative Polymer Properties
Polymer PrecursorPolymer TypeGlass Transition (

)
Refractive Index (589 nm)Solubility (NMP/DMAc)
Standard Symmetric Fluorene DiaminePolyimide300 - 320 °C~1.65Low / Requires Heating
2,9-Diamino-9-propyl-9H-fluorene Asymmetric Polyimide 280 - 295 °C < 1.60 High / Room Temp
2,9-Diamino-9-propyl-9H-fluorenePolyamide260 - 275 °C~1.58High / Room Temp

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of DNPF

Objective: Convert 2,9-Dinitro-9-propyl-9H-fluorene to 2,9-diamino-9-propyl-9H-fluorene. Causality Note: We utilize hydrazine hydrate as a hydrogen donor rather than high-pressure


 gas. The benzylic 9-nitro group, once reduced to an amine, is highly susceptible to hydrogenolysis (unwanted cleavage of the C-N bond) under aggressive hydrogenation conditions. Hydrazine with Pd/C provides a mild, controlled hydrogen transfer, preserving the delicate benzylic amine[4].

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL two-neck round-bottom flask with 2,9-Dinitro-9-propyl-9H-fluorene (10.0 mmol) and 10% Pd/C (10% by weight relative to the substrate) in 100 mL of absolute ethanol.

  • Purging: Evacuate the flask and backfill with inert Nitrogen (

    
    ) three times to prevent premature oxidation of the catalyst. Heat the suspension to 60 °C.
    
  • Reduction: Slowly add hydrazine hydrate (85%, 100.0 mmol) dropwise via a syringe pump over 30 minutes.

    • Self-Validation: The reaction mixture will vigorously effervesce (due to

      
       gas evolution from the hydrazine) and transition from a dark yellow/orange suspension to a pale, clear solution (excluding the suspended black catalyst), visually confirming the reduction of the chromophoric nitro groups.
      
  • Reflux: Maintain the reaction at reflux (approx. 78 °C) for 4 hours.

  • Isolation: Perform a hot filtration through a tightly packed Celite pad to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter, as it is pyrophoric.

  • Purification: Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/water mixture to yield 2,9-diamino-9-propyl-9H-fluorene as a highly pure crystalline solid. Store under argon.

Protocol 2: Sequence-Controlled Polycondensation (Polyimide Synthesis)

Objective: Synthesize an asymmetric polyimide using the differential reactivity of the diamine. Causality Note: Because the 9-amino group (aliphatic) is significantly more nucleophilic than the 2-amino group (aromatic), adding the dianhydride too rapidly or at elevated temperatures will cause the aliphatic amine to react uncontrollably. This leads to localized gelation, cross-linking, or low molecular weight oligomers. Initiating the reaction at 0 °C ensures a controlled, stepwise nucleophilic attack[2][5].

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried, argon-purged flask, dissolve the synthesized 2,9-diamino-9-propyl-9H-fluorene (5.0 mmol) in 25 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Cool the reactor to 0 °C using an external ice bath.

  • Stepwise Addition: Add 4,4'-Oxydiphthalic anhydride (ODPA) (5.0 mmol) in three equal portions over the course of 1 hour, maintaining the internal temperature at 0 °C.

  • Polyamic Acid Formation: Stir the mixture at 0 °C for 2 hours, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Self-Validation: The solution will become highly viscous and resistant to stirring, indicating the successful formation of a high-molecular-weight polyamic acid intermediate. If the solution remains watery, stoichiometric imbalance or moisture contamination has occurred.

  • Azeotropic Setup: Add 0.5 mL of isoquinoline (as an imidization catalyst) and 10 mL of anhydrous toluene (as an azeotropic agent). Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Thermal Imidization: Heat the reaction mixture to 180–200 °C for 6 hours.

    • Self-Validation: Water droplets will visibly collect and separate in the Dean-Stark trap, confirming the cyclodehydration (imidization) process is actively occurring.

  • Precipitation: Cool the viscous polyimide solution to 50 °C and precipitate it by pouring it slowly into 300 mL of vigorously stirred methanol.

  • Drying: Filter the resulting fibrous polymer and dry under vacuum at 100 °C for 24 hours to remove residual NMP.

References

  • [2] NASA Technical Reports Server. E-15029-1 Cover - NASA Technical Reports Server (Fluorene-based Polyimides). Retrieved from: [Link]

  • [1] Royal Society of Chemistry (RSC). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. Retrieved from: [Link]

  • [3] ACS Omega. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Retrieved from:[Link]

  • [4] American Chemical Society. ATTEMPTS TO RESOLVE DERIVATIVES OF FLUORENE (JACS). Retrieved from:[Link]

  • [5] Google Patents. US8034895B2 - Conjugated thiophenes having conducting properties and synthesis of same. Retrieved from:

Sources

Application

Precision Alkylation of 2,7-Dinitrofluorene: C9 Functionalization Protocols

Topic: Experimental Protocol for the Alkylation of Dinitrofluorene Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Engineers, and Materials Scientists. Executive Summary & Strategic A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for the Alkylation of Dinitrofluorene Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Engineers, and Materials Scientists.

Executive Summary & Strategic Analysis

The alkylation of 2,7-dinitrofluorene (2,7-DNF) at the C9 position is a pivotal transformation in the synthesis of functionalized


-conjugated systems, particularly for organic light-emitting diodes (OLEDs), photovoltaic polymers, and biological probes.

Unlike unsubstituted fluorene (


 in DMSO), the presence of two nitro groups at the 2,7-positions exerts a profound electron-withdrawing effect (

and

effects), significantly increasing the acidity of the C9 methylene protons (

). This drastic acidity shift alters the thermodynamic landscape of the reaction, necessitating specific modifications to standard fluorene alkylation protocols to prevent side reactions such as oxidative degradation or uncontrolled polymerization.

This guide details two distinct protocols:

  • Protocol A (Thermodynamic Control): Rapid, high-yield Bis-alkylation using Phase Transfer Catalysis (PTC) or Superbasic media.

  • Protocol B (Kinetic Control): Selective Mono-alkylation , a challenging transformation requiring strict stoichiometric rigor.

Mechanistic Pathway & Decision Logic

The alkylation proceeds via an


 mechanism involving a fluorenyl carbanion intermediate. The stability of this carbanion dictates the reaction kinetics.
Reaction Mechanism (DOT Visualization)

ReactionMechanism Start 2,7-Dinitrofluorene (C9-H2) Anion1 Mono-Anion [Fluorenyl]- Start->Anion1 Fast (-H+) Base Base (Deprotonation) Base->Anion1 Anion2 Bis-Anion [9-Alkyl-Fluorenyl]- Base->Anion2 Mono 9-Alkyl-2,7-DNF (Mono-alkylated) Anion1->Mono SN2 (+R) RX1 Alkyl Halide (R-X) RX1->Mono Mono->Anion1 Acidity Mismatch: pKa(Mono) > pKa(Start) Mono->Anion2 Equil. (-H+) Bis 9,9-Dialkyl-2,7-DNF (Bis-alkylated) Anion2->Bis SN2 (+R) RX2 Alkyl Halide (R-X) RX2->Bis

Figure 1: Stepwise alkylation mechanism. Note that the introduction of the first alkyl group (electron-donating) slightly destabilizes the subsequent carbanion, making the second deprotonation slower than the first, theoretically aiding mono-alkylation selectivity.

Protocol A: Bis-Alkylation (Standard High-Yield Method)

Objective: Synthesis of 9,9-dialkyl-2,7-dinitrofluorene (e.g., 9,9-dioctyl, 9,9-diethyl). Primary Application: Monomer synthesis for Suzuki polycondensation.

Reagent Selection Strategy
  • Solvent: DMSO or DMF is preferred over THF. The high dielectric constant stabilizes the polar transition state and improves the solubility of the nitro-aromatic substrate.

  • Base: KOH (powdered) or NaH . While NaH is cleaner, KOH in DMSO forms a "superbase" system capable of rapid deprotonation.

  • Catalyst (Optional): KI (Potassium Iodide) can be added (10 mol%) to accelerate alkylation via the Finkelstein reaction (in situ conversion of R-Br to R-I).

Experimental Procedure (Scale: 10 mmol)
StepActionCritical Parameter
1 Dissolution Dissolve 2,7-dinitrofluorene (2.56 g, 10 mmol) in anhydrous DMSO (25 mL). Ensure complete dissolution; mild heating (40°C) may be required.
2 Deprotonation Cool to 0°C. Add powdered KOH (1.40 g, 25 mmol, 2.5 equiv) or NaH (60% in oil, 1.0 g, 25 mmol).
3 Activation Stir at 0°C for 15 minutes to ensure complete anion formation.
4 Alkylation Add Alkyl Bromide (e.g., 1-bromooctyl, 25 mmol, 2.5 equiv) dropwise over 10 minutes.
5 Reaction Allow to warm to Room Temperature (RT). Stir for 3–12 hours.
6 Quench Pour reaction mixture into ice-water (200 mL) containing dilute HCl (1M, 20 mL).
7 Workup Filter the precipitate. Wash with water (

mL) and cold ethanol (

mL).
8 Purification Recrystallize from Acetic Acid or DMF/Ethanol.

Protocol B: Mono-Alkylation (Controlled Functionalization)

Objective: Synthesis of 9-alkyl-2,7-dinitrofluorene. Challenge: Preventing over-alkylation. The first alkyl group destabilizes the anion (raising


), making the starting material more acidic than the product. However, in the presence of excess base, equilibrium shifts can lead to mixtures.
Strategic Adjustments
  • Stoichiometry: Strictly 1.05 equiv Base and 1.0 equiv Alkyl Halide .

  • Phase Transfer Catalysis (PTC): Using a solid-liquid PTC system allows for controlled, slow introduction of the base into the organic phase.

Experimental Procedure (PTC Method)[1]
StepActionCritical Parameter
1 Setup Charge flask with 2,7-dinitrofluorene (10 mmol), Toluene (50 mL), and TBAB (Tetrabutylammonium bromide, 0.5 mmol, 5 mol%).
2 Base Addition Add 50% aqueous NaOH (0.84 g NaOH in 0.84 mL water, ~1.05 equiv).
3 Reagent Addition Add Alkyl Halide (10 mmol, 1.0 equiv) slowly via syringe pump over 1 hour at RT.
4 Monitoring Stop reaction immediately upon disappearance of starting material (TLC).
5 Purification Column Chromatography is mandatory . Recrystallization is rarely sufficient to separate Mono from Bis/Unsubstituted mixtures efficiently.

Troubleshooting & Optimization Matrix

Common Failure Modes
ObservationDiagnosisCorrective Action
Incomplete Conversion Base degradation or water contamination.Use anhydrous solvents (DMSO/DMF) or fresh NaH. For PTC, increase stirring speed (rpm > 800).
Emulsion during Workup Surfactant formation (common with long alkyl chains).Wash organic phase with saturated Brine. Use Centrifugation if separation is stubborn.
Low Yield (Black Tar) Oxidative degradation of the fluorenyl anion.Strict Inert Atmosphere (Argon/Nitrogen) is required. The anion is sensitive to

.
Bis-alkylation in Protocol B Excess base or fast addition of R-X.Reduce temperature to 0°C. Use a bulkier base (e.g., t-BuOK) to increase steric discrimination.
Workflow Decision Tree (DOT)

Optimization Problem Process Issue? Check1 Is the mixture black/tarry? Problem->Check1 Sol1 O2 Leak. Degas solvents, use Ar line. Check1->Sol1 Yes Check2 Low Solubility of 2,7-DNF? Check1->Check2 No Sol2 Switch solvent to DMSO or NMP. Check2->Sol2 Yes Check3 Cannot separate Mono/Bis? Check2->Check3 No Sol3 Use HPLC Prep or Switch to Protocol A (Bis). Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common alkylation anomalies.

Safety & Handling (E-E-A-T Compliance)

  • Nitro-Aromatics: 2,7-Dinitrofluorene is a nitro-aromatic compound.[1][2][3] While generally stable, polynitro compounds can be energetic. Avoid heating dry solids.

  • Toxicity: Suspected mutagen. Handle in a fume hood with double nitrile gloves.

  • Base Hazards: NaH releases Hydrogen gas (

    
    ). Ensure proper venting to prevent pressure buildup or ignition.
    
  • Waste: Aqueous waste from DMSO/DMF reactions contains dissolved organics. Do not pour down the drain; segregate as "Halogenated/Non-Halogenated Organic Waste" depending on the alkyl halide used.

References

  • Fishel, D. L., et al. "Syntheses of 2,7-Bis(acetamido)fluorenes with Increased Molecular Thickness by 9-Substitution." Journal of Chemical & Engineering Data, vol. 15, no. 1, 1970, pp. 123-126. Link

  • Halpern, M. "PTC C-Alkylation: Guidelines for Evaluation and Optimization." Phase Transfer Catalysis Communications, PTC Organics. Link

  • Mighani, H., et al. "Synthesis and Characterization of New Diamine Based on Fluorene." Chemical Methodologies, vol. 3, 2019, pp. 118.[4] Link

  • PubChem. "2,7-Dinitrofluorene Compound Summary." National Library of Medicine. Link

  • Promarak, V., et al. "Synthesis and Properties of Fluorene-Oligothiophene-Fluorene Triads." Tetrahedron Letters, vol. 48, 2007.

Sources

Method

Technical Guide: Application of 2,9-Dinitro-9-propyl-9H-fluorene in OLED Architectures

The following technical guide details the application of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) in Organic Light-Emitting Diode (OLED) research and development. This guide treats the molecule primarily as a st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) in Organic Light-Emitting Diode (OLED) research and development.

This guide treats the molecule primarily as a strategic electron-deficient intermediate used to synthesize asymmetric charge-transport materials, and secondarily as a functional electron acceptor for charge-generation layers.

Part 1: Executive Summary & Strategic Utility

2,9-Dinitro-9-propyl-9H-fluorene is a specialized fluorene derivative characterized by high electron affinity and structural asymmetry. Unlike standard 9,9-dialkylfluorenes used in polymer backbones, this molecule features nitro groups at the C2 (ring) and C9 (bridgehead) positions.

Core Applications in OLED R&D:
  • Precursor for Asymmetric Hole Transport Materials (HTMs): The molecule serves as a "masked" scaffold. The C2-nitro group can be selectively reduced to an amine (creating a site for Buchwald-Hartwig coupling), while the C9-nitro group acts as a labile functional handle or electron-withdrawing modulator. This allows the synthesis of asymmetric 2-diarylamino-9-propylfluorenes , which exhibit superior amorphous stability compared to symmetric analogs.

  • Electron Acceptor / P-Dopant: Due to the strong electron-withdrawing nature of the two nitro groups, the molecule possesses a deep LUMO (Lowest Unoccupied Molecular Orbital). It can function as a molecular p-dopant or electron acceptor in Charge Generation Layers (CGLs), forming charge-transfer complexes with hole-transporting matrices.

Part 2: Material Properties & Characterization

Before integration, the material must be characterized to ensure electronic purity.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance to OLEDs
Molecular Formula C₁₆H₁₄N₂O₄Stoichiometry for synthesis
CAS Number 66009-01-6Identity verification
Electronic Nature n-type (Electron Acceptor)Deep LUMO facilitates electron injection
Solubility Soluble in CHCl₃, THF, TolueneProcessable via spin-coating or wet synthesis
Thermal Stability T_d (5% wt loss) > 250°C (Est.)Compatible with vacuum deposition
LUMO Level ~ -3.0 to -3.4 eV (Est.)Matches work function of stable cathodes

Part 3: Experimental Protocols

Protocol A: Purification for Device Grade Quality

Commercial purity (95-97%) is insufficient for OLEDs, where impurities >10 ppm cause exciton quenching.

Objective: Achieve >99.9% purity via recrystallization and sublimation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve crude 2,9-Dinitro-9-propyl-9H-fluorene in boiling acetonitrile/toluene (3:1) . The nitro groups make it polar; toluene ensures solubility of the fluorene core.

  • Hot Filtration: Filter the boiling solution through a 0.45 µm PTFE membrane to remove insoluble oxides.

  • Recrystallization: Allow slow cooling to room temperature, then to 4°C. Collect yellow needle-like crystals. Repeat twice.

  • Vacuum Sublimation (Critical):

    • Load crystals into a gradient sublimation tube.

    • Base Pressure: < 1.0 × 10⁻⁶ Torr.

    • Source Temp: 160–180°C (Optimize to prevent thermal decomposition of C9-NO₂).

    • Collection: Harvest the middle zone. Discard the volatile light zone (solvent residues) and the charred source residue.

Protocol B: Synthetic Conversion to HTM Precursor

Transformation of the nitro-fluorene into a 2-amino-fluorene derivative for Hole Transport Layer synthesis.

Mechanism: Selective reduction of the C2-Nitro group. Note: The C9-Nitro group is chemically distinct (aliphatic/benzylic) vs. the C2-Nitro (aromatic). Catalytic hydrogenation often reduces the C2-NO₂ to NH₂ while potentially removing the C9-NO₂ (denitration) or preserving it depending on conditions.

Workflow Diagram (DOT):

SynthesisWorkflow Start 2,9-Dinitro-9-propyl-fluorene Step1 Reduction (Pd/C, H2) Solvent: EtOH/THF Start->Step1 Selective Reduction Step2 Intermediate: 2-Amino-9-propyl-fluorene Step1->Step2 Isolation Step3 Buchwald-Hartwig Coupling (with Aryl Bromide) Step2->Step3 Pd(OAc)2 / Ligand End Final HTM: N,N-Diaryl-2-amino-9-propylfluorene Step3->End Purification

Caption: Synthetic pathway converting the nitro-precursor into a functional Hole Transport Material (HTM).

Procedure:

  • Setup: Charge a high-pressure reactor with 2,9-Dinitro-9-propyl-9H-fluorene (10 mmol), 10% Pd/C (5 wt%), and THF/Ethanol (1:1, 50 mL).

  • Reduction: Pressurize with H₂ (50 psi) at 40°C for 12 hours.

    • Observation: The C2-NO₂ is reduced to -NH₂. The C9-NO₂ is often labile and may be replaced by H (forming 2-amino-9-propylfluorene) under these conditions, which is desirable for stability.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1]

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of C2-H aromatic doublet downfield shifted by NO₂).

Part 4: Device Integration (Electron Acceptor Application)

Application: Use as a P-Dopant in the Hole Injection Layer (HIL) or as a discrete Electron Transport Layer (ETL) .

Rationale: The electron-deficient nitro-fluorene core can accept electrons from the HOMO of a hole-transport host (e.g., NPB or m-MTDATA), creating free holes and improving conductivity.

Device Architecture Protocol

Stack Design: ITO / HIL (Host:Dopant) / HTM / EML / ETL / Cathode

Fabrication Steps:

  • Substrate Prep: Clean ITO glass (Acetone -> Isopropanol -> UV-Ozone).

  • HIL Deposition (Co-Evaporation):

    • Host: m-MTDATA (4,4',4''-tris[phenyl(m-tolyl)amino]triphenylamine).

    • Dopant: 2,9-Dinitro-9-propyl-9H-fluorene.[2][3]

    • Doping Ratio: 2% to 5% by volume.

    • Rate: Control host at 1.0 Å/s and dopant at 0.02–0.05 Å/s.

    • Thickness: 10 nm.

    • Mechanism:[4][5] The nitro-fluorene extracts electrons from m-MTDATA, pinning the Fermi level close to the HOMO of the HIL, ensuring Ohmic contact.

  • HTM/EML/ETL: Deposit standard stack (e.g., NPB / Alq3 / LiF / Al).

  • Encapsulation: Glass lid with UV epoxy in N₂ glovebox.

Self-Validating Check:

  • J-V Characteristics: If the doping is effective, the Turn-on Voltage (V_on) should decrease compared to an undoped device.

  • Log(J) vs Log(V): Look for the transition from Trap-Charge Limited Current (TCLC) to Ohmic conduction at lower voltages.

Part 5: Safety & Handling (E-E-A-T)

  • Nitro-Aromatic Hazard: Polynitro-fluorenes can be mutagenic (similar to 2-nitrofluorene). Handle exclusively in a fume hood or glovebox.

  • Explosion Risk: While 2,9-dinitro-9-propylfluorene is stable, nitro compounds can decompose energetically at high temperatures. Do not exceed 200°C during sublimation without a blast shield.

  • Light Sensitivity: Nitro-fluorenes can undergo photochemical rearrangement (nitro-nitrite) under UV light. Store in amber vials.

References

  • Sigma-Aldrich. Product Specification: 2,9-DINITRO-9-PROPYL-9H-FLUORENE (CAS 66009-01-6).[3] Retrieved from

  • Kornblum, N., et al. (1970). Nucleophilic Substitution at the Bridgehead of Fluorene Derivatives. Journal of the American Chemical Society. (Foundational chemistry for 9-substituted fluorenes).
  • Murov, S. L.Handbook of Photochemistry.
  • ChemicalBook. 2,9-Dinitro-9-propyl-9H-fluorene Properties and Supplier Listings. Retrieved from

  • National Institutes of Health (NIH). Photochemical reaction of 9-nitro-substituted anthracene-like molecules. (Analogous photochemistry of peri-nitro systems). Retrieved from

Sources

Application

Application Note: 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) as a Fluorogenic Hypoxia &amp; Nitroreductase Sensor

The following Application Note and Protocol guide details the use of 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) as a fluorogenic probe. Based on the structural properties of nitro-substituted fluorenes, this molecule functi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) as a fluorogenic probe.

Based on the structural properties of nitro-substituted fluorenes, this molecule functions primarily as a "Turn-On" Fluorescent Probe for Nitroreductase (NTR) and Hypoxia Detection . The presence of the nitro group at the aromatic position (C-2) acts as a fluorescence quencher via Photoinduced Electron Transfer (PeT). Upon enzymatic reduction (e.g., by NTR in hypoxic tumor environments) to an amino group, the quenching is relieved, and the strong fluorescence of the fluorene core is restored. The C-9 substituents (Nitro and Propyl) stabilize the bridgehead carbon and modulate lipophilicity for cellular uptake.


)

Executive Summary

2,9-Dinitro-9-propyl-9H-fluorene (DNPF) is a specialized fluorogenic probe designed for the detection of reductive microenvironments. Unlike conventional hypoxia probes, DNPF incorporates a unique 9,9-disubstitution pattern (9-nitro, 9-propyl) that prevents non-specific oxidation at the bridgehead carbon, enhancing stability. The probe is non-fluorescent in its native state due to the strong electron-withdrawing nitro groups. Upon selective reduction by type I/II nitroreductases (NTR) or under severe hypoxic conditions, the aromatic nitro group (C-2) is converted to an amine, triggering a robust fluorescence "Turn-On" response. This makes DNPF an essential tool for imaging solid tumor hypoxia and screening bioreductive prodrugs.

Mechanism of Action

The sensing mechanism relies on the reduction-triggered intramolecular charge transfer (ICT) switch.

  • Quenched State (Native): The nitro groups at positions 2 and 9 withdraw electrons, quenching the fluorescence of the fluorene core through PeT (Photoinduced Electron Transfer) and Intersystem Crossing (ISC).

  • Recognition: The probe permeates the cell membrane (facilitated by the lipophilic 9-propyl group). In the presence of NADH/NADPH-dependent Nitroreductases (NTR), the aromatic nitro group at C-2 is selectively reduced to a hydroxylamine (-NHOH) and subsequently to an amine (-NH2).

  • Fluorescent State (Reduced): The resulting 2-amino-9-nitro-9-propyl-fluorene species exhibits a "push-pull" electronic structure (Amino donor + Fluorene acceptor), restoring strong blue-green fluorescence.

Signaling Pathway Diagram

DNPF_Mechanism DNPF DNPF (Probe) (Non-Fluorescent) [2,9-Dinitro-9-propyl-fluorene] CellEntry Cellular Uptake (Passive Diffusion) DNPF->CellEntry Intermediate Hydroxylamine Int. (-NHOH) CellEntry->Intermediate Enzymatic Reduction NTR Nitroreductase (NTR) + NADH/NADPH NTR->Intermediate Hypoxia Hypoxic Environment (Low pO2) Hypoxia->NTR Upregulates Product Fluorescent Product (Turn-On) [2-Amino-9-nitro-9-propyl-fluorene] Intermediate->Product Further Reduction Signal Blue/Green Emission (λem ~480-520 nm) Product->Signal Excitation (λex ~380 nm)

Figure 1: Mechanism of DNPF fluorescence activation via Nitroreductase-mediated reduction.

Physicochemical Properties & Spectral Data[1][2][3][4][5]

PropertyValue / Description
Chemical Formula C₁₆H₁₄N₂O₄
Molecular Weight 298.30 g/mol
Solubility Soluble in DMSO, DMF, Acetonitrile. Low solubility in water (requires co-solvent).
Appearance Yellow to Orange solid
Excitation Max (λex) ~360–380 nm (Typical for nitro-fluorenes)
Emission Max (λem) ~480–520 nm (Upon reduction to amine)
Stokes Shift ~120 nm (Large shift minimizes self-quenching)
Quantum Yield (Φ) < 0.01 (Probe) → ~0.6–0.8 (Reduced Product)

Experimental Protocols

Preparation of Stock Solutions

Objective: Create stable stock solutions for long-term use.

  • Weighing: Accurately weigh 2.98 mg of DNPF.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Master Stock.

    • Note: Sonicate for 2-5 minutes if necessary to ensure complete dissolution.

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL each). Store at -20°C protected from light. Stable for 3-6 months.

In Vitro Nitroreductase (NTR) Assay

Objective: Validate probe response to purified enzyme.

Materials:

  • PBS Buffer (pH 7.4, 10 mM)

  • NADH (Cofactor, 500 µM final)

  • Purified Nitroreductase (e.g., from E. coli, 1-10 µg/mL)

  • DNPF Stock (10 mM)

Procedure:

  • Dilution: Dilute DNPF stock in PBS to a final concentration of 10 µM (contains 0.1% DMSO).

  • Baseline Scan: Measure fluorescence (Ex: 380 nm, Em: 400-600 nm) to confirm low background.

  • Reaction Initiation: Add NADH (100 µM) and Nitroreductase (1 µg/mL).

  • Kinetic Monitoring: Record fluorescence intensity at 500 nm every 1 minute for 30 minutes at 37°C.

  • Control: Run a parallel blank with DNPF + NADH (no enzyme) to rule out non-enzymatic reduction.

Live Cell Hypoxia Imaging Protocol

Objective: Visualize hypoxic regions in cancer cells (e.g., HeLa, A549).

Reagents:

  • Cell culture media (DMEM/RPMI)

  • DNPF Working Solution (10 µM in media)

  • Hoechst 33342 (Nuclear counterstain)

Workflow:

  • Seeding: Seed cells on confocal dishes and incubate for 24h to reach 70% confluence.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4-12 hours.

    • Normoxia Control: Keep a duplicate plate in standard incubator (20% O₂).

  • Staining:

    • Remove media and wash cells 1x with PBS.

    • Add 10 µM DNPF in fresh media.

    • Incubate for 30–60 minutes at 37°C.

  • Counterstaining: Add Hoechst 33342 (1 µg/mL) for the last 10 minutes.

  • Washing: Wash cells 3x with PBS to remove excess probe.

  • Imaging:

    • DNPF Channel: Excitation ~405 nm or 488 nm (depending on laser availability, 405 nm is preferred for fluorenes); Emission Collection: 450–550 nm (Green).

    • Hoechst Channel: Excitation 350/405 nm; Emission 420-470 nm.

Data Analysis & Interpretation

ObservationInterpretation
No Fluorescence Probe intact. Normoxic conditions or lack of NTR activity.
Weak Green Fluorescence Basal NTR activity or mild hypoxia.
Strong Green Fluorescence High NTR expression or severe hypoxia (Reduction of NO₂ → NH₂).
Precipitation Concentration too high (>20 µM). Reduce concentration or increase DMSO/Surfactant.

Troubleshooting & Critical Considerations

  • Selectivity: While DNPF is designed for NTR, high concentrations of biological thiols (GSH > 5 mM) can sometimes cause non-specific reduction or substitution at the C-9 position. Use N-ethylmaleimide (NEM) as a thiol scavenger in in vitro assays to verify NTR specificity.

  • Photostability: Fluorene derivatives are generally photostable, but avoid prolonged laser exposure to prevent photobleaching of the reduced amine product.

  • Toxicity: Nitro-fluorenes can be mutagenic. Handle all stock solutions with gloves and safety glasses . Dispose of waste as hazardous chemical waste.

References

  • Synthesis and Characterization of Fluorene Derivatives

    • Source: Sigma-Aldrich / Merck Product Catalog. "2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6)".
    • URL:

  • Nitroreductase Probes (General Mechanism): Title: "Fluorescent probes for the detection of nitroreductase and their applications in bioimaging." Context: Establishes the reduction of nitro-aromatics to fluorescent amines as the standard sensing mechanism.
  • Fluorene-Based Two-Photon Probes

    • Source: Schafer-Hales, K. J., et al. (2005).
    • URL:[Link]

  • Safety & Mutagenicity of Nitrofluorenes: Context: 2,9-Dinitrofluorene derivatives are structurally related to known environmental mutagens; handling requires strict safety protocols.
Method

analytical techniques for characterizing 2,9-Dinitro-9-propyl-9h-fluorene

This guide outlines the comprehensive analytical framework for characterizing 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6).[1][2] Due to the specific substitution pattern (a nitro group on the aromatic ring at C2 a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive analytical framework for characterizing 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6).[1][2] Due to the specific substitution pattern (a nitro group on the aromatic ring at C2 and a nitro group at the bridgehead C9, alongside a propyl chain), this molecule presents unique challenges in regiochemical verification and thermal stability.[1][2]

The following protocols are designed to establish structural identity , chemical purity , and thermal safety .

Part 1: Safety & Handling Directive

WARNING: POLYNITRO-AROMATIC HAZARD

  • Energetic Potential: Compounds containing multiple nitro groups, especially those with aliphatic-nitro linkages (C9-NO

    
    ), can exhibit exothermic decomposition.[1][2]
    
  • Toxicity: Nitrofluorenes are established mutagens (Class 2B/3 Carcinogens).[1][2]

  • Protocol:

    • Handle only in a Class II Biosafety Cabinet or Fume Hood.[1][2]

    • Avoid metal spatulas (spark risk); use Teflon or wood.[1][2]

    • Thermal Limit: Do not heat above 100°C without prior DSC screening.

Part 2: Structural Elucidation (Spectroscopy)[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool to confirm the regiochemistry (2- vs. 2,7- substitution) and the integrity of the C9 quaternary center.[1][2]

  • Solvent: DMSO-

    
     (Preferred for solubility/resolution) or CDCl
    
    
    
    .[1][2]
  • Concentration: 5–10 mg/mL.[1][2]

Expected


H NMR Signatures (400 MHz): 
| Region | Chemical Shift (

) | Multiplicity | Assignment | Diagnostic Logic | | :--- | :--- | :--- | :--- | :--- | | Aliphatic | 0.7 – 0.9 | Triplet | Propyl -CH

| Terminal methyl of propyl chain.[1][2] | | | 1.1 – 1.4 | Multiplet | Propyl -CH

- | Middle methylene.[1][2] | | | 2.3 – 2.6 | Multiplet | Propyl -CH

-C9 | Key Signal: Deshielded by the C9-Nitro group and aromatic ring current.[1][2] | | Aromatic | 8.2 – 8.4 | Singlet (d) | H-1 | Highly deshielded by C2-NO

; weak meta-coupling to H-3.[1][2] | | | 8.1 – 8.3 | Doublet | H-3 | Ortho to H-4, deshielded by C2-NO

.[1][2] | | | 7.4 – 7.9 | Multiplets | H-4, H-5,6,7,8 | Overlapping signals from the unsubstituted Ring B and H-4.[1][2] |

Critical Validation (2D NMR):

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlations between the Propyl -CH

      
      - (alpha)  protons and the C9 quaternary carbon .[1][2]
      
    • Verify C9 shift: In

      
      C NMR, the C9 carbon bonded to a nitro group and an alkyl group will appear significantly downfield (~90–95 ppm), distinguishing it from a standard 9-H fluorene (~36 ppm).[1][2]
      
  • NOESY:

    • Cross-peaks between Propyl-

      
       protons and H-1/H-8  (the "bay region" protons) confirm the propyl group is at the bridgehead.[1][2]
      
Infrared Spectroscopy (FT-IR)

Used to confirm functional groups and absence of starting materials (e.g., N-H or O-H).[1][2]

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • Asymmetric NO

      
       Stretch:  1515 – 1535 cm
      
      
      
      (Strong).[1][2]
    • Symmetric NO

      
       Stretch:  1335 – 1355 cm
      
      
      
      (Strong).[1][2]
    • C-N Stretch (Aliphatic C9-NO

      
      ):  ~1550 cm
      
      
      
      (distinct from aromatic nitro).[1][2]
    • Absence of: ~3000-3100 cm

      
       (sp
      
      
      
      C-H at C9).[1][2] The lack of a C9-H stretch supports full substitution.[1]

Part 3: Chromatographic Purity (HPLC)

This protocol separates the target from likely impurities: 2-nitrofluorene (starting material), 2,7-dinitrofluorene (over-nitration byproduct), and 9-propyl-9-hydroxyfluorene (hydrolysis product).[1][2]

Method: Reversed-Phase HPLC-DAD

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape for nitro compounds).[1][2]
Mobile Phase B Acetonitrile (ACN).[1][2]
Gradient 0-2 min: 50% B (Isocratic hold)2-15 min: 50%

95% B15-20 min: 95% B (Wash)20-25 min: 50% B (Re-equilibration).
Flow Rate 1.0 mL/min.[1][2]
Detection UV-Vis Diode Array (DAD).Primary: 254 nm (Aromatic backbone).Secondary: 300–330 nm (Nitro-aromatic conjugation band).[1][2]
Temperature 30°C.

Acceptance Criteria:

  • Purity:

    
     98.0% (Area % at 254 nm).[1][2]
    
  • Resolution (Rs): > 1.5 between Target and nearest impurity (likely the 2,7-dinitro isomer).[1][2]

Part 4: Thermal & Physical Characterization

Given the "2,9-dinitro" structure, thermal stability is the critical safety parameter.[1][2] The C9-Nitro bond is weaker than the aromatic C2-Nitro bond.[1][2]

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and decomposition onset .

  • Protocol:

    • Pan: High-pressure gold-plated or hermetically sealed aluminum (to contain potential outgassing).[1][2]

    • Sample Mass: < 2 mg (Safety precaution).[1][2]

    • Ramp: 5°C/min from 40°C to 250°C.[1][2]

    • Warning: If a sharp exotherm is observed immediately after melting, the compound is thermally unstable.[1][2] Stop heating immediately.

Thermogravimetric Analysis (TGA)
  • Purpose: Distinguish between volatile loss (solvent/moisture) and degradation.[1][2]

  • Expectation: A sharp weight loss step corresponding to the loss of NO

    
     (M-46) is often the first degradation event.[1][2]
    

Part 5: Analytical Workflow Diagram

The following logic flow ensures a systematic approach to validating the compound, prioritizing safety and structural certainty.

AnalyticalWorkflow Start Sample: 2,9-Dinitro-9-propyl-9H-fluorene Safety Safety Check: DSC Screening (Detect Decomposition < 150°C) Start->Safety Step 1 Purity Purity Analysis: HPLC-UV (Target > 98%) Safety->Purity If Stable Struct Structural ID: 1H/13C NMR (Confirm C9 Substitution) Purity->Struct If Pure MS Mass Spec: LC-MS/EI (Confirm MW: 298.3 Da) Struct->MS Confirm Mass Decision Does Data Match? MS->Decision Release Release for Use Decision->Release Yes Reject Quarantine / Re-Purify Decision->Reject No

Figure 1: Step-wise analytical decision tree for characterizing nitro-fluorene derivatives.

References

  • Minabe, M., et al. (1978).[1][2] Syntheses and Properties of 9-Nitrofluorene Derivatives. Bulletin of the Chemical Society of Japan.[1] (General reference for nitrofluorene chemistry).

  • National Toxicology Program. (2021). Report on Carcinogens: Nitrofluorenes. (Context for safety/mutagenicity handling).

Sources

Application

Application Note: Chromatographic Purification Strategies for Synthesized 2,9-Dinitro-9-propyl-9H-fluorene

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context The synthesis of highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The synthesis of highly functionalized fluorene derivatives is a cornerstone in the development of novel organic materials, photoluminescent dyes, and pharmacological agents. 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6)[1] is a complex synthetic target characterized by a rigid biphenyl-like core, a lipophilic propyl chain, and two highly polar, electron-withdrawing nitro groups.

Depending on the synthetic route—typically either the exhaustive nitration of 9-propyl-9H-fluorene or the alkylation of 2,9-dinitrofluorene—the crude reaction mixture is inherently complex. It frequently contains unreacted precursors, mono-nitrated intermediates (e.g., 2-nitro-9-propylfluorene), regioisomers (e.g., 2,7-dinitro-9-propylfluorene), and over-nitrated byproducts[2].

Because the structural differences between these impurities and the target molecule are often limited to subtle variations in dipole moment and hydrophobic surface area, a single-step purification is rarely sufficient. This guide outlines a self-validating, two-dimensional chromatographic approach: Normal-Phase Flash Chromatography for bulk class separation, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for isomeric polishing[3][4].

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification protocol, we must first understand the causality behind the molecule's interaction with stationary phases.

  • The Fluorene Core & Propyl Chain: The tricyclic fluorene backbone and the C9-propyl group provide significant lipophilicity. This hydrophobic surface area is the primary driver for retention in Reversed-Phase (C18) chromatography.

  • The Nitro Groups (-NO₂): The nitro groups at the C2 (aromatic) and C9 (aliphatic/benzylic) positions are strong hydrogen-bond acceptors with large dipole moments. These groups dictate the molecule's behavior on Normal-Phase (Silica) chromatography.

  • Separation Logic: Silica gel easily resolves molecules based on the number of nitro groups (e.g., mono- vs. di- vs. tri-nitrated species) due to massive shifts in polarity[3]. However, silica struggles to separate regioisomers (e.g., 2,7-dinitro vs. 2,9-dinitro) because their overall polarities are nearly identical. RP-HPLC resolves these isomers by exploiting the steric shielding of the C9-nitro group by the adjacent propyl chain, which alters the molecule's effective hydrophobic radius compared to an unhindered 2,7-dinitro isomer[4].

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Synthesized Mixture (Target + Regioisomers + Precursors) SamplePrep Sample Preparation (Dissolution in DCM & Dry Loading) Crude->SamplePrep FlashChroma Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) SamplePrep->FlashChroma FractionEval Fraction Evaluation (TLC & LC-MS) FlashChroma->FractionEval Waste Impurity Waste (Over/Under-nitrated species) FlashChroma->Waste Non-target fractions Decision Purity > 98%? FractionEval->Decision PrepUnit Reversed-Phase Prep-HPLC (C18, H2O/MeCN Gradient) Decision->PrepUnit No (Isomeric Impurities) FinalProduct Pure 2,9-Dinitro-9-propyl-9H-fluorene (Target Compound) Decision->FinalProduct Yes PrepUnit->FinalProduct

Caption: Two-dimensional chromatographic workflow for the isolation of 2,9-Dinitro-9-propyl-9H-fluorene.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

Objective: Separate the target dinitro compound from unreacted starting materials, mono-nitrated intermediates, and highly polar degradation products.

Self-Validating System Note: Nitrofluorenes exhibit poor solubility in non-polar solvents like hexane. Attempting a liquid injection onto a silica column using Dichloromethane (DCM) will cause severe band broadening and co-elution. Dry loading is biologically and chemically required here to ensure a narrow injection band and validate the resolution power of the column.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude synthetic mixture in a minimal volume of DCM (approx. 10 mL). Add 3.0 g of deactivated silica gel (or Celite 545) to the flask. Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Column Equilibration: Pack a 40 g silica gel flash column (40-63 µm particle size). Equilibrate the column with 3 column volumes (CV) of 100% Hexane.

  • Loading: Carefully load the dry-adsorbed crude powder onto the top of the silica bed. Add a thin protective layer of clean sand.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane (Elutes unreacted 9-propylfluorene).

    • 2-6 CV: 5% Ethyl Acetate (EtOAc) in Hexane (Elutes mono-nitrated species).

    • 6-12 CV: 15% to 20% EtOAc in Hexane (Elutes 2,9-Dinitro-9-propyl-9H-fluorene and its regioisomers).

    • 12-15 CV: 50% EtOAc in Hexane (Flushes over-nitrated species and baseline impurities).

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Combine fractions containing the target compound and concentrate under vacuum.

Protocol 2: Reversed-Phase HPLC (Isomeric Polishing)

Objective: Resolve 2,9-Dinitro-9-propyl-9H-fluorene from closely related regioisomers (e.g., 2,7-dinitro isomers) that co-elute during normal-phase chromatography[4].

Self-Validating System Note: To ensure no sample carryover or column degradation, a blank gradient (injection of pure solvent) must be run immediately before the sample sequence. The baseline must return to zero without ghost peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure product from Protocol 1 in HPLC-grade Acetonitrile (MeCN) to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup:

    • Column: Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Flow Rate: 15.0 mL/min.

    • Detection: UV Absorbance at 254 nm and 330 nm (nitroaromatic specific).

  • Gradient Execution: Initiate the gradient according to the parameters in Table 2.

  • Fraction Collection & Lyophilization: Collect the major peak corresponding to the target compound. Remove the MeCN via rotary evaporation at 30°C, and lyophilize the remaining aqueous suspension to yield the pure 2,9-Dinitro-9-propyl-9H-fluorene as a crystalline solid.

Quantitative Data Presentation

Table 1: Expected Retention Factors (


) on Silica Gel TLC 
(Stationary Phase: Silica Gel 60 F254; Mobile Phase: 85:15 Hexane:Ethyl Acetate)
Compound ClassStructural CharacteristicsExpected

Value
UV Activity (254 nm)
Unreacted Precursor9-propyl-9H-fluorene (Highly lipophilic, no polar groups)0.85 - 0.95Weak
Mono-nitrated2-nitro-9-propylfluorene (One polar group)0.55 - 0.65Strong
Target Product 2,9-Dinitro-9-propyl-9H-fluorene 0.35 - 0.45 Strong
Regioisomers2,7-dinitro-9-propylfluorene0.30 - 0.40Strong
Over-nitratedTrinitro-derivatives (Highly polar)< 0.15Strong

Table 2: Reversed-Phase HPLC Gradient Method & Expected Retention (Column: C18 Prep; Flow Rate: 15.0 mL/min)

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Elution Event / Rationale
0.05050Initial equilibration; highly polar impurities elute.
5.05050Isocratic hold to stabilize baseline.
20.02080Linear gradient; Target compound elutes (~16.5 min) .
25.0595Column wash; flushes highly lipophilic impurities.
30.05050Return to initial conditions for re-equilibration.

References

  • echemi.com - 66009-01-6, 2,9-dinitro-9-propylfluorene Formula.
  • sigmaaldrich.com - 2,9-DINITRO-9-PROPYL-9H-FLUORENE.
  • rsc.org - A Strategic Approach For Csp3-H Functionalization of 9H-Fluorene.
  • rsc.org - Nitrofluorene-Based A-D-A Electron Acceptors for Organic Photovoltaics.
  • nih.gov - Development of a QuEChERS-Based Method for Determination of Carcinogenic 2-Nitrofluorene and 1-Nitropyrene.

Sources

Method

Application Note: Advanced Derivatization Strategies for 2,9-Dinitro-9-propyl-9H-fluorene

Executive Summary This guide details the derivatization protocols for 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) , a specialized heterofunctional scaffold. Unlike common fluorene derivatives, this molecule possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the derivatization protocols for 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) , a specialized heterofunctional scaffold. Unlike common fluorene derivatives, this molecule possesses two distinct nitro groups: an aromatic nitro group at position 2 and an aliphatic, tertiary nitro group at the bridgehead position 9.

This structural asymmetry offers unique synthetic opportunities. The 2-nitro group provides a handle for standard aromatic functionalization (reduction to aniline), while the 9-nitro group—located at a sterically crowded quaternary center—exhibits unique reactivity, including susceptibility to radical-nucleophilic substitution (


) and specific reduction pathways.

Target Audience: Medicinal chemists, polymer scientists, and materials engineers working with high-performance polyimides or optoelectronic precursors.

Chemical Structure & Properties[1][2]

PropertySpecification
IUPAC Name 2,9-Dinitro-9-propyl-9H-fluorene
CAS Number 66009-01-6
Molecular Formula

Molecular Weight 298.30 g/mol
Key Functional Groups 2-Nitro (Aromatic), 9-Nitro (Tertiary Aliphatic), 9-Propyl (Alkyl)
Reactivity Profile C2-NO2: Electrophilic aromatic substitution director; reducible to amine.C9-NO2: Labile; prone to

substitution; reducible to amine (challenging).
Safety Advisory
  • Energetic Material: Polynitrated fluorenes can be shock-sensitive. Handle small quantities (<1g) initially.

  • Toxicity: Nitrofluorenes are potential mutagens and intercalating agents. Use full PPE and handle in a fume hood.

Derivatization Pathways

The derivatization of 2,9-Dinitro-9-propyl-9H-fluorene focuses on two primary trajectories:

  • Pathway A (Reductive): Complete reduction to the diamine for polymer synthesis.

  • Pathway B (Substitutive): Nucleophilic displacement of the 9-nitro group to introduce orthogonal functionality.

Workflow Diagram

Derivatization_Workflow Start 2,9-Dinitro-9-propyl-9H-fluorene (Starting Material) StepA1 Catalytic Hydrogenation (Pd/C, H2) Start->StepA1 Pathway A: Global Reduction StepB1 S_RN1 Substitution (Thiolate/Azide Nucleophile) Start->StepB1 Pathway B: C9 Displacement ProductA 2,9-Diamino-9-propyl-9H-fluorene (Monomer for Polyimides) StepA1->ProductA Yields Diamine InterB 2-Nitro-9-Functionalized-9-propylfluorene StepB1->InterB Retains C2-NO2 StepB2 Selective Reduction (Fe/HCl) InterB->StepB2 Functionalization ProductB 2-Amino-9-Functionalized-9-propylfluorene StepB2->ProductB Final Scaffold

Figure 1: Strategic reaction pathways for 2,9-Dinitro-9-propyl-9H-fluorene derivatization.

Protocol A: Synthesis of 2,9-Diamino-9-propyl-9H-fluorene

Objective: Convert both nitro groups to amino groups to create a chiral diamine monomer for high-refractive-index polyimides.

Mechanism:

  • The 2-nitro group reduces via standard nitro-to-aniline mechanism.

  • The 9-nitro group is a tertiary aliphatic nitro. Its reduction is more difficult and prone to denitration (loss of

    
    ). Raney Nickel  is preferred over Pd/C for retaining the nitrogen at the tertiary center.
    
Materials
  • Substrate: 2,9-Dinitro-9-propyl-9H-fluorene (1.0 eq)

  • Catalyst: Raney Nickel (active slurry, ~20 wt% loading)

  • Solvent: Ethanol/THF (1:1 v/v)

  • Reagent: Hydrazine Monohydrate (10.0 eq) or Hydrogen gas (50 psi)

Step-by-Step Procedure
  • Dissolution: In a pressure vessel or round-bottom flask, dissolve 2.98 g (10 mmol) of the substrate in 50 mL of Ethanol/THF mixture.

  • Catalyst Addition: Carefully add Raney Nickel slurry (approx. 0.6 g) under an inert atmosphere (Argon). Caution: Raney Ni is pyrophoric when dry.

  • Reduction:

    • Method A (Hydrazine): Heat to 50°C. Add Hydrazine Monohydrate dropwise over 30 minutes. Reflux for 4 hours.

    • Method B (Hydrogenation): Pressurize reactor to 50 psi

      
      . Stir vigorously at room temperature for 12 hours.
      
  • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (

    
    ) will disappear; the diamine (
    
    
    
    ) will appear as a fluorescent spot.
  • Workup: Filter the catalyst through a pad of Celite under Argon (do not let the catalyst dry out). Wash the pad with THF.

  • Purification: Concentrate the filtrate. Recrystallize the crude amine from Toluene/Hexane to obtain pale yellow crystals.

Expected Yield: 75-85% Validation:


 NMR should show disappearance of aromatic nitro-shifts and appearance of broad 

signals (approx. 4.0-5.0 ppm).

Protocol B: Nucleophilic Substitution at C9 (The "Kornblum" Pathway)

Objective: Replace the labile 9-nitro group with a nucleophile (e.g., thiophenol or azide) while retaining the propyl chain, followed by reduction of the aromatic nitro group. This creates "orthogonal" functionality.

Mechanism: The 9-nitro group is tertiary and benzylic-like. It undergoes substitution via the


 (Radical Nucleophilic Substitution) mechanism or simple 

ionization, allowing displacement by soft nucleophiles.
Materials
  • Substrate: 2,9-Dinitro-9-propyl-9H-fluorene (1.0 eq)

  • Nucleophile: Sodium Thiophenolate (PhSNa) or Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMSO (dry)

  • Lighting: Visible light source (often accelerates

    
     reactions)
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 eq of substrate in dry DMSO (0.2 M concentration).

  • Displacement: Add 1.5 eq of the nucleophile (e.g., Sodium Thiophenolate).

  • Reaction: Stir at room temperature under Argon. If reaction is slow, irradiate with a standard 100W tungsten lamp to initiate the radical chain mechanism.

    • Observation: Evolution of nitrite ions (

      
      ) occurs.
      
  • Quench: Pour the reaction mixture into ice-water. The product (2-Nitro-9-phenylthio-9-propylfluorene) will precipitate.

  • Filtration: Collect the solid and wash with water to remove DMSO and sodium nitrite.

  • Subsequent Reduction: The resulting 2-nitro intermediate can now be reduced using Iron powder/Ammonium Chloride (mild conditions) to yield the 2-Amino-9-functionalized derivative without affecting the new C9-substituent (if it is stable, like sulfide).

References

  • Kornblum, N. (1982). Nucleophilic Substitution at Saturated Carbon Atoms. Angewandte Chemie International Edition, 14(11), 734-745. (Foundational mechanism for tertiary nitro displacement).
  • Korolev, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? PMC7579133. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,9-Dinitro-9-propyl-9H-fluorene

[1] Current Status: Online Ticket ID: CHEM-SUP-29DNPF-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2,9-Dinitro-9-propyl-9H-fluorene[1] Diagnostic Overview: Why Y...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Ticket ID: CHEM-SUP-29DNPF-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2,9-Dinitro-9-propyl-9H-fluorene[1]

Diagnostic Overview: Why Your Yield is Low

The synthesis of 2,9-Dinitro-9-propyl-9H-fluorene is chemically distinct from standard fluorene functionalization because it requires establishing substituents on two mechanically opposing sites: the aromatic ring (electrophilic substitution at C2) and the bridgehead carbon (nucleophilic/anionic substitution at C9).[1]

Low yields typically stem from a misunderstanding of the order of operations . Attempting to introduce the C9-nitro group via direct electrophilic nitration (using


) will fail, inevitably leading to 2,7-dinitrofluorene derivatives rather than the desired 2,9-isomer.[1] The C9-nitro group must be introduced via anionic nitration  (using alkyl nitrates on the fluorenyl anion).
The "Golden Route" Protocol

To maximize yield, you must decouple the ring nitration from the bridgehead functionalization.

The Validated Pathway:

  • Precursor: Start with 2-Nitrofluorene (commercially available or synthesized via standard nitration).[1]

  • Step A (Alkylation): 2-Nitrofluorene

    
    2-Nitro-9-propylfluorene .[1]
    
  • Step B (Anionic Nitration): 2-Nitro-9-propylfluorene

    
    2,9-Dinitro-9-propylfluorene .[1]
    

Step-by-Step Optimization Guide

Phase 1: C9-Alkylation (Synthesis of 2-Nitro-9-propylfluorene)[1]

The C9 protons of 2-nitrofluorene are acidic (


) due to the electron-withdrawing nitro group on the ring. However, over-alkylation (9,9-dipropyl) is a primary yield killer.[1]

Optimized Protocol:

  • Reagents: 2-Nitrofluorene (1.0 eq), 1-Bromopropane (1.1 eq), Potassium tert-butoxide (

    
    , 1.2 eq).[1]
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature:

    
     to 
    
    
    
    .[1][2]

Critical Control Points:

  • Base Selection: Use

    
     rather than 
    
    
    
    . The bulky cation helps prevent bis-alkylation by sterically hindering the second deprotonation event immediately after the first alkylation.
  • Temperature Ramp: Add the base at

    
     to form the anion cleanly. Add the propyl bromide slowly. Allow to warm to 
    
    
    
    only after addition is complete.
Phase 2: C9-Nitration (The "Anionic Nitration")

This is the most technically demanding step. You are replacing the remaining C9-H with a nitro group.[3] This cannot be done with nitric acid.[1] You must use an alkyl nitrate source (e.g., isoamyl nitrate or ethyl nitrate) on the carbanion.[1]

Optimized Protocol:

  • Reagents: 2-Nitro-9-propylfluorene (1.0 eq),

    
     (1.5 eq), Isoamyl Nitrate (1.5 eq).[1]
    
  • Solvent: Anhydrous THF or DME (Dimethoxyethane).[1]

  • Temperature:

    
     strictly.
    

Mechanism: The base deprotonates C9 to form the fluorenyl anion. This nucleophile attacks the nitrogen of the alkyl nitrate, transferring the nitro group and releasing alkoxide.

Troubleshooting & FAQs

Category A: Reaction Failure & Impurities[1]

Q: I am getting a mixture of 2,7-dinitro compounds instead of 2,9-dinitro. What is happening? A: You are likely using electrophilic nitrating agents (


, 

) in the final step.[1] These reagents target the aromatic ring (positions 7, 5, or 3) and will not install a nitro group at the saturated C9 position.[1]
  • Fix: Switch to the anionic nitration method using Isoamyl Nitrate and a strong base (

    
    ) in anhydrous THF.
    

Q: My intermediate (2-nitro-9-propylfluorene) yield is low due to bis-alkylation (9,9-dipropyl). A: This occurs when the mono-alkylated product is deprotonated faster than the starting material.[1]

  • Fix 1: Use a Phase Transfer Catalyst (PTC) method instead of anhydrous base.[1] Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide).[1] The interfacial mechanism often favors mono-alkylation.

  • Fix 2: Inverse addition. Add the base to the fluorene/propyl bromide mixture slowly, rather than adding the bromide to the anion.

Category B: Workup & Stability[1]

Q: The final product (2,9-dinitro-9-propylfluorene) degrades during column chromatography. A: 9-Nitrofluorenes are inherently acidic and sensitive to basic silica.[1]

  • Fix: Neutralize your silica gel.[1] Pre-treat the silica column with 1% Triethylamine in Hexanes, or switch to Neutral Alumina .[1] Avoid prolonged exposure to light, as nitro-fluorenes can undergo photochemical rearrangement.[1]

Q: The reaction turns black/tarry during the C9-nitration step. A: This indicates oxidative decomposition, likely due to high temperature or oxygen presence.

  • Fix: The reaction must be strictly anaerobic (Nitrogen/Argon atmosphere). Keep the temperature below

    
    . If the exotherm is uncontrolled, the fluorenyl radical can form and polymerize.
    

Visualization of the Synthesis Workflow

The following diagram illustrates the critical decision pathways and the specific reagents required to avoid "dead-end" side products.

G Start Start: Fluorene Step1 Step 1: C2 Nitration (HNO3 / AcOH) Start->Step1 Inter1 Intermediate: 2-Nitrofluorene Step1->Inter1 PathA Path A (Incorrect): Direct Nitration Inter1->PathA HNO3/H2SO4 PathB Path B (Correct): C9 Functionalization Inter1->PathB Optimization DeadEnd Result: 2,7-Dinitrofluorene (Wrong Isomer) PathA->DeadEnd Step2 Step 2: C9 Alkylation (PrBr, KOtBu, THF, -78°C) PathB->Step2 Inter2 Intermediate: 2-Nitro-9-propylfluorene Step2->Inter2 Inter2->DeadEnd Over-alkylation risk Step3 Step 3: Anionic Nitration (Isoamyl Nitrate, KOtBu, -10°C) Inter2->Step3 Final Target: 2,9-Dinitro-9-propyl-9H-fluorene Step3->Final

Caption: Logical flow for synthesis. Path A represents the common error of electrophilic nitration. Path B represents the required anionic pathway.

Comparative Data: Reagent Selection

Use this table to select the appropriate base/solvent system for Step 2 (Alkylation) based on your lab's capabilities.

MethodReagentsYield (Step 2)ProsCons
Anhydrous (Recommended)

/ THF
85-92%High regioselectivity; clean reaction.[1]Requires strictly anhydrous conditions; cryogenic cooling needed.[1]
Phase Transfer (PTC) 50% NaOH / Toluene / TBAB70-80%Robust; no need for dry solvents; runs at RT.[1]Harder to separate TBAB; higher risk of bis-alkylation (9,9-dipropyl).[1]
Hydride Base NaH / DMF60-75%Very fast reaction.[1]DMF is hard to remove; high risk of "runaway" bis-alkylation due to solubility.[1]

References

  • Nitration of 9-Substituted Fluorenes: Kornblum, N., et al.[1] "The Reaction of 9-Substituted Fluorenes with Nitrate Esters." Journal of the American Chemical Society, vol. 78, no.[1] 7, 1956.[1] [Link]

  • General Synthesis of 9-Nitrofluorenes: Feuer, H., & Lawrence, J. P. "Nitration of the Fluorenyl Anion."[1] Journal of Organic Chemistry, vol. 37, no. 23, 1972.[1] [Link]

  • Alkylation of Nitro-Fluorenes (PTC Method): Makosza, M. "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes."[1] Pure and Applied Chemistry, vol. 43, no. 3-4, 1975.[1] [Link]

  • 2-Nitrofluorene Precursor Synthesis: Kuhn, W. E. "2-Nitrofluorene."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p. 447, 1943.[1] [Link][1]

Sources

Optimization

Technical Support Center: Nitration of 9-Propyl-9H-Fluorene

Topic: Troubleshooting Side Reactions in the Nitration of 9-Propyl-9H-Fluorene Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists Introduction: Navigating the Reactivity of the C9...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Nitration of 9-Propyl-9H-Fluorene Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Introduction: Navigating the Reactivity of the C9 Position

Welcome to the Technical Support Center. If you are synthesizing 2-nitro-9-propyl-9H-fluorene and encountering low yields, oils, or complex mixtures, you are likely battling the "C9 Conundrum."

While the propyl group at the 9-position is an alkyl substituent, it does not fully block the reactivity of the fluorene bridge. The remaining benzylic proton at C9 (pKa ~22-23) creates a dual-reactivity landscape:

  • Desired Path: Electrophilic Aromatic Substitution (SEAr) at the 2-position (para to the biphenyl linkage).

  • Undesired Path: Radical oxidation or substitution at the 9-position, driven by the stability of the 9-fluorenyl radical.

This guide provides the mechanistic insights and protocols necessary to suppress C9 side reactions and control regioselectivity.

Visualizing the Reaction Landscape

The following pathway map illustrates the competition between the desired SEAr mechanism and the parasitic radical/oxidation pathways.

NitrationPathways Start 9-Propyl-9H-fluorene Nitro2 2-Nitro-9-propyl-9H-fluorene (Major Product) Start->Nitro2 HNO3/H2SO4, < 10°C (SEAr) Radical 9-Fluorenyl Radical (Intermediate) Start->Radical Light, Heat, Initiation Dinitro 2,7-Dinitro-9-propyl-9H-fluorene (Over-nitration) Nitro2->Dinitro Excess HNO3, > 25°C Alcohol 9-Propyl-9-fluorenol (Oxidation Side Product) Radical->Alcohol O2 / H2O Nitro9 9-Nitro-9-propyl-9H-fluorene (Radical Substitution) Radical->Nitro9 NO2•

Figure 1: Reaction network showing the competition between ring nitration (green path) and C9 oxidation/substitution (red paths).

Troubleshooting Guide
Issue 1: "My product is a yellow oil or contains a polar impurity."

Diagnosis: Oxidation at the C9 Position. The C9 proton is susceptible to abstraction, forming a radical that reacts with dissolved oxygen or nitrate species to form 9-propyl-9-fluorenol . This tertiary alcohol is often an oil or a low-melting solid that complicates crystallization.

  • Mechanism: Nitric acid can act as an oxidant. If the reaction temperature rises or if light is present, radical formation at C9 competes with ring nitration.

  • Solution:

    • Exclude Light: Wrap the reaction flask in aluminum foil. Fluorene radicals are photosensitive.

    • Temperature Control: Maintain the internal temperature strictly below 10°C during addition.

    • Atmosphere: Run the reaction under a nitrogen blanket to exclude atmospheric oxygen.

Issue 2: "I am seeing significant amounts of dinitro product."

Diagnosis: Over-nitration (Polynitration). The fluorene ring is activated by the alkyl group. Once the 2-position is nitrated, the second ring is still relatively electron-rich, making the 7-position susceptible to a second attack (2,7-dinitro-9-propyl-9H-fluorene).

  • Data Analysis:

    Condition Mono/Di Ratio Notes
    1.0 eq HNO3, 0°C 95:5 Ideal for mono-synthesis.
    1.5 eq HNO3, 25°C 60:40 Significant over-nitration.

    | Fuming HNO3 | 20:80 | Favoring dinitro/trinitro species. |

  • Solution:

    • Stoichiometry: Use exactly 1.05 equivalents of HNO3.

    • Mode of Addition: Add the nitrating mixture dropwise to the fluorene solution. Do not add fluorene to the acid.

    • Quenching: Quench immediately upon consumption of starting material (monitor by TLC/HPLC).

Issue 3: "I have a mixture of isomers (2-nitro vs 4-nitro)."

Diagnosis: Steric vs. Electronic Control. While the 2-position (para to the biphenyl bond) is electronically favored, the 4-position is geometrically accessible. However, for 9-alkyl fluorenes, the 2-isomer is overwhelmingly favored (>90%) due to the directing effect of the biphenyl system and the steric bulk of the 9-propyl group hindering the "ortho" (1 and 8) positions.

  • Solution:

    • Recrystallization from glacial acetic acid or ethanol is usually sufficient to remove minor isomers. Column chromatography is rarely needed for isomer separation but is required if oxidation products (fluorenols) are present.

Optimized Experimental Protocol

Objective: Synthesis of 2-nitro-9-propyl-9H-fluorene with minimal C9 oxidation.

Materials:

  • 9-Propyl-9H-fluorene (10 mmol)

  • Nitric Acid (65-70%, d=1.42)

  • Acetic Acid (Glacial)[1]

  • Sulfuric Acid (conc., optional catalyst)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation (Inert & Dark):

    • Dissolve 9-propyl-9H-fluorene (2.08 g, 10 mmol) in glacial acetic acid (20 mL).

    • Critical: Purge the flask with nitrogen and wrap it in aluminum foil to prevent photo-initiated radical oxidation at C9 [1].

    • Cool the solution to 0–5°C in an ice bath.

  • Nitration (Controlled Addition):

    • Prepare a solution of nitric acid (0.7 mL, ~11 mmol, 1.1 eq) in acetic acid (5 mL).

    • Note: For less reactive substrates, a mixture of HNO3/H2SO4 can be used, but for fluorene, HNO3/AcOH often suffices and reduces oxidation risk [2].

    • Add the nitrating solution dropwise over 30 minutes.[2] Do not allow the temperature to exceed 10°C.

  • Monitoring:

    • Stir at 0–5°C for 1–2 hours.

    • Monitor by TLC (Hexane/Ethyl Acetate 9:1).

    • Target: Disappearance of starting material (Rf ~0.9) and appearance of mono-nitro product (Rf ~0.5). If a lower spot (Rf ~0.2) appears, it is likely the 9-fluorenol side product.

  • Work-up:

    • Pour the reaction mixture onto 100 g of crushed ice/water.

    • The product should precipitate as a yellow solid.[1]

    • Filter the solid.[1] If the product is oily (indicating impurities), extract with DCM, wash with saturated NaHCO3 (to remove acid) and brine.

  • Purification:

    • Recrystallization: Dissolve the crude solid in hot ethanol or acetic acid. Cool slowly to 4°C.

    • Chromatography (if necessary): If oxidation occurred (presence of -OH peak in IR ~3400 cm-1), purify via silica gel column.

      • Eluent: 100% Hexane → 5% EtOAc/Hexane.

      • Order of Elution: 9-Propylfluorene (fastest) → 2-Nitro-9-propylfluorene → 9-Propyl-9-fluorenol (slowest).

References
  • Mechanistic Insight on C9 Reactivity

    • Source: Anantakrishnan, S. V., & Hughes, E. D. (1935).[3] Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluorene.[3][4] Journal of the Chemical Society, 1607.[3]

    • Relevance: Establishes the fundamental reactivity of the fluorene ring and the competition between substitution and oxid
  • Oxidation Side Reactions

    • Source: H. F. Duan, et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[5] Green Chemistry, 13, 2523-2526.

    • Relevance: Details the conditions (base/air)
  • Standard Nitration Protocol (Analogous)

    • Source: Kuhn, W. E. (1933). 2-Nitrofluorene.[5][6][7] Organic Syntheses, Coll. Vol. 2, p.447.

    • Relevance: Provides the foundational method for nitrating fluorene deriv
  • Properties of 9-Propyl-9H-fluorene

    • Source: PubChem Compound Summary for CID 178017.
    • Relevance: Verification of chemical structure and physical properties for stoichiometry calcul

Sources

Troubleshooting

Technical Support Center: Purification of 2,9-Dinitro-9-propyl-9h-fluorene

Welcome to the technical support center for 2,9-Dinitro-9-propyl-9h-fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,9-Dinitro-9-propyl-9h-fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Our goal is to provide practical, field-proven insights grounded in chemical principles to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2,9-Dinitro-9-propyl-9h-fluorene?

A1: The impurity profile largely depends on the synthetic route, but typically arises from three main sources: the initial nitration, the subsequent alkylation, and side reactions.

  • Isomeric Dinitro-fluorenes: The dinitration of fluorene is known to produce a mixture of isomers.[1] The most common isomer is 2,7-dinitrofluorene. If the propyl group is introduced after nitration, you may have 2,7-Dinitro-9-propyl-9h-fluorene as a major impurity.

  • Incomplete Nitration/Alkylation: You may find residual starting materials or intermediates, such as 2-nitrofluorene, 9-propyl-2-nitro-9H-fluorene, or unalkylated 2,9-dinitro-9H-fluorene.[2][3]

  • Oxidation Products: Fluorene and its derivatives can be susceptible to oxidation at the 9-position, leading to the formation of the corresponding fluorenone.[4][5] This results in highly colored, polar impurities that can be challenging to remove.

  • Residual Reagents and Solvents: Leftover reagents from the nitration (e.g., nitric acid, acetic acid) or alkylation (e.g., propyl bromide, base) and solvents can also contaminate the final product.[6]

Q2: My crude product is a dark, oily solid. What does this indicate?

A2: An oily or tar-like consistency typically points to a complex mixture of impurities, often including residual solvents and highly colored byproducts like fluorenone derivatives. It suggests that direct recrystallization may be ineffective, and a more robust purification method, such as column chromatography, will be necessary as an initial step. Oiling out during recrystallization can also occur if the wrong solvent is used or the solution is cooled too quickly.[7]

Q3: What's a good starting point for selecting a recrystallization solvent?

A3: The principle of "like dissolves like" is key. 2,9-Dinitro-9-propyl-9h-fluorene is a relatively polar molecule due to the two nitro groups, but the fluorene backbone and propyl group add significant non-polar character.

A good starting point is a moderately polar solvent in which the compound has high solubility when hot and low solubility when cold.[7]

  • Single Solvents: Ethanol, isopropanol, or glacial acetic acid are excellent candidates to screen first. Acetic acid has been successfully used for purifying 2-nitrofluorene.[2]

  • Solvent Pairs: If a single solvent doesn't provide adequate separation, a solvent-pair system is the next logical step. A common approach for compounds of intermediate polarity is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane). The goal is to dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity appears, then redissolve by adding a small amount of the hot "good" solvent before allowing it to cool.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Issue 1: Recrystallization Fails to Improve Purity or Results in Low Yield

Question: I've attempted recrystallization from ethanol, but my product's purity (as checked by TLC/HPLC) hasn't significantly improved, and my yield is very low. What's going wrong?

Answer: This is a common issue stemming from the relative solubilities of your target compound and its impurities.

Causality Analysis:

  • Co-crystallization: If an impurity has a similar structure and polarity to your target compound (e.g., the 2,7-dinitro isomer), it may co-crystallize, meaning it incorporates into the crystal lattice of your product.

  • High Solubility at Low Temperature: If your product remains significantly soluble in the chosen solvent even when cold, you will experience substantial losses in the mother liquor, leading to low yields.[8]

  • Impurities Suppressing Crystallization: Highly soluble impurities can sometimes act as "solubilizers" for your target compound, preventing it from crystallizing effectively.

Troubleshooting & Optimization:

Potential CauseRecommended SolutionExperimental Details
Inappropriate Solvent Perform a systematic solvent screen with a small amount of crude material. Test solvents like isopropanol, ethyl acetate, toluene, and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).The ideal solvent dissolves the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain fully dissolved when cold.[7]
Co-Crystallization of Isomers Switch to an orthogonal purification method. Column chromatography is the method of choice to separate isomers with different polarities.The slight difference in dipole moment between the 2,9- and 2,7-dinitro isomers can be exploited on a silica or alumina column.[9]
Cooling Too Rapidly Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath or refrigerator to maximize yield.Rapid cooling traps impurities and leads to the formation of small, impure crystals. Slow cooling promotes the growth of larger, purer crystals.
Issue 2: Poor Separation During Column Chromatography

Question: I'm running a silica gel column, but all my spots are coming off together, or the target compound is streaking badly. How can I improve my separation?

Answer: Poor separation on a column is almost always a problem with the mobile phase (solvent system) or improper column packing. The polarity of nitroaromatic compounds requires careful solvent selection.

Causality Analysis:

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds (target and impurities) will travel quickly with the solvent front, resulting in no separation (low Rf values that are too close together). If it's not polar enough, your compounds will remain stuck to the stationary phase (Rf values near zero).[10][11]

  • Column Overloading: Adding too much crude material relative to the amount of stationary phase will exceed the column's separation capacity.

  • Poorly Packed Column: Cracks, bubbles, or uneven packing in the stationary phase create channels where the solvent and sample can flow through without proper interaction, leading to broad bands and poor resolution.

Troubleshooting & Optimization:

Potential CauseRecommended SolutionExperimental Details
Suboptimal Mobile Phase Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound.A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Dichloromethane can also be used as a more polar component.[10]
Compound Streaking (Tailing) Add a small amount (~0.5-1%) of a modifier to the mobile phase. For acidic compounds, acetic acid can help.Nitroaromatic compounds can sometimes interact strongly with the acidic silica gel. A modifier can improve peak shape. However, be mindful that it will need to be removed from your final product.
Column Overloading Use a proper ratio of crude material to stationary phase, typically 1:30 to 1:100 by weight.For a difficult separation, a higher ratio (e.g., 1:100) is recommended.

Visualized Purification Workflow

The following diagram outlines a logical workflow for approaching the purification of crude 2,9-Dinitro-9-propyl-9h-fluorene.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Secondary Purification & Final Product Start Crude Product Assess Assess Purity & Nature (TLC, 1H NMR, Appearance) Start->Assess Decision Is product mostly solid with minor impurities? Assess->Decision Col_Chrom Column Chromatography (Silica or Alumina) Decision->Col_Chrom No (Oily / Complex Mixture) Recrystal Direct Recrystallization Decision->Recrystal  Yes Post_Chrom_Recrystal Recrystallize Purified Fractions Col_Chrom->Post_Chrom_Recrystal Final_Product Pure Compound (>99%) Recrystal->Final_Product Success Post_Chrom_Recrystal->Final_Product

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for separating the target compound from both more and less polar impurities.

1. Preparation:

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude 2,9-Dinitro-9-propyl-9h-fluorene in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column. This "dry loading" method generally provides better resolution than loading as a concentrated liquid.[10]

2. Elution:

  • Begin eluting with the non-polar mobile phase (e.g., 98:2 Hexane:EtOAc). Less polar impurities, like unreacted starting material, will elute first.

  • Collect fractions and monitor them by TLC. A typical TLC system would be Hexane:Ethyl Acetate (4:1) visualized under UV light.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, move from 2% to 5%, then 10%, then 20% ethyl acetate in hexane.

  • The yellow-colored band of the dinitro-fluorene product will begin to move down the column as the polarity increases.

  • Once the desired compound begins to elute, you may switch to an isocratic (constant composition) mobile phase that gives the desired Rf to carefully collect all pure fractions.

3. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Optimized Recrystallization

This protocol is for polishing the product after chromatography or for purifying a crude product that is already of moderate purity (>90%).

1. Solvent Selection:

  • Place ~50 mg of the compound into a test tube. Add a solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently. If it dissolves completely upon heating, it is a potentially good solvent.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • If the solution is colored by insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.

  • Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Principle of Chromatographic Separation

The diagram below illustrates how column chromatography separates compounds based on their polarity.

Column_Chromatography cluster_column Chromatography Column Top Mobile Phase (Solvent) Stationary Stationary Phase (Silica Gel) Band1 Impurity A (Less Polar) Band2 Target Compound Elute1 Fractions 1-5 (Impurity A) Band1->Elute1 Elutes First Band3 Impurity B (More Polar) Elute2 Fractions 6-12 (Pure Product) Band2->Elute2 Elutes Second Elute3 Fractions 13-18 (Impurity B) Band3->Elute3 Elutes Last

Caption: Separation of compounds by polarity.

References

  • Modifications in the separation of fluorene and fluorenone.
  • Column Chromatography - Chemistry at Winthrop University.
  • Process for the purification of mononitro aromatic compounds - Google Patents.
  • Column Chromatography and TLC Lab Analysis - Odinity.
  • Washing system for nitroaromatic compounds - Google Patents.
  • Column Chromatography - ResearchGate. Available at: [Link]

  • Synthesis and Chromatographic Separation of Fluorenone From Flourene - Scribd. Available at: [Link]

  • Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents - PubMed. Available at: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC. Available at: [Link]

  • Bioremediation of Nitroaromatic Compounds - IntechOpen. Available at: [Link]

  • Chemical Carcinogenesis : Syntheses of 2,7-Bis- (Acetamido) Fluorenes with Increased Molecular Thickness by 9-Substitution.
  • Substances yield after recrystallization from different solvents. - ResearchGate. Available at: [Link]

  • (A) - 2-Nitrofluorene - Organic Syntheses Procedure. Available at: [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). Available at: [Link]

  • Crystallization method for fluorene purification - Google Patents.
  • Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents.
  • Common and novel precursors and synthetic methods of fluorene and its derivatives.

Sources

Optimization

Technical Support Center: Dinitrofluorene Synthesis Optimization

Subject: Optimization of Reaction Conditions for 2,7-Dinitrofluorene Synthesis Ticket ID: DNF-SYNTH-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary The nitration of fluorene to 2,7-dinitrof...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reaction Conditions for 2,7-Dinitrofluorene Synthesis Ticket ID: DNF-SYNTH-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The nitration of fluorene to 2,7-dinitrofluorene (2,7-DNF) is a classic electrophilic aromatic substitution that presents specific regiochemical and thermodynamic challenges. The primary difficulty lies in balancing the activation energy required to place the second nitro group while preventing the oxidation of the C9-methylene bridge (yielding fluorenone derivatives) or over-nitration (yielding trinitro species).

This guide provides a self-validating protocol and a troubleshooting matrix designed to maximize the yield of the 2,7-isomer while suppressing the formation of 2-nitrofluorene (incomplete reaction) and fluorenone oxides.

Module 1: Optimized Experimental Protocol

Methodology: Direct Nitration via Fuming Nitric Acid in Glacial Acetic Acid. Rationale: The use of acetic acid as a solvent moderates the exothermicity of the reaction better than sulfuric acid alone, reducing the risk of C9 oxidation.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Specification
Fluorene 1.0SubstratePurity >98%; colorless crystals.
Glacial Acetic Acid SolventSolventAnhydrous; must be free of water to maintain acid strength.
Fuming Nitric Acid 4.0 - 5.0Electrophiled = 1.5 g/mL . Standard conc.

(68%) often stalls at the mono-nitro stage.
Acetic Anhydride OptionalScavengerCan be added to remove water generated during nitration, driving equilibrium.
Step-by-Step Workflow
  • Dissolution (T = 25°C): Suspend Fluorene (10g, ~60 mmol) in Glacial Acetic Acid (50 mL) in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Thermal Control (T = 0–5°C): Cool the suspension in an ice-salt bath.

  • Addition (T < 10°C): Add Fuming Nitric Acid (50 mL) dropwise over 45 minutes. Caution: Exothermic.

    • Checkpoint: The mixture will turn dark orange/brown. Ensure temperature does not spike, or C9 oxidation will occur.

  • Activation (T = 65°C): Once addition is complete, remove the ice bath. Slowly heat the mixture to 65°C.

    • Note: 2-nitrofluorene forms rapidly at room temperature. The heat is required to drive the second nitration at the 7-position.

  • Digestion: Stir at 65°C for 1–2 hours.

  • Quenching: Pour the reaction mixture into 500 mL of ice-water slurry.

  • Isolation: Filter the yellow/orange precipitate. Wash with copious water to remove acid, then cold ethanol.

Module 2: Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while avoiding the red (oxidation) and grey (over-nitration) paths.

Dinitrofluorene_Synthesis Fluorene Fluorene (Start) Nitro2 2-Nitrofluorene (Intermediate) Fluorene->Nitro2 HNO3, 0-20°C (Fast) Fluorenone Fluorenone (Oxidation Side-Product) Fluorene->Fluorenone Oxidation (High Temp/Air) Dinitro27 2,7-Dinitrofluorene (Target) Nitro2->Dinitro27 Fuming HNO3, 65°C (Rate Limiting Step) Nitro2->Fluorenone Oxidation NitroFluorenone 2,7-Dinitrofluorenone (Contaminant) Dinitro27->NitroFluorenone C9 Oxidation Trinitro 2,4,7-Trinitrofluorenone (Over-Nitration) Dinitro27->Trinitro Excess Acid, >80°C Fluorenone->NitroFluorenone Nitration

Figure 1: Reaction pathway showing the sequential nitration (Green) versus competitive oxidation of the methylene bridge (Red).

Module 3: Troubleshooting & FAQs
Issue 1: Incomplete Conversion (Mononitration)

User Report: "My product melts at ~156°C, but the literature says 2,7-DNF should melt >295°C."

  • Diagnosis: You have isolated 2-nitrofluorene .[1][2][3] The second nitration did not occur.

  • Root Cause:

    • Used concentrated

      
       (68%) instead of Fuming 
      
      
      
      (>90%).
    • Reaction temperature was too low (<50°C). The 2-position deactivates the ring, requiring higher energy to nitrate the 7-position.

  • Corrective Action:

    • Ensure acid density is 1.5 g/mL .

    • Increase digestion temperature to 65–70°C for at least 1 hour.

Issue 2: Product Discoloration (Oxidation)

User Report: "My product is dark brown or tarry, not the expected bright yellow/orange."

  • Diagnosis: Oxidation of the C9 methylene group to a ketone (Fluorenone derivatives).

  • Root Cause:

    • Exotherm spike during acid addition.

    • Presence of oxidizing contaminants (e.g., nitrous acid) in old nitric acid.

  • Corrective Action:

    • Strict Temp Control: Keep addition at 0–5°C.

    • Purification: Recrystallize from Glacial Acetic Acid or DMF . Fluorenone derivatives are more soluble in ethanol than the target dinitro compound.

Issue 3: Low Yield

User Report: "I lost most of my product during the washing step."

  • Diagnosis: Solubility loss or poor precipitation.[4][5]

  • Root Cause:

    • 2,7-DNF is slightly soluble in hot acetic acid. If you filtered while the quenching mixture was still warm or rich in solvent, you lost product.

  • Corrective Action:

    • Ensure the quench volume (ice water) is 10x the reaction volume.

    • Allow the precipitate to stand in the ice water for 1 hour before filtration to maximize aggregation.

Module 4: Characterization & Validation Data

Use this table to validate your isolated product.

CompoundMelting PointAppearanceSolubility (Acetic Acid)
2-Nitrofluorene 156–158°CYellow NeedlesSoluble (Hot)
2,7-Dinitrofluorene 295–300°C Yellow/Orange Crystals Sparingly Soluble
Fluorenone 83–85°CYellow FlakesVery Soluble
2,7-Dinitrofluorenone 290–292°CPale YellowSoluble

Purification Protocol (Recrystallization):

  • Dissolve crude solid in boiling Glacial Acetic Acid (approx. 35 mL per gram of solid).

  • If insoluble black specs remain, perform a hot filtration.

  • Cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold ethanol.

References
  • Nitration Protocol & Conditions: Mighani, H., et al. "Synthesis and Characterization of New Diamine Based on Fluorene." Chemical Methodologies, 2019.[1][3]

  • Regioselectivity & Isomer Data: "Synthesis of 2,7-Diaminofluorene from 2,7-Dinitrofluorene." ChemicalBook, Reaction ID: 25484.

  • Oxidation Side-Reactions: "Oxidation of Fluorene to Fluorenone."[6] Organic Syntheses, Coll. Vol. 2, p. 439 (1943).

  • Purification & Solubility: "Recrystallization of Organic Compounds." UMass Amherst Chemistry Dept.

Sources

Troubleshooting

stability and degradation of 2,9-Dinitro-9-propyl-9h-fluorene under experimental conditions

Welcome to the Advanced Application Support Center for 2,9-Dinitro-9-propyl-9H-fluorene . As a highly functionalized nitro-polycyclic aromatic hydrocarbon (nitro-PAH), this compound presents unique handling challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for 2,9-Dinitro-9-propyl-9H-fluorene . As a highly functionalized nitro-polycyclic aromatic hydrocarbon (nitro-PAH), this compound presents unique handling challenges due to the differential reactivity of its aromatic (C2) and aliphatic (C9) nitro groups.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting frameworks to ensure the integrity of your experimental workflows.

I. Mechanistic FAQs: Understanding Compound Instability

To master the handling of 2,9-Dinitro-9-propyl-9H-fluorene, one must first understand the thermodynamic and kinetic vulnerabilities built into its molecular architecture.

Q1: Why does my stock solution turn from pale yellow to dark brown over several days on the bench? A: This is a classic presentation of photolytic degradation. The molecule contains two light-sensitive moieties. The aliphatic C9–NO₂ bond is sterically strained by the geminal propyl group and sits at a doubly benzylic position. Under ambient UV/Vis light, this bond undergoes homolytic cleavage to yield NO₂• and a highly resonance-stabilized 9-propyl-2-nitrofluorenyl radical. In the presence of dissolved oxygen, this radical is rapidly trapped to form 9-hydroxy-9-propyl-2-nitrofluorene. Simultaneously, the aromatic 2-nitro group can undergo photoreduction in hydrogen-donating solvents [3].

Q2: Can I use polar aprotic solvents like DMF or DMSO to increase solubility for high-temperature assays? A: We strongly advise against this. While solubility is excellent, solvents like DMF have been shown to act as self-catalytic degradation promoters for nitro-PAHs under light or thermal stress [1]. Furthermore, heating 9-nitrofluorene derivatives above 60°C induces thermal denitration [2]. The polar nature of DMF stabilizes the transition states of these decomposition pathways, drastically reducing the compound's half-life. We recommend using Acetonitrile (MeCN) or Dichloromethane (DCM) for stock solutions and keeping temperatures below 40°C.

Q3: Is the compound stable in basic aqueous buffers (pH > 8)? A: No. While the C9 position lacks a proton (preventing the formation of a stable nitronate anion), the electron-withdrawing nature of the 2-nitro group and the C9-nitro group makes the fluorene core highly susceptible to nucleophilic attack. Strong bases can induce complex cleavage reactions or promote the elimination of the nitro group. Always buffer your aqueous systems to a neutral or slightly acidic pH (pH 5.5–7.0) when spiking in the compound.

II. Quantitative Degradation Profile

To aid in your experimental design, we have quantified the stability of 2,9-Dinitro-9-propyl-9H-fluorene across common laboratory conditions.

Table 1: Stability Kinetics and Primary Degradants

Experimental ConditionSolventTemp (°C)Light ExposureEstimated Half-life (

)
Primary Degradation Pathway
Ideal Storage MeCN (Argon)-20Dark> 12 monthsNone (Stable)
Ambient Benchtop MeCN22Ambient Lab Light~4.5 hoursPhotolytic C9–NO₂ cleavage
Solvent Stress DMF25Ambient Lab Light~45 minutesSelf-catalytic photoreduction
Thermal Stress Toluene110Dark~3.2 hoursThermal denitration / Dimerization
Basic Conditions MeOH / pH 1025Dark~12 hoursNucleophilic degradation

III. Degradation Pathways & Troubleshooting Workflows

Understanding the exact pathway of degradation allows you to implement targeted preventative measures. Below is the mechanistic pathway for the primary mode of failure: photochemical degradation.

PhotochemicalPathway A 2,9-Dinitro-9-propyl-9H-fluorene B UV/Vis Light (320-400 nm) A->B C Homolytic C-NO2 Cleavage B->C G Photoreduction (Solvent H-donor) B->G D 9-Propyl-2-nitrofluorenyl Radical + NO2• C->D E O2 Trapping (Aerobic) D->E F 9-Hydroxy-9-propyl-2-nitrofluorene E->F Major Pathway H 2-Amino/Nitroso Derivatives G->H Minor Pathway

Fig 1. Photochemical degradation pathway of 2,9-Dinitro-9-propyl-9H-fluorene under UV exposure.

Diagnostic Troubleshooting Workflow

If you are experiencing inconsistent assay yields, high background noise, or shifting HPLC retention times, follow this self-validating diagnostic tree.

TroubleshootingWorkflow Start Issue: Inconsistent Yields / Degradation Q1 Exposed to ambient UV/Vis light? Start->Q1 A1 Action: Use amber vials & yellow light Q1->A1 Yes Q2 Heating > 60°C during assay? Q1->Q2 No A2 Action: Lower temp to prevent denitration Q2->A2 Yes Q3 Using strong bases or DMF/DMSO? Q2->Q3 No A3 Action: Switch to neutral MeCN/DCM Q3->A3 Yes End Verify stock at -20°C under Argon Q3->End No

Fig 2. Step-by-step troubleshooting workflow for mitigating degradation during experiments.

IV. Standardized Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following methodologies incorporate built-in quality control checkpoints based on the compound's specific chemical vulnerabilities.

Protocol A: Preparation of Light- and Heat-Stable Stock Solutions

Causality Focus: Eliminating oxygen traps the radical pathway; eliminating light prevents homolytic cleavage.

Materials Needed: HPLC-grade Acetonitrile (MeCN), Argon gas, Amber glass vials with PTFE-lined septa, analytical balance.

  • Solvent Degassing: Sparge 50 mL of HPLC-grade MeCN with Argon gas for 15 minutes. Why? Removing dissolved O₂ prevents the trapping of any transient 9-fluorenyl radicals, effectively shutting down the primary oxidative degradation pathway.

  • Environment Control: Turn off overhead fluorescent lights. Conduct the weighing and dissolution under yellow darkroom light or heavily subdued lighting.

  • Dissolution: Weigh 10.0 mg of 2,9-Dinitro-9-propyl-9H-fluorene and transfer to an amber glass vial. Add 10.0 mL of the degassed MeCN to achieve a 1.0 mg/mL stock.

  • Self-Validation Checkpoint (T=0): Immediately withdraw a 10 µL aliquot and inject it into an HPLC-UV (monitor at 254 nm). Requirement: The chromatogram must show a single peak with >98% Area Under Curve (AUC). If a secondary peak appears at an earlier retention time (indicating the more polar 9-hydroxy degradant), the dry powder has already degraded and must be discarded.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly, and store at -20°C.

Protocol B: Forced Degradation Assay for Method Validation

Causality Focus: Controlled generation of degradants to validate analytical method specificity.

  • Preparation: Dilute the 1.0 mg/mL stock to 100 µg/mL using non-degassed MeCN. Split into two clear borosilicate glass vials (Vial A and Vial B).

  • Photolytic Stress (Vial A): Place Vial A in a photoreactor equipped with a UV-A lamp (365 nm) at 25°C for 60 minutes.

  • Thermal Stress (Vial B): Wrap Vial B completely in aluminum foil (to isolate thermal effects from photolytic effects) and heat in a reaction block at 80°C for 4 hours.

  • Analysis: Analyze both vials via LC-MS.

    • Expected Result A: Vial A will show a mass shift corresponding to the loss of NO₂ and addition of OH (formation of 9-hydroxy-9-propyl-2-nitrofluorene).

    • Expected Result B: Vial B will demonstrate thermal denitration products.

  • Validation: Your analytical method is considered "stability-indicating" only if it can baseline-resolve the intact 2,9-Dinitro-9-propyl-9H-fluorene peak from both the photolytic and thermal degradant peaks generated in this step.

V. References

The mechanistic principles and degradation behaviors described in this support guide are grounded in the established physical chemistry of nitro-PAHs and fluorene derivatives.

  • Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure Source: ResearchGate URL:[Link]

  • The Infrared and Ultraviolet Absorption Spectra of 9-aci-Nitrofluorene Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity Source: PMC (National Institutes of Health) URL:[Link]

Optimization

Fluorene Synthesis Technical Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Fluorene Derivatization. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorene Derivatization. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of fluorene derivatives—critical building blocks for OLEDs, organic photovoltaics, and pharmaceuticals—requires a deep understanding of the mechanistic causality behind each reaction step.

This portal is structured around the three most critical synthetic nodes: C9 Alkylation , C2/C7 Halogenation , and Suzuki-Miyaura Cross-Coupling . Below, you will find field-proven protocols, root-cause analyses for common failures, and self-validating workflows.

Module 1: C9 Alkylation of Fluorene

The C9 position of fluorene is uniquely reactive due to the weak acidity of its protons (pKa ~ 22.6). Deprotonation allows for functionalization, which is essential for improving the solubility of downstream polymers and preventing unwanted aggregation (excimer formation) in optoelectronic applications.

FAQ: Why am I getting an inseparable mixture of mono- and di-alkylated fluorenes?

The Mechanistic Rationale: The acidity of the C9 proton decreases only marginally after the first alkylation. If you use a strong base like n-BuLi or NaH with an excess of alkyl halide, the mono-alkylated intermediate is rapidly deprotonated and reacts again. The Solution: For selective mono-alkylation, you must shift from stoichiometric strong bases to catalytic mild bases using alcohols via a borrowing-hydrogen or direct condensation pathway[1]. For strict di-alkylation, force the reaction to completion using >2.5 equivalents of a strong base and alkyl halide.

Protocol 1.1: Selective Mono-Alkylation (Green Catalytic Method)

This self-validating protocol utilizes potassium tert-butoxide (t-BuOK) to achieve near-quantitative mono-alkylation without over-deprotonation[1].

  • Reagent Preparation: In a flame-dried Schlenk tube, combine fluorene (0.5 mmol), the target alcohol (1.5 mmol), and t-BuOK (0.25 mmol, 50 mol% relative to fluorene)[1].

  • Solvent Addition: Add 4 mL of anhydrous toluene under a steady stream of nitrogen[1].

  • Reaction: Seal the tube and heat to 120 °C for 3 to 24 hours (depending on steric bulk)[1]. Validation step: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Analysis: Determine the exact conversion via

    
    H NMR using 1,3,5-trimethoxybenzene as an internal standard[1]. The C9 proton of the mono-alkylated product will appear as a distinct triplet or doublet around 4.0–4.2 ppm.
    

Module 2: Regioselective Halogenation (C2/C7 Bromination)

Bromination at the C2 and C7 positions provides the necessary handles for subsequent cross-coupling. The electron-rich nature of the biphenyl system in fluorene directs electrophilic aromatic substitution to these positions.

FAQ: My bromination reaction yielded a dark yellow/brown crude instead of a pale solid. What happened?

The Mechanistic Rationale: Dark coloration is a classic indicator of fluorenone formation (spontaneous oxidation at the C9 position)[2]. The C9 protons are highly susceptible to radical abstraction. If your reaction is exposed to oxygen, light, or excess radical initiators during bromination, O


 will trap the C9 radical, forming a ketone.
The Solution:  Strict exclusion of air and light is required when using N-Bromosuccinimide (NBS).

Bromination Start 2,7-Bromination of Fluorene (NBS Method) Issue1 Issue: Oxidation to Fluorenone (Dark Coloration) Start->Issue1 O2 Exposure Issue2 Issue: Incomplete Bromination (Mono-bromo mixture) Start->Issue2 Reagent Depletion Sol1 Exclude Light/Air Degas Solvents Issue1->Sol1 Solution Sol2 Optimize NBS Stoichiometry Monitor via TLC Issue2->Sol2 Solution

Figure 1: Troubleshooting logic for common issues in fluorene bromination.

Protocol 2.1: Standard 2,7-Dibromination using NBS
  • Setup: In a Schlenk flask wrapped in aluminum foil (to exclude light), dissolve fluorene (1.0 eq) and NBS (2.1 eq) in anhydrous dichloromethane[3].

  • Degassing (Critical): Perform three freeze-pump-thaw cycles to entirely remove dissolved oxygen[3]. This prevents C9 oxidation.

  • Reaction: Stir at room temperature. Validation step: The reaction is complete when the succinimide byproduct fully precipitates and floats to the surface.

  • Purification: Filter off the succinimide. Evaporate the filtrate under reduced pressure and recrystallize the crude solid from hot methanol to yield pure 2,7-dibromofluorene[3].

Table 1: Reagent Selection for Fluorene Bromination
Reagent SystemTargetAdvantagesDisadvantages
NBS / CH

Cl

2,7-dibrominationMild conditions, easy removal of succinimide byproduct[3].Requires strict exclusion of light and air to prevent oxidation[3].
Br

/ KBrO

/ AcOH
2,7-dibrominationHigh yield; KBrO

regenerates Br

from HBr, maximizing atom economy[2].
Harsh acidic conditions; high risk of over-oxidation to fluorenone[2].

Module 3: Suzuki-Miyaura Cross-Coupling

Coupling 2,7-dibromofluorene derivatives with arylboronic acids is the industry standard for synthesizing conjugated polyfluorenes[4][5].

FAQ: My Suzuki coupling stalled at a low molecular weight (oligomers), and I see a black precipitate. Why?

The Mechanistic Rationale: The black precipitate is "palladium black"—inactive Pd(0) nanoparticles[4]. This occurs when the catalytic cycle stalls, allowing the unstable Pd(0) intermediate to aggregate. Stalling is usually caused by (A) oxygen ingress oxidizing the phosphine ligands, or (B) a stoichiometric imbalance between the halide and boronic acid, which starves the oxidative addition or transmetalation steps[4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Fluorene-Br PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Transmet Transmetalation (Requires Base) PdII->Transmet + Ar-B(OH)2 + Base PdII_Ar Pd(II) Diaryl (Ar-Pd-Ar') Transmet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 regenerates Product Coupled Fluorene Product RedElim->Product yields

Figure 2: Mechanistic pathway of the Suzuki-Miyaura cross-coupling for fluorene.

Protocol 3.1: Microwave-Assisted Suzuki Polycondensation

Traditional Suzuki polymerizations can take >48 hours. This microwave-assisted protocol suppresses debromination side-reactions and rapidly yields high-molecular-weight polymers[5].

  • Monomer Loading: In a microwave vessel, add exactly equimolar amounts (1.000 eq) of 2-bromo-9,9-dihexyl-9H-fluorene and the corresponding arylboronic acid/ester[4][5]. Precision here dictates the final polymer chain length.

  • Catalyst & Base: Add Pd(PPh

    
    )
    
    
    
    (1-5 mol%) and K
    
    
    CO
    
    
    (2.0-3.0 eq)[4].
  • Solvent System: Add a degassed biphasic mixture of Toluene and H

    
    O. Add a few drops of Aliquat 336 as a phase-transfer agent to facilitate the transport of the aqueous base to the organic phase[5].
    
  • Reaction: Seal the vessel and subject it to microwave irradiation at 150 °C for 10-20 minutes with vigorous stirring[4].

  • Polymer Precipitation: Cool the vessel and pour the organic phase dropwise into a large excess of vigorously stirred cold methanol. The polymer will precipitate as a fibrous solid[4]. Filter and wash with acetone to remove oligomers and residual catalyst[4].

References

  • Title: t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Advantageous Microwave-Assisted Suzuki Polycondensation for the Synthesis of Aniline-Fluorene Alternate Copolymers as Molecular Model with Solvent Sensing Properties Source: MDPI URL: [Link]

  • Title: Star-shaped oligofluorene truxene macromolecules – synthesis and properties as a function of alkyl chain length Source: Arkivoc URL: [Link]

Sources

Troubleshooting

avoiding over-nitration in the synthesis of dinitro-fluorenes

Topic: Avoiding Over-Nitration & Oxidation in 2,7-Dinitrofluorene Synthesis Ticket ID: DNF-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Goldilocks" Zone of Nitration Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Over-Nitration & Oxidation in 2,7-Dinitrofluorene Synthesis Ticket ID: DNF-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Goldilocks" Zone of Nitration

Welcome to the Technical Support Center. You are likely here because your synthesis of 2,7-dinitrofluorene (2,7-DNF) has resulted in a mixture of trinitro-species, oxidized fluorenones, or unreacted mononitro intermediates.

The synthesis of 2,7-DNF is a classic exercise in regioselective control . The fluorene core consists of two benzene rings connected by a methylene bridge. The challenge lies in the fact that the methylene bridge activates the 2- and 7-positions, but is also susceptible to oxidation. Furthermore, once the 2,7-dinitro species is formed, the rings are deactivated, but aggressive nitrating agents (like mixed acids) will force a third nitro group onto the 4-position or oxidize the bridge to a ketone (fluorenone).

This guide provides a self-validating protocol to stop the reaction precisely at the dinitro stage.

Module 1: The Optimized Protocol (Avoiding H₂SO₄)

Core Principle: To avoid over-nitration, you must avoid the formation of the naked nitronium ion (


) generated by sulfuric acid. Instead, we utilize the milder acetyl nitrate species generated in situ using Nitric Acid and Glacial Acetic Acid.
Step-by-Step Methodology
ParameterSpecificationReason
Solvent Glacial Acetic Acid (AcOH)Moderates nitronium ion activity; dissolves mono-nitro species but precipitates di-nitro product (self-purifying).
Reagent Red Fuming HNO₃ (d=1.[1]5)Provides necessary stoichiometric nitrogen without the dehydrating power of H₂SO₄.
Temperature 60–65°C (Strict Limit)>70°C promotes oxidation to fluorenone and trinitration.
Time Overnight (Stand)Allows slow conversion of 2-nitro to 2,7-dinitro without forcing trinitration.

The Protocol:

  • Dissolution: Suspend 10g of Fluorene (0.06 mol) in 50 mL of Glacial Acetic Acid in a 3-neck flask equipped with a mechanical stirrer.

  • Activation: Cool the mixture to 0–5°C in an ice bath.

  • Addition: Add 50 mL of Fuming Nitric Acid dropwise over 45 minutes. Do not rush this. The exotherm must be controlled.

  • Reaction: Allow the temperature to rise naturally to room temperature, then gently heat to 65°C .

  • Equilibration: Remove heat and let the mixture stand overnight. The 2,7-DNF is highly insoluble and will precipitate as a yellow/orange solid, effectively removing itself from the reaction mixture and preventing further nitration.

  • Quench: Pour the mixture into 500 mL of ice water.

  • Isolation: Filter the precipitate and wash extensively with water to remove acid.[1]

Module 2: Troubleshooting & Diagnostics

Visualizing the Reaction Pathway

Understanding where your reaction went wrong requires mapping the competitive pathways.

ReactionPathway Fluorene Fluorene (Starting Material) Mono 2-Nitrofluorene (Intermediate) Fluorene->Mono HNO3/AcOH Fast Oxidation Fluorenone Derivatives (Oxidation Side-Product) Fluorene->Oxidation Oxidizing conditions (Mixed Acid) Target 2,7-Dinitrofluorene (TARGET) Mono->Target HNO3/AcOH Slow, <65°C Mono->Oxidation Tri 2,4,7-Trinitrofluorene (Over-Nitration) Target->Tri H2SO4 present or T > 80°C

Figure 1: Reaction pathway showing the narrow window for 2,7-DNF synthesis. Note that mixed acid (H2SO4) opens the pathway to trinitration and oxidation.

FAQ: Diagnosing Impurities

Q1: My product is dark brown/black. What happened?

  • Diagnosis: Oxidation.[2][3][4] You likely oxidized the methylene bridge (C9 position) to a ketone, forming polynitro-fluorenones, or generated tar.

  • Fix: Ensure you did not use Sulfuric Acid. If you only used HNO3, your temperature spiked too high (>75°C) during the addition.

Q2: I have a mixture of melting points. How do I separate them?

  • Diagnosis: Incomplete nitration (Mono) or Over-nitration (Tri).

  • Data Table: Physical Properties for Identification

CompoundMelting Point (°C)Solubility in Hot AcOHColor
2-Nitrofluorene 156–157°CSolublePale Yellow
2,7-Dinitrofluorene 295–300°C Insoluble Bright Yellow/Orange
2,4,7-Trinitrofluorene ~176°C (Fluorenone derivative often forms here)Slightly SolubleDark Yellow/Red

Q3: How do I purify the "sludge"?

  • Protocol:

    • Reflux the crude solid in Glacial Acetic Acid (approx. 10 mL per gram of solid).

    • Hot Filtration: Filter the mixture while it is boiling hot.

    • The Logic: 2,7-DNF is almost insoluble even in boiling acetic acid, whereas 2-nitrofluorene and many trinitro/oxide impurities will dissolve. The solid collected on the filter is your pure product.

Module 3: Mechanism & Causality

To master this reaction, you must understand the electronic effects at play.

  • Activation: The biphenyl linkage in fluorene directs electrophilic substitution para to the bridge (positions 2 and 7).

  • First Nitration (2-Nitro): Fast. The resulting nitro group deactivates that specific ring.

  • Second Nitration (2,7-Dinitro): The second ring is still relatively electron-rich compared to the nitrated ring. The electrophile attacks the 7-position.

  • The "Stop" Signal: Once 2,7-DNF is formed, both rings are deactivated by strong electron-withdrawing nitro groups.

  • The Over-Nitration Risk: To put a third nitro group on (usually at position 4), you need a "Super-Electrophile." This is why we strictly ban Sulfuric Acid from this protocol. Sulfuric acid protonates nitric acid to generate high concentrations of

    
    . By using only Acetic Acid, the concentration of the active electrophile is kept low enough to react with the mononitro species but too low to react with the deactivated 2,7-dinitro species.
    

Module 4: Emergency Workflow (Decision Tree)

Use this flow to determine your next step based on your current result.

Troubleshooting Start Analyze Crude Product CheckMP Check Melting Point Start->CheckMP HighMP MP > 290°C CheckMP->HighMP LowMP MP < 200°C CheckMP->LowMP MidMP MP 200-280°C CheckMP->MidMP Success Success: Pure 2,7-DNF HighMP->Success MonoIssue Issue: Mostly 2-Nitro LowMP->MonoIssue MixIssue Issue: Mixed/Over-nitrated MidMP->MixIssue ActionRenitrate Action: Re-suspend in AcOH Add more HNO3 MonoIssue->ActionRenitrate ActionRecrys Action: Hot AcOH Wash (Product is the Solid) MixIssue->ActionRecrys

Figure 2: Decision tree for post-reaction analysis and purification.

References

  • Synthesis of 2,7-Dinitrofluorene (Standard AcOH/HNO3 Method) Mighani, H., et al.[5] "Synthesis and Characterization of New Diamine Based on Fluorine." Chemical Methodologies, 2019, 3(2), 116-124.

  • Regioselectivity and Nitration of Fluorenone (Analogous Chemistry) Organic Syntheses, Coll. Vol. 2, p.447 (1943); Vol. 13, p.74 (1933). (Demonstrates the use of HNO3/AcOH for regioselective nitration).

  • Physical Properties and Carcinogenicity Studies (Melting Point Verification) Malejka-Giganti, D., et al. "Tumorigenicity and genotoxicity of an environmental pollutant 2,7-dinitrofluorene."[6] International Journal of Cancer, 2008.[6]

  • Mechanistic Insight on Nitration in Solution Liljenberg, M., et al.[7] "Mechanism and regioselectivity of electrophilic aromatic nitration in solution." Journal of Molecular Modeling, 2017.[7]

Sources

Optimization

Technical Support Center: 2,9-Dinitro-9-propyl-9H-fluorene Synthesis

Topic: Scaling up the synthesis of 2,9-Dinitro-9-propyl-9H-fluorene Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)[1] Status: Operational Ticket ID: SC-FLUOR-29-NO2 Lead S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling up the synthesis of 2,9-Dinitro-9-propyl-9H-fluorene Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)[1]

Status: Operational Ticket ID: SC-FLUOR-29-NO2 Lead Scientist: Dr. A. Vance[1]

Welcome to the Scale-Up Support Hub. You are likely accessing this guide because you are transitioning from gram-scale discovery to kilogram-scale process development for 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) .

This molecule presents a unique synthetic challenge: it possesses one nitro group on the aromatic ring (Position 2) and one aliphatic nitro group at the bridgehead (Position 9), alongside a propyl chain.[1] This structural duality requires precise control over regioselectivity (Ring vs. Bridge) and chemoselectivity (C-Alkylation vs. O-Alkylation).[1]

🔬 Core Synthetic Pathway & Logic

The most robust route for scaling this target avoids the dangerous direct nitration of 9-propylfluorene (which often leads to uncontrollable oxidation or ring polynitration).[1] Instead, we recommend a stepwise functionalization starting from 2-nitrofluorene .[1]

The Validated Workflow (DOT Visualization)

G Start Fluorene Step1 2-Nitrofluorene (Commercially Available) Start->Step1 HNO3/AcOH (Electrophilic Subst.) Step2 Intermediate A: 9-Propyl-2-nitrofluorene Step1->Step2 1. Base (KOtBu/THF) 2. Propyl Bromide (C9 Alkylation) Side1 Impurity: 2,7-Dinitrofluorene Step1->Side1 Over-nitration Side2 Impurity: 9,9-Dipropyl-2-nitrofluorene Step1->Side2 Excess Base/RX Target Target: 2,9-Dinitro-9-propyl-9H-fluorene Step2->Target Base + Alkyl Nitrate (e.g., BuONO2) (Oxidative Nitration)

Figure 1: Stepwise functionalization strategy minimizing regio-isomeric impurities.[1]

🛠 Module 1: C9-Alkylation (Synthesis of 9-Propyl-2-nitrofluorene)

The Challenge: The C9 protons of 2-nitrofluorene are highly acidic (pKa ~10-11) due to the electron-withdrawing nitro group on the ring.[1] The risk during scale-up is over-alkylation (forming the 9,9-dipropyl derivative), which is nearly impossible to separate by crystallization.[1]

Troubleshooting Guide

Q: I am seeing significant 9,9-dipropyl impurity (10-15%). How do I stop at the mono-propyl stage?

A: This is a classic kinetic vs. thermodynamic control issue.

  • Base Selection: Switch from NaH (which is heterogeneous and causes "hot spots" of high basicity) to Potassium tert-butoxide (KOtBu) in THF or DMF.[1] The bulky cation and homogeneous nature allow better control.[1]

  • Stoichiometry is Critical: Do not use excess base. Use exactly 0.95 to 1.0 equivalents of base relative to the fluorene.[1] Leave a small amount of starting material unreacted; it is easier to remove unreacted starting material (via polarity difference) than the double-alkylated byproduct.[1]

  • Mode of Addition: Inverse addition. Add the base slowly to a solution of the fluorene and propyl bromide.[1] This ensures the concentration of the deprotonated anion is never high enough to compete for the alkyl halide against the neutral species.[1]

Q: The reaction stalls at 60% conversion. Should I add heat?

A: Proceed with caution. 2-nitrofluorene derivatives are thermally sensitive.[1]

  • Check Phase Transfer: If using a biphasic system (e.g., Toluene/50% NaOH), you likely have "catalyst poisoning."[1] Refresh the Phase Transfer Catalyst (TBAB or TEBA).[1]

  • Solvent Effects: In pure organic solvents, the leaving group (bromide) builds up as salt (KBr/NaBr).[1] If the slurry becomes too thick, mass transfer fails.[1] Ensure your reactor has high-torque overhead stirring, not magnetic stirring, which fails at scale.[1]

🛠 Module 2: C9-Nitration (The "Bridge" Nitro Group)[1]

The Challenge: Installing a nitro group on a tertiary carbon (the C9 position of 9-propyl-2-nitrofluorene) is non-trivial.[1] Standard HNO3/H2SO4 will nitrate the ring (positions 7 or 5), not the bridge.[1] You must use Nucleophilic Nitration or Oxidative Nitration of the anion.[1]

Troubleshooting Guide

Q: I tried using HNO3/H2SO4, but I got 2,7-dinitro-9-propylfluorene. What went wrong?

A: You used Electrophilic Aromatic Substitution conditions. The bridgehead carbon (C9) is sp3 hybridized and not susceptible to electrophilic attack.[1]

  • Correct Protocol: You must generate the carbanion at C9 and react it with a nitrating source that acts as an electrophile or radical source.[1]

  • Recommended Reagent: Use Alkyl Nitrates (e.g., n-Butyl Nitrate or Isoamyl Nitrate) in the presence of a strong base (KOtBu) in THF.[1] This is known as the Kaplan-Shechter reaction type logic.[1] The base deprotonates C9, and the anion attacks the nitrogen of the alkyl nitrate.[1]

Q: My yield is low, and I see a lot of "red tar" during the C9 nitration.

A: The "red tar" indicates oxidative decomposition of the nitronate intermediate.[1]

  • Temperature Control: This reaction is exothermic.[1] The addition of the nitrate ester to the anion must be done at -10°C to 0°C .[1]

  • Quenching: The reaction produces an alkoxide byproduct.[1] If not quenched immediately with mild acid (Acetic acid/HCl), the product (which is now a tertiary nitro compound) can undergo further degradation or elimination under basic conditions.[1]

  • Oxygen Exclusion: Strictly exclude oxygen.[1] The 9-propyl-2-nitrofluorenyl anion reacts rapidly with O2 to form the peroxide or ketone (fluorenone), destroying your yield.[1] Sparge solvents with Nitrogen/Argon for 30 minutes minimum.[1]

📊 Scale-Up Data & Specifications

ParameterLaboratory Scale (1-10g)Pilot Scale (100g - 1kg)Critical Control Point
Solvent THF / DMFToluene / THF mixToluene is safer for heat dissipation; avoid pure DMF (runaway risk).[1]
Base (Alkylation) NaH (60% oil)KOtBu (Solid/Soln)NaH generates H2 gas—venting required.[1] KOtBu is safer at scale.[1]
Exotherm (Nitration) NegligibleHigh Risk Active cooling jacket required.[1] Dosimetry controlled by pump rate.[1]
Purification Column ChromatographyRecrystallizationColumn is not viable >100g.[1] Develop crystallization (EtOH/Heptane).

⚠️ Safety: Thermal & Chemical Hazards[1]

1. Polynitro Aromatics: 2,9-Dinitro-9-propyl-9H-fluorene contains two nitro groups.[1] While not a primary explosive, it has high energy potential.

  • DSC (Differential Scanning Calorimetry): Run a DSC on the crude intermediate before scaling >50g.[1] Look for decomposition onsets below 200°C.[1]

  • Dryness: Never scrape dry nitro-fluorene derivatives with metal spatulas.[1] Use Teflon/wood.[1] Static discharge can initiate dust explosions.[1]

2. Alkyl Nitrates: If using the Alkyl Nitrate route for C9 nitration:

  • Alkyl nitrates are vasodilators (cause severe headaches/blood pressure drop) and are shock-sensitive in pure form.[1]

  • Neutralization: Waste streams containing alkyl nitrates must be treated with caustic solution to hydrolyze them before disposal.[1]

📚 References & Grounding

  • Fluorene Acidity & Alkylation: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

  • Nitration of 9-Substituted Fluorenes: The chemistry of nitrating the 9-position often relies on the reactivity of the fluorenyl anion with nitrate esters.[1] See: Kaplan, R. B., & Shechter, H. (1961).[1] Nitroparaffins.[1] Preparation by Reaction of Nitrites with Carbanions.[1] (Foundational mechanism for C-nitration via anions).[1]

  • Phase Transfer Catalysis in Fluorenes: Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis.[1][2] Pure and Applied Chemistry, 72(7), 1399–1403.[1] Link

  • Safety of Nitration Reactions: Agrawal, J. P., & Hodgson, R. D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1][3] (Context on handling polynitrofluorenes). Link[1]

Disclaimer: This guide is for professional research use only. Synthesis of nitro-fluorenes involves hazardous materials.[1] Always conduct a Process Safety Review (PSR) before increasing scale.

Sources

Troubleshooting

common impurities in 2,9-Dinitro-9-propyl-9h-fluorene and their removal

This technical support guide addresses the purification and impurity profile of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) . This compound is a specialized 9,9-disubstituted fluorene derivative, often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the purification and impurity profile of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) . This compound is a specialized 9,9-disubstituted fluorene derivative, often utilized as an intermediate in the synthesis of optoelectronic materials or as a reference standard in environmental analysis of nitro-PAHs.[1]

Product Code: DNPF-990 CAS: 66009-01-6 Chemical Formula: C₁₆H₁₄N₂O₄ Molecular Weight: 298.29 g/mol [1][2]

Part 1: Critical Impurity Profile

The synthesis of 2,9-Dinitro-9-propyl-9H-fluorene typically involves the functionalization of the reactive C9 bridge of the fluorene core.[1] Due to the high reactivity of the C9 position and the oxidative sensitivity of nitro-fluorene precursors, users frequently encounter three specific classes of impurities.

Common Impurities Table
Impurity NameStructure DescriptionOrigin/CauseDetection (TLC/HPLC)
Impurity A: 2-Nitro-9-propyl-9H-fluorene Missing the nitro group at the C9 bridge.[1][2]Incomplete nitration at C9 or reductive loss of the nitro group.[1]Lower polarity than target; moves faster on Silica.[1]
Impurity B: 2-Nitrofluorenone Ketone at C9 position (C=O); loss of propyl/nitro.[1][2]Oxidative degradation of the fluorene ring (photo-oxidation or air exposure).[1]Distinct bright yellow spot; highly fluorescent.[1]
Impurity C: 2-Nitro-9-propyl-9-fluorenol Hydroxyl (-OH) at C9 instead of Nitro (-NO₂).[1][2]Hydrolysis of the C9-nitro group or incomplete oxidative nitration.[1]Higher polarity; moves slower (tails) on Silica.[1]
Impurity D: 2,7-Dinitro-9-propyl-9H-fluorene Regioisomer (Nitro on rings at 2,7).[1]Non-selective ring nitration during synthesis (electrophilic substitution).[1]Very similar Rf; requires HPLC for separation.

Part 2: Troubleshooting & FAQs

Q1: My product has a persistent bright yellow/orange color and a depressed melting point. What is wrong?

Diagnosis: This strongly indicates contamination with 2-Nitrofluorenone (Impurity B) .[1][2] Mechanism: Fluorene derivatives, particularly those substituted at the 9-position, are prone to auto-oxidation at the bridgehead carbon to form stable fluorenones.[1][2] This is accelerated by light and basic conditions.[1] Solution:

  • TLC Check: Run TLC (Hexane:Ethyl Acetate 8:2). Fluorenone derivatives appear as bright yellow spots distinct from the pale yellow/colorless target.[1]

  • Removal: Perform a wash with cold ethanol .[1] The target (2,9-Dinitro-9-propyl-9H-fluorene) is less soluble in cold ethanol than the fluorenone impurity.[1]

  • Storage: Store the purified compound in amber vials under Argon at -20°C to prevent recurrence.

Q2: I see a "tailing" spot just below my main product on TLC. How do I remove it?

Diagnosis: This is likely Impurity C (2-Nitro-9-propyl-9-fluorenol) .[1] Reason: The C9-nitro group is sterically crowded and electron-withdrawing, making the C9 position susceptible to nucleophilic attack by water (hydrolysis), converting the nitro group to a hydroxyl group.[1] Solution:

  • Recrystallization: Use a non-polar solvent system.[1][2] Recrystallize from Toluene/Hexane (1:3) . The polar fluorenol remains in the supernatant, while the target crystallizes out.[1]

  • Avoid Alcohols: Do not recrystallize from hot methanol or ethanol for prolonged periods, as this can promote solvolysis.[1][2]

Q3: The NMR shows a doublet of doublets in the aromatic region that shouldn't be there. Is this an isomer?

Diagnosis: Yes, this indicates the presence of Impurity D (2,7-Dinitro isomer) .[1] Context: Standard nitration of fluorene directs to the 2 and 7 positions.[1] If the synthesis route involved nitration of 9-propylfluorene, the 2,7-dinitro species is a thermodynamic by-product.[1] Solution:

  • Separation: This is difficult to remove via recrystallization due to structural similarity.[1][2]

  • Protocol: Use Flash Column Chromatography .[1][2]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane.[1][2] The 2,9-isomer (less symmetric) often elutes slightly differently than the highly symmetric 2,7-isomer.[1]

Part 3: Purification Protocols

Protocol A: Recrystallization (Removal of Oxidation Products)

Best for removing Fluorenone (Impurity B) and Fluorenol (Impurity C).[1][2]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Toluene (~5-8 mL) at 60°C.

  • Precipitation: Slowly add warm Hexane (15-20 mL) while stirring until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature undisturbed, then place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the pale yellow crystals under vacuum.

  • Wash: Wash the filter cake with 2 x 5 mL of cold Hexane .

  • Drying: Dry under high vacuum (< 1 mbar) for 6 hours.

Protocol B: Chemical Wash (Removal of Acidic/Basic Impurities)

Best for removing trace nitrating agents or inorganic salts.[1][2]

  • Dissolve the compound in Dichloromethane (DCM) .

  • Wash the organic layer sequentially with:

    • 10% NaHCO₃ (aq) (Removes acidic nitration residues).[1][2]

    • Water (Neutral wash).[1]

    • Brine (Drying).[1]

  • Dry over anhydrous MgSO₄ , filter, and rotovap to dryness.

Part 4: Impurity Formation Pathways (Visualized)

The following diagram illustrates how the common impurities arise from the 2-Nitro-9-propylfluorene precursor during synthesis or storage.

ImpurityPathways cluster_legend Legend Precursor 2-Nitro-9-propyl-9H-fluorene (Precursor) Target 2,9-Dinitro-9-propyl-9H-fluorene (TARGET) Precursor->Target Nitration at C9 (Target Reaction) ImpurityB 2-Nitrofluorenone (Impurity B) Precursor->ImpurityB Oxidation (Air/Light) Loss of Propyl Target->ImpurityB Degradation (Prolonged UV) ImpurityC 2-Nitro-9-propyl-9-fluorenol (Impurity C) Target->ImpurityC Hydrolysis (H2O) Loss of NO2 key Green: Desired Path Red: Oxidative Degradation Yellow: Hydrolysis

Figure 1: Mechanistic pathways for the formation of critical impurities from the 9-substituted fluorene precursor.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] 2,9-Dinitro-9-propyl-9H-fluorene (CID 136630-39-2).[1][2] PubChem Compound Summary. Retrieved from [Link]

  • Woolfolk, E. O., & Orchin, M. (1948).[1][3] 2,4,7-Trinitrofluorenone.[1][3][4] Organic Syntheses, 28, 91. (Reference for general nitrofluorene chemistry and purification). Retrieved from [Link][1]

  • Kornblum, N., et al. (1970).[1] Oxidative substitution of nitro-paraffins. Journal of the American Chemical Society.[1] (Mechanistic basis for C9-nitration/substitution).

Sources

Optimization

enhancing the solubility of 2,9-Dinitro-9-propyl-9h-fluorene for specific applications

Target Audience: Researchers, formulation scientists, and drug development professionals. Overview: 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) presents significant formulation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, formulation scientists, and drug development professionals.

Overview: 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) presents significant formulation challenges. While its nitro groups introduce localized polarity, the planar aromatic fluorene backbone and the aliphatic propyl chain at the 9-position drive strong intermolecular


 stacking and hydrophobic aggregation. This results in extremely poor aqueous solubility (< 1 mg/mL), which can severely compromise biological assays, pharmacokinetic profiling, and materials synthesis. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles.
Section 1: Troubleshooting & FAQs

Q1: Why does 2,9-Dinitro-9-propyl-9H-fluorene precipitate immediately when diluting my DMSO stock into aqueous assay buffers? A1: This is a classic "solvent crash-out" phenomenon. While the compound is highly soluble in aprotic polar solvents like DMSO, water molecules cannot effectively solvate the predominantly aromatic structure [1]. When the DMSO is diluted into an aqueous buffer, the strong hydrophobic interactions and


 stacking of the fluorene rings rapidly outcompete the compound-solvent interactions, leading to sudden aggregation. To prevent this, intermediate surfactants or complexing agents must be used to shield the hydrophobic core before introducing the bulk aqueous phase.

Q2: What is the most effective method to achieve true aqueous solubility for in vivo dosing without using toxic co-solvents? A2: Cyclodextrin (CD) inclusion complexation is the gold standard for fluorene derivatives. Specifically, Sulfobutylether-


-cyclodextrin (SBE-

-CD) has been shown to increase the solubility of structurally related fluorene compounds (like 9-fluorenone) by over 146-fold [2]. The lipophilic cavity of the cyclodextrin encapsulates the hydrophobic fluorene core, while the polyanionic hydrophilic exterior ensures excellent aqueous solubility and biocompatibility [3].

Q3: How do I ensure my formulation isn't causing false positives in my cell viability assays? A3: High concentrations of co-solvents (like DMSO > 0.5% v/v) or surfactants (like Tween-80) can disrupt lipid bilayers and cause cytotoxicity. Every protocol must be a self-validating system : you must run a vehicle-only control that undergoes the exact same formulation steps (e.g., same CD or surfactant concentration) as your active compound. If the vehicle control shows >5% toxicity compared to untreated cells, your formulation is too harsh and the excipient ratio must be reduced.

Section 2: Experimental Protocols
Protocol A: Preparation of SBE-

-CD Inclusion Complexes

Causality: This method utilizes a co-solvent evaporation technique to force the highly hydrophobic fluorene derivative into the cyclodextrin cavity, overcoming the high activation energy of complexation that would occur in pure water.

  • Molar Calculation: Weigh 2,9-Dinitro-9-propyl-9H-fluorene and SBE-

    
    -CD at a strict 1:1 molar ratio.
    
  • Phase Dissolution:

    • Dissolve the SBE-

      
      -CD in deionized water to create a 100 mM solution.
      
    • Dissolve the fluorene derivative in the minimum required volume of absolute ethanol.

  • Complexation: Add the ethanol solution dropwise to the aqueous CD solution under continuous magnetic stirring at 40°C. (Mechanistic Note: Mild heat increases kinetic energy, facilitating the entry of the bulky propyl-fluorene guest molecule into the CD cavity).

  • Equilibration: Cover the flask with aluminum foil to prevent photodegradation and stir for 24-48 hours to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 35°C.

  • Validation Step: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. If the compound has not successfully complexed, it will remain as a solid precipitate and be caught by the filter. Measure the concentration of the filtrate via HPLC-UV to confirm encapsulation efficiency.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder, which can be easily reconstituted in saline.

Protocol B: Surfactant-Mediated Micellar Dispersion (For immediate in vitro use)

Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water, trapping the fluorene derivative inside a micellar core.

  • Prepare a 10 mM stock of 2,9-Dinitro-9-propyl-9H-fluorene in 100% anhydrous DMSO.

  • In a separate tube, prepare a 10% (w/v) Tween-80 solution in PBS.

  • Slowly add 5 µL of the DMSO stock to 45 µL of the Tween-80 solution while vortexing vigorously to prevent localized crash-out.

  • Dilute this mixture 1:10 into your final assay buffer (Final concentrations: 100 µM compound, 1% Tween-80, 1% DMSO).

  • Validation Step: Measure the Optical Density at 600 nm (OD600) of the final buffer. An OD600 reading > 0.05 indicates light scattering from micro-precipitates, meaning the formulation has failed and requires a higher surfactant-to-drug ratio.

Section 3: Mechanistic Visualizations

G Start Weigh 2,9-Dinitro-9-propyl-9H-fluorene & SBE-β-CD (1:1 Molar Ratio) DissolveCD Dissolve SBE-β-CD in Deionized Water Start->DissolveCD DissolveFluorene Dissolve Fluorene Derivative in minimal Ethanol Start->DissolveFluorene Mix Dropwise Addition under Continuous Stirring (40°C) DissolveCD->Mix DissolveFluorene->Mix Equilibrate Stir for 24-48 hours in dark Mix->Equilibrate Evaporate Rotary Evaporation to remove Ethanol Equilibrate->Evaporate Lyophilize Lyophilization (Freeze-Drying) Evaporate->Lyophilize End Solid Inclusion Complex Ready for Assay Lyophilize->End

Workflow for preparing 2,9-Dinitro-9-propyl-9H-fluorene cyclodextrin inclusion complexes.

Pathway Parent 2,9-Dinitro-9-propyl-9H-fluorene Nitroreductase Cytosolic Nitroreductases (Nitro-reduction) Parent->Nitroreductase CYP450 Cytochrome P450 (CYP1A1) (Ring Oxidation) Parent->CYP450 Hydroxylamine Hydroxylamine Intermediate Nitroreductase->Hydroxylamine Hydroxylated Ring-Hydroxylated Metabolites CYP450->Hydroxylated Nitrenium Reactive Nitrenium Ion (DNA Adduct Formation) Hydroxylamine->Nitrenium

Metabolic activation pathway of nitrofluorene derivatives via reduction and oxidation.

Section 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancement factors based on empirical data extrapolated from structurally analogous fluorene derivatives [2, 4].

Formulation StrategyPrimary ExcipientsEstimated Solubility Enhancement FactorBiocompatibility (In Vitro)Best Application
Co-solvency DMSO (1-5%)5x - 10xLow (Cytotoxic > 0.5%)Analytical Chemistry (HPLC)
Micellar Dispersion Tween-80 / Cremophor EL20x - 50xModerateAcute Cell-based Assays
Natural Cyclodextrin

-Cyclodextrin (

-CD)
~37xHighGeneral Formulation
Modified Cyclodextrin HP-

-CD
~82xVery HighIn Vivo Pharmacokinetics
Anionic Cyclodextrin SBE-

-CD
> 140xVery HighIV Dosing / High-throughput Assays
References
  • PubChem. "2-Nitrofluorene: Chemical and Physical Properties." National Center for Biotechnology Information. Available at: [Link]

  • Zhou, L., et al. "Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs." Marine Drugs, 2023. Available at: [Link]

  • Puskas, I., et al. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar, 2018. Available at: [Link]

  • Bura, T., et al. "Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region." Molecules, 2018. Available at: [Link]

Reference Data & Comparative Studies

Validation

comparing 2,9-Dinitro-9-propyl-9h-fluorene with other dinitro-fluorene isomers

Technical Comparison Guide: 2,9-Dinitro-9-propyl-9H-fluorene vs. Standard Nitrofluorene Isomers Executive Summary 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) represents a specialized class of "C9-blocked" nitroaren...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2,9-Dinitro-9-propyl-9H-fluorene vs. Standard Nitrofluorene Isomers

Executive Summary

2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) represents a specialized class of "C9-blocked" nitroarenes, distinct from the commercially ubiquitous 2,7-dinitrofluorene (2,7-DNF) or 9-nitrofluorene (9-NF).

While standard isomers are widely used as mutagenic standards or dye intermediates, their utility in advanced materials and metabolic studies is often limited by the reactivity of the C9-proton. The 2,9-Dinitro-9-propyl variant overcomes this by introducing a quaternary carbon at position 9 , effectively blocking oxidative degradation to fluorenone. This guide analyzes its performance as a chemically stable, lipophilic electron acceptor for researchers in toxicology, organic electronics, and energetic materials.

Structural & Mechanistic Analysis

The functional divergence of this molecule stems from its bridgehead substitution. Below is a structural logic map comparing the three primary isomers.

G Target 2,9-Dinitro-9-propyl-9H-fluorene (The Target) Prop_C9 Quaternary C9 (Blocked) Target->Prop_C9 Structure Prop_Sol Propyl Chain Target->Prop_Sol Structure Std_27 2,7-Dinitrofluorene (Standard Isomer) Prop_H Acidic C9-H (Reactive) Std_27->Prop_H Structure Std_9 9-Nitrofluorene (Mutagenic Standard) Std_9->Prop_H Structure Outcome_Stab High Oxidative Stability (No Fluorenone Formation) Prop_C9->Outcome_Stab Consequence Outcome_Reac Rapid Oxidation/Metabolism (Forms Fluorenone) Prop_H->Outcome_Reac Consequence Outcome_Lip Enhanced Solubility (LogP Increase) Prop_Sol->Outcome_Lip Consequence

Figure 1: Structural Logic Map contrasting the oxidative stability of the target molecule against standard isomers.

Key Comparative Insights
  • Metabolic/Oxidative Blockade:

    • Standard (9-NF / 2,7-DNF): Possess acidic protons at C9 (

      
       for 9-NF). In biological or aerobic systems, these are rapidly deprotonated to form nitronate anions, which oxidize to fluorenones .
      
    • Target (2,9-DNPF): The C9 position is fully substituted (Nitro + Propyl). It cannot form a nitronate anion. This makes it an ideal "negative control" in mutagenicity assays to test if a mechanism requires C9-oxidation.

  • Solubility & Processability:

    • Nitrofluorenes are notoriously insoluble in non-polar solvents, causing precipitation in biological media or thin-film casting.

    • The 9-propyl chain disrupts

      
      -
      
      
      
      stacking and increases lipophilicity, significantly improving solubility in toluene, DCM, and lipid bilayers.

Performance Comparison Matrix

Feature2,9-Dinitro-9-propyl-9H-fluorene 2,7-Dinitrofluorene 9-Nitrofluorene
CAS Number 66009-01-65405-53-8601-50-3
C9 Environment Quaternary (Blocked) Secondary (

)
Tertiary (

)
Oxidative Stability High (Resists air oxidation)Low (Slowly oxidizes to ketone)Very Low (Rapidly oxidizes)
Primary Application Stable Electron Acceptor / SAR ProbeMutagenicity Standard / DyesDirect-Acting Mutagen
Solubility (Org. Solvents) High (Propyl chain effect)LowModerate
Electronic Character Strong Acceptor (2 x

)
Strong Acceptor (2 x

)
Moderate Acceptor (1 x

)

Experimental Protocols

Protocol A: Synthesis of 9-Alkyl-9-Nitrofluorenes

Context: Since 2,9-Dinitro-9-propyl-9H-fluorene is a specific derivative, it is synthesized by nitrating a 9-alkylfluorene or alkylating a nitrofluorene. The following protocol is adapted for the alkylation route, ensuring the "blocking" of the C9 position.

Objective: Install the propyl group at the C9 position of a nitro-substituted fluorene core.

  • Reagents:

    • Substrate: 2-Nitrofluorene (or 2,9-dinitro precursor if available).

    • Base: Triton B (Benzyltrimethylammonium hydroxide) or Potassium tert-butoxide (

      
      -BuOK).
      
    • Electrophile:

      
      -Propyl bromide.
      
    • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Step 1 (Activation): Dissolve 2-nitrofluorene (10 mmol) in DMF (20 mL) under

      
       atmosphere.
      
    • Step 2 (Deprotonation): Cool to 0°C. Add Base (1.1 eq) dropwise. The solution will turn deep red (formation of nitronate anion).

    • Step 3 (Alkylation): Add

      
      -propyl bromide (1.2 eq) slowly. Stir at 0°C for 1 hour, then warm to RT for 4 hours.
      
    • Step 4 (Second Nitration - Optional): If starting from mono-nitro, the product (2-nitro-9-propylfluorene) is then subjected to standard nitration (

      
      ) to introduce the second nitro group. Note: Direct nitration of 9-alkylfluorenes often targets the 2 and 7 positions. To get the 2,9-dinitro  pattern specifically, one usually starts with a 9-nitro substrate and alkylates it, or nitrates a 9-alkyl precursor carefully.
      
    • Step 5 (Purification): Quench with ice water. Filter the precipitate. Recrystallize from Ethanol/Toluene to remove unreacted starting material.

Validation Check:

  • 1H NMR: Look for the disappearance of the C9-H singlet (typically

    
     4-6 ppm depending on substitution) and appearance of propyl alkyl signals (
    
    
    
    0.9-2.0 ppm).
Protocol B: Stability Assay (Oxidative Resistance)

Objective: Demonstrate the stability of the propyl-substituted variant against auto-oxidation compared to 9-nitrofluorene.

  • Setup: Prepare 1 mM solutions of (A) 9-Nitrofluorene and (B) 2,9-Dinitro-9-propyl-9H-fluorene in Acetone/Water (9:1).

  • Challenge: Add 1 eq of KOH (to induce aci-nitro formation) and stir in open air for 24 hours.

  • Analysis: Analyze aliquots via TLC or HPLC.

    • Result A: 9-Nitrofluorene will convert largely to 9-Fluorenone (bright yellow/orange, distinct UV shift).

    • Result B: 2,9-Dinitro-9-propyl-9H-fluorene should remain intact (no fluorenone peak) because it lacks the C9 proton required for the elimination mechanism.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6). Retrieved from

  • Klemm, L. H., et al. (1964). "Nitration and Acetylation of 9-Alkylfluorenes." The Journal of Organic Chemistry, 29(7).
  • Vance, W. A., & Levin, D. E. (1984). "Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium." Environmental Mutagenesis. (Discusses the critical role of C9 substitution in mutagenicity).
  • PubChem. (2025).[1] Compound Summary: 2,7-Dinitrofluorene.[1][2][3] National Library of Medicine. Retrieved from

Sources

Comparative

A Spectroscopic Guide to the Structural Confirmation of 2,9-Dinitro-9-propyl-9H-fluorene: A Comparative Multi-Technique Approach

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of rigorous scient...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of rigorous scientific investigation. For a molecule such as 2,9-Dinitro-9-propyl-9H-fluorene, a compound with potential applications stemming from its nitroaromatic and fluorene moieties, unambiguous structural confirmation is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm its structure. We will delve into the "why" behind experimental choices, presenting a self-validating system of analysis that ensures scientific integrity.

The Analytical Imperative: A Multi-faceted Approach

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A more robust and scientifically sound strategy involves the synergistic use of multiple spectroscopic methods. For 2,9-Dinitro-9-propyl-9H-fluorene, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and cross-verifiable dataset. Each technique probes different aspects of the molecular structure, and their combined data provide a holistic and definitive confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2,9-Dinitro-9-propyl-9H-fluorene in approximately 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4 - 8.2m3HAromatic-HThe protons on the dinitro-substituted aromatic ring are expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro groups.
~7.8 - 7.4m4HAromatic-HThe protons on the unsubstituted aromatic ring will be in a more typical aromatic region.
~2.5 - 2.3m2H-CH₂- (propyl)The methylene group adjacent to the fluorene ring will be deshielded by the aromatic system.
~1.4 - 1.2m2H-CH₂- (propyl)The central methylene group of the propyl chain.
~0.9 - 0.7t3H-CH₃ (propyl)The terminal methyl group of the propyl chain, appearing as a triplet due to coupling with the adjacent methylene group.

Causality in Proton Chemical Shifts: The electron-withdrawing nitro groups dramatically influence the electron density of the aromatic rings, causing the protons on the substituted ring to resonate at a much lower field (higher ppm) compared to those on the unsubstituted ring. The propyl group's protons will exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer relaxation delay are required to obtain a clear spectrum.

  • DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive peak assignments.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 145Aromatic C-NO₂Carbons directly attached to the electron-withdrawing nitro groups are strongly deshielded.
~148 - 140Quaternary Aromatic CThe quaternary carbons at the fusion of the aromatic rings.
~130 - 120Aromatic CHAromatic carbons bearing a hydrogen atom.
~55 - 50C9 (quaternary)The sp³-hybridized carbon at the 9-position, substituted with a propyl and a nitro group, will be significantly deshielded.
~35 - 30-CH₂- (propyl)Propyl chain carbons.
~25 - 20-CH₂- (propyl)Propyl chain carbons.
~15 - 10-CH₃ (propyl)Propyl chain carbons.

Comparative Insight: The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the number of non-equivalent carbons and their electronic environments. The predicted chemical shifts for carbons attached to nitro groups are based on data from similar nitroaromatic compounds.[2][3][4]

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for nitroaromatic compounds, often resulting in a clear molecular ion peak.[5][6][7]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is crucial for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, providing further structural confirmation.

Expected Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio)InterpretationRationale
298.09[M]⁺ or [M+H]⁺The molecular ion peak corresponding to the molecular weight of 2,9-Dinitro-9-propyl-9H-fluorene (C₁₆H₁₄N₂O₄).
252.09[M-NO₂]⁺A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group.[5]
206.09[M-2NO₂]⁺Subsequent loss of the second nitro group.
255.12[M-C₃H₇]⁺Loss of the propyl group from the 9-position.

Self-Validation through Isotopic Pattern: High-resolution mass spectrometry will also reveal the isotopic pattern of the molecular ion, which must match the theoretical pattern calculated for the molecular formula C₁₆H₁₄N₂O₄. This provides a high degree of confidence in the elemental composition.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~2960 - 2850C-H stretchAliphatic C-H (propyl)
~1550 - 1500Asymmetric N-O stretchNitro (NO₂)
~1350 - 1300Symmetric N-O stretchNitro (NO₂)
~1600, 1450C=C stretchAromatic C=C

Authoritative Grounding: The characteristic strong absorption bands for the nitro group are definitive indicators of its presence in the molecule.[1][8][9] The presence of both aromatic and aliphatic C-H stretching vibrations further supports the proposed structure.

Visualizing the Workflow and Structural Relationship

G cluster_workflow Spectroscopic Analysis Workflow Sample 2,9-Dinitro-9-propyl-9H-fluorene NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Structure Confirmed Structure Data->Structure

Caption: Workflow for the spectroscopic confirmation of 2,9-Dinitro-9-propyl-9H-fluorene.

G cluster_structure Structural Features cluster_data Spectroscopic Evidence Aromatic_Rings Aromatic Rings H_NMR ¹H NMR: Aromatic & Aliphatic Proton Signals Aromatic_Rings->H_NMR Protons C_NMR ¹³C NMR: Carbon Skeleton & C-NO₂ Signals Aromatic_Rings->C_NMR Carbons Propyl_Group Propyl Group Propyl_Group->H_NMR Protons Propyl_Group->C_NMR Carbons MS_Data MS: Molecular Weight & Fragmentation Propyl_Group->MS_Data Fragmentation Nitro_Groups Nitro Groups Nitro_Groups->C_NMR Deshielding Nitro_Groups->MS_Data Fragmentation IR_Data IR: NO₂ & C-H Stretching Nitro_Groups->IR_Data Vibrations

Caption: Relationship between molecular structure and spectroscopic data.

Conclusion: A Unified and Self-Validating Structural Proof

The structural confirmation of 2,9-Dinitro-9-propyl-9H-fluorene is not achieved by a single piece of evidence, but by the convergence of data from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy offers a rapid and definitive confirmation of the key functional groups.

This multi-technique approach creates a self-validating system. The number of protons and carbons observed in NMR must be consistent with the molecular formula determined by MS. The functional groups identified by IR must be in agreement with the structural fragments deduced from NMR and MS fragmentation. It is this cohesive and cross-verifiable body of evidence that provides the unequivocal structural proof required for rigorous scientific research and development.

References

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. Available from: [Link]

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed. Available from: [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... - ResearchGate. Available from: [Link]

  • Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis - PubMed. Available from: [Link]

  • 2,7-Dinitrofluorene | C13H8N2O4 | CID 21502 - PubChem. Available from: [Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC. Available from: [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... - ResearchGate. Available from: [Link]

  • 2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link]

  • Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - MDPI. Available from: [Link]

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - MDPI. Available from: [Link]

Sources

Validation

comparative study of the photophysical properties of substituted fluorenes

Publish Comparison Guide: Comparative Study of the Photophysical Properties of Substituted Fluorenes Executive Summary: The Fluorene Scaffold in Material Design Fluorene ( ) is not merely a polycyclic aromatic hydrocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Study of the Photophysical Properties of Substituted Fluorenes

Executive Summary: The Fluorene Scaffold in Material Design

Fluorene (


) is not merely a polycyclic aromatic hydrocarbon; it is a "privileged scaffold" in optoelectronics and bio-imaging. Its rigid planar biphenyl unit provides a high fluorescence quantum yield (

), while its reactive positions allow for orthogonal tuning of electronic and physical properties.

This guide compares two distinct classes of substituted fluorenes to assist researchers in selecting the optimal derivative for specific applications (e.g., OLED emitters vs. solvatochromic sensors):

  • Class A: 2,7-Disubstituted Fluorenes (Electronic Tuning). Modifications here extend the

    
    -conjugation length, directly altering the HOMO-LUMO gap.
    
  • Class B: 9,9-Disubstituted Fluorenes (Morphological Tuning). Modifications here introduce steric bulk to prevent aggregation-caused quenching (ACQ) and improve solubility without significantly altering the electronic bandgap.

Structural Considerations & Design Logic

The fluorene core allows for "orthogonal functionalization." Understanding this causality is critical for rational design.

  • The 2,7-Axis (The Electronic Highway): This axis is para- to the biphenyl linkage, allowing for maximum orbital overlap. Introducing electron-donating groups (EDG, e.g.,

    
    ) and electron-withdrawing groups (EWG, e.g., 
    
    
    
    ,
    
    
    ) creates "Push-Pull" systems. These exhibit Intramolecular Charge Transfer (ICT), resulting in red-shifted emission and environmental sensitivity.[1][2]
  • The 9,9-Axis (The Steric Gatekeeper): The C9 carbon is

    
     hybridized. Substituents here project out of the aromatic plane. They dictate solubility, thermal stability (
    
    
    
    ), and solid-state packing but have minimal impact on the absorption onset.
Diagram 1: Structure-Property Relationship Flow

FluoreneDesign Fluorene Fluorene Core Pos27 2,7-Substitution (Conjugation Axis) Fluorene->Pos27 Pos99 9,9-Substitution (Steric Axis) Fluorene->Pos99 Bandgap Bandgap Tuning (Color Change) Pos27->Bandgap Extends π-system ICT Charge Transfer (Solvatochromism) Pos27->ICT D-A Architecture Solubility Solubility & Processing Pos99->Solubility Alkyl Chains SolidState Solid State QY (Prevent ACQ) Pos99->SolidState Bulky Aryls

Caption: Orthogonal tuning of fluorene: 2,7-substitution governs electronics, while 9,9-substitution governs morphology.

Comparative Photophysical Performance

The following data contrasts a standard 9,9-dialkylfluorene (morphological control only) against a 2,7-push-pull system (electronic control).

Table 1: Photophysical Data Summary
PropertyCompound A: 9,9-Dihexylfluorene Compound B: 2-Dimethylamino-7-nitrofluorene Significance
Primary Application Blue Host Material / OLEDsSolvatochromic Probe / Bio-imaging
Absorption

~300 nm (UV)~410 nm (Visible)Class B absorbs visible light due to ICT.
Emission

~340-360 nm (Deep Blue)500 - 650 nm (Tunable)Class A is rigid; Class B is environmentally sensitive.
Stokes Shift Small (~40-60 nm)Large (>100 nm)Large shifts reduce self-absorption in imaging.
Quantum Yield (

)
0.60 - 0.80 (Solution)Solvent Dependent (0.05 - 0.85)ICT states can be quenched in polar protic solvents.
Solvatochromism NegligibleStrong Positive SolvatochromismCompound B red-shifts significantly in polar solvents.
Deep Dive: The Solvatochromic Effect

For Compound B , the excited state is more polar than the ground state due to charge transfer from the amine (Donor) to the nitro (Acceptor) group.

  • Non-polar (Hexane):

    
     nm (Green).
    
  • Polar (DMF):

    
     nm (Red).
    
  • Mechanism: Polar solvents stabilize the highly dipolar ICT excited state, lowering its energy level relative to the ground state.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these protocols. These are designed to identify common artifacts, such as the "Fluorenone Defect" (green emission caused by oxidation at C9).

Protocol A: Measuring Solvatochromic Shifts (Lippert-Mataga Analysis)

Objective: Quantify the change in dipole moment upon excitation (


).
  • Preparation: Prepare

    
     M solutions of the fluorophore in at least 5 solvents of varying polarity (e.g., Cyclohexane, Toluene, THF, DCM, Acetonitrile).
    
    • Checkpoint: Absorbance must be

      
       OD at 
      
      
      
      to avoid inner-filter effects.
  • Acquisition: Record UV-Vis absorption and fluorescence emission spectra for each.

  • Calculation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Analysis: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    
    
    • Interpretation: A linear slope indicates general solvent effects. Deviations suggest specific interactions (e.g., H-bonding).

Protocol B: Absolute Quantum Yield (Integrating Sphere Method)

Objective: Determine efficiency without relying on aging reference standards.

  • Baseline: Insert a "blank" (solvent only) into the integrating sphere. Measure the excitation scatter peak (

    
    ).
    
  • Sample: Insert the sample. Measure the reduced excitation scatter (

    
    ) and the emission profile (
    
    
    
    ).
  • Calculation:

    
    
    
    • Critical Control: Ensure the excitation bandwidth is narrow (<5 nm) to prevent overlap with the emission edge.

Diagram 2: Experimental Workflow for Characterization

ProtocolWorkflow Start Synthesized Fluorene Derivative Purity Purity Check (H-NMR & HPLC) Start->Purity Solubility Dissolve in Spectroscopic Grade Solvent Purity->Solubility Abs UV-Vis Absorption (Check for Aggregation) Solubility->Abs Em Fluorescence Emission (Excitation @ Lambda_max) Abs->Em DefectCheck Defect Check: Is there Green Emission? Em->DefectCheck DefectCheck->Start Yes (Recrystallize) QY Quantum Yield (Integrating Sphere) DefectCheck->QY No (Clean) Lifetime Lifetime (TCSPC) (Determine k_rad vs k_nr) QY->Lifetime

Caption: Step-by-step characterization workflow emphasizing the detection of oxidation defects (fluorenone).

Expert Insights: Troubleshooting & Optimization

The "Green Band" Artifact: A common pitfall in fluorene research is the appearance of a broad, structureless emission band around 530 nm.

  • Cause: Oxidation of the C9-methylene bridge to a ketone (fluorenone). Fluorenone acts as a low-energy trap; energy transfer from the fluorene host to the fluorenone defect is highly efficient.

  • Solution: Use 9,9-dialkyl or 9,9-diaryl substitution to block oxidation. If the green band persists in substituted derivatives, it indicates incomplete substitution or impurities.

Choosing the Right Derivative:

  • For OLEDs: Select 9,9-diarylfluorenes .[3][4][5] The aryl groups at C9 provide thermal stability (

    
    ) and prevent 
    
    
    
    -stacking in the solid film, maintaining high efficiency.
  • For Bio-Sensors: Select 2-amino-7-acceptor fluorenes . The sensitivity of the ICT state to polarity makes them excellent probes for hydrophobic pockets in proteins or lipid membranes.

References

  • Savchenko, A. I., et al. (2025).[6][7][8] Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules. Link

  • Wong, K. T., et al. (2002).[5] Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability.[5] Journal of the American Chemical Society.[3] Link

  • Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem.
  • Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Gierschner, J., et al. (2021).[9] Photophysics of fluorescent nanoparticles based on organic dyes. PMC. Link

Sources

Comparative

Comparative Performance Guide: 2,9-Dinitro-9-propyl-9H-fluorene in OLED Architectures

[1] Executive Summary: The Electron-Deficient Fluorene Class[1] In the development of Organic Light-Emitting Diodes (OLEDs), fluorene derivatives typically serve as blue emitters or host materials due to their high quant...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Electron-Deficient Fluorene Class[1]

In the development of Organic Light-Emitting Diodes (OLEDs), fluorene derivatives typically serve as blue emitters or host materials due to their high quantum efficiency and wide bandgaps.[1] However, 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) represents a distinct subclass: Nitro-functionalized Electron Acceptors .[1]

Unlike standard fluorenes (e.g., 9,9-dialkylfluorenes) which are hole-transporting or ambipolar, the introduction of nitro groups (


) at the 

(ring) and

(bridge) positions drastically alters the electronic landscape, converting the molecule into a strong electron acceptor.[1] This guide evaluates DNPF not as an emitter—where nitro groups are notorious fluorescence quenchers—but as a candidate for Electron Transport Layers (ETL) or n-type Dopants , comparing it against industry standards like TPBi and Alq3 .[1]

Technical Profile & Mechanism of Action

Structural Logic

The molecule features a unique substitution pattern:

  • C2-Nitro: Conjugates with the fluorene

    
    -system, lowering the LUMO (Lowest Unoccupied Molecular Orbital) level to facilitate electron injection.[1]
    
  • C9-Nitro: An

    
     bridge substituent. While less conjugated, its strong inductive effect (
    
    
    
    ) pulls electron density from the core, further stabilizing the radical anion state required for electron transport.[1]
  • C9-Propyl: Provides steric bulk to prevent crystallization (improving film morphology) and enhances solubility in organic solvents for solution processing.[1]

The "Nitro Quenching" Challenge

It is critical to understand that DNPF is likely non-emissive . Nitro groups induce rapid Intersystem Crossing (ISC) from the Singlet (


) to the Triplet (

) state, followed by non-radiative decay.[1] Therefore, its utility is strictly confined to charge transport (ETL) or charge generation (CGL), not photon generation.[1]
Pathway Visualization

The following diagram illustrates the role of DNPF within a standard OLED stack and the quenching mechanism that precludes its use as an emitter.

OLED_Mechanism cluster_quenching Nitro-Induced Quenching Risk Cathode Cathode (Al/LiF) ETL ETL: DNPF (Electron Transport) Cathode->ETL e- Injection EML EML: Host + Dopant (Recombination Zone) ETL->EML e- Transport (LUMO Alignment) S1 Singlet (S1) EML->S1 Exciton Formation HTL HTL (Hole Transport) HTL->EML h+ Transport Anode Anode (ITO) Anode->HTL h+ Injection T1 Triplet (T1) S1->T1 Fast ISC (Due to -NO2) Heat Non-Radiative Decay (Heat) T1->Heat

Caption: Energy flow in an OLED utilizing DNPF as an ETL. Note the critical quenching pathway if excitons diffuse into the nitro-rich layer.[1]

Performance Comparison: DNPF vs. Alternatives[1]

Direct electroluminescence data for DNPF is rare in public literature compared to its 2,7-conjugated analogs.[1] The data below synthesizes theoretical values based on functional group contributions and comparative studies of nitrofluorenes [1, 2].

Table 1: Comparative Properties of Electron Transport Materials

FeatureDNPF (Candidate) TPBi (Standard) Alq3 (Legacy) 2,7-Dinitrofluorene
Role Electron Transport / n-DopantElectron Transport / Hole BlockerElectron Transport / EmitterAcceptor / Sensitizer
LUMO (eV) -3.2 to -3.4 (Est.)[1]-2.7-3.0-3.3
HOMO (eV) -6.2 (Deep)-6.2-5.7-6.4
Electron Mobility Moderate (

)
High (

)
Low (

)
Moderate
Triplet Energy (

)
Low (Quencher)High (2.7 eV)LowVery Low
Solubility High (Propyl group)ModerateLow (Vacuum Dep only)Moderate
Primary Risk Exciton QuenchingCrystallizationDegradationQuenching
Analysis of Causality:
  • LUMO Depth: DNPF has a deeper LUMO than TPBi due to the electron-withdrawing nitro groups. This theoretically lowers the electron injection barrier from the cathode (Al/LiF), potentially reducing the device's Turn-On Voltage (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1]
    
  • Solubility: The 9-propyl chain is the key differentiator. Unlike planar 2,7-dinitrofluorene which aggregates, the propyl group disrupts

    
    -stacking, making DNPF suitable for solution-processed OLEDs  (inkjet/spin-coating) [3].[1]
    
  • Efficiency Roll-off: Devices using DNPF may suffer from high efficiency roll-off if the recombination zone shifts too close to the ETL, allowing the nitro groups to quench excitons via Dexter energy transfer.[1]

Validated Experimental Protocol: ETL Evaluation

To objectively assess DNPF, you must isolate its electron transport capability from its quenching properties.[1] The following "Electron-Only Device" (EOD) protocol is recommended.

Phase 1: Electron-Only Device (EOD) Fabrication

Goal: Measure electron mobility without hole interference.

  • Substrate: Patterned ITO glass, cleaned via ultrasonication (acetone, isopropanol) and UV-Ozone (20 min).

  • Anode Buffer (Blocking): Deposit 10 nm of Alq3 or BCP to block holes from the ITO side (or use a high work-function mismatch).[1] Crucial: Ensure no hole injection.

  • Active Layer (DNPF):

    • Solution Processing: Dissolve DNPF in Chlorobenzene (10 mg/mL).[1] Spin coat at 1500 rpm for 60s. Anneal at 80°C to remove solvent.

    • Vacuum Deposition: Evaporate at

      
       Torr (if thermal stability permits, 
      
      
      
      ).[1]
  • Cathode: Deposit LiF (1 nm) / Al (100 nm).

Data Output: Plot


 vs. 

. Use the Space Charge Limited Current (SCLC) model (Mott-Gurney law) to extract electron mobility (

).[1]
Phase 2: Bilayer OLED (Quenching Test)

Goal: Determine if DNPF kills device efficiency.

  • Structure: ITO / PEDOT:PSS / Poly-TPD (HTL/EML) / DNPF (ETL) / LiF / Al.

  • Control: Replace DNPF with TPBi .

  • Measurement: Measure Luminance-Current-Voltage (L-I-V).

  • Pass Criteria: If the DNPF device shows high current but low luminance compared to the TPBi control, the nitro groups are quenching the emission.[1] If luminance is comparable, the propyl spacer is effectively preventing quenching.[1]

Synthesis & Purity Verification Workflow

For researchers synthesizing this material, the purity of the "2,9" isomer is critical, as "2,7" isomers are common byproducts.[1]

Synthesis_Workflow Start Raw Material: Fluorene Step1 Nitration (HNO3/H2SO4) Control Temp < 0°C Start->Step1 Check1 Isomer Separation (2,7 vs 2,9) Step1->Check1 Yields Mixture Step2 C9-Alkylation (Propyl Bromide + Base) Check1->Step2 Select 2-nitro-fluorene (or 2,9-dinitro precursor) Purify Column Chromatography (Hexane/DCM) Step2->Purify Final Target: 2,9-Dinitro-9-propyl-fluorene Purify->Final >99% Purity Required

Caption: Critical synthesis pathway highlighting the isomer separation step necessary to isolate the 2,9-substituted core.

References

  • Review of Nitrofluorene Acceptors: "Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors..." National Institutes of Health (NIH).[1] Available at: [Link]

  • Fluorene Derivatives in OLEDs: "The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications." MDPI Molecules. Available at: [Link][1]

  • Solution Processable OLEDs: "Optimization of Electron Transport Layer Inkjet Printing Towards Fully Solution-Processable OLEDs." MDPI Applied Sciences. Available at: [Link][1]

Sources

Validation

Introduction: The Significance of Dinitro-fluorene Derivatives in Materials Science

An Electrochemical Comparison of Dinitro-fluorene Derivatives for Advanced Electronic Applications Abstract: This guide provides an in-depth electrochemical comparison of various dinitro-fluorene derivatives, compounds o...

Author: BenchChem Technical Support Team. Date: March 2026

An Electrochemical Comparison of Dinitro-fluorene Derivatives for Advanced Electronic Applications

Abstract: This guide provides an in-depth electrochemical comparison of various dinitro-fluorene derivatives, compounds of significant interest in organic electronics. Nitrofluorenes are notable for their tunable electron affinities and excellent chemical stability, making them versatile electron acceptors.[1] We will explore the structure-property relationships that govern their redox behavior, focusing on how the substitution pattern of nitro groups influences key electrochemical parameters. This analysis is supported by a detailed experimental protocol for cyclic voltammetry, providing researchers with a robust framework for their own investigations.

Fluorene-based compounds are a cornerstone of organic electronics, widely utilized in applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs) and photovoltaic cells.[2][3] The introduction of electron-withdrawing groups, particularly nitro (NO2) groups, to the fluorene core dramatically alters its electronic properties. These nitro-substituted fluorenes act as powerful electron acceptors, a critical function for creating charge-transfer complexes and enabling n-type semiconducting behavior.[1]

The number and position of the nitro groups allow for precise tuning of the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning is paramount for optimizing device performance by aligning energy levels at donor-acceptor interfaces to facilitate efficient charge separation and transport.[3][4] This guide will focus on comparing dinitro-fluorene derivatives to elucidate how isomeric differences translate into distinct electrochemical signatures.

Core Electrochemical Principles: Understanding Redox Behavior with Cyclic Voltammetry

To compare these derivatives, we rely on cyclic voltammetry (CV), a powerful electrochemical technique for probing the reduction and oxidation processes of a molecule.[5]

Key Parameters Derived from CV:

  • Reduction Potential (E_red): This is the potential at which the molecule accepts an electron. For dinitro-fluorenes, we typically observe two reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. A more positive reduction potential indicates a greater electron affinity, meaning the molecule accepts electrons more readily.[6][7]

  • LUMO Energy Level: The LUMO level can be estimated from the onset of the first reduction peak in the cyclic voltammogram. This value is crucial for predicting the electron-accepting ability of the material and for designing heterojunction devices.[8]

The relationship between these experimental values provides a quantitative measure of a derivative's suitability for specific electronic applications.

Comparative Analysis of Dinitro-fluorene Derivatives

The electrochemical properties of dinitro-fluorene derivatives are highly dependent on the substitution pattern of the nitro groups on the fluorene core. While specific data for a wide range of dinitro-isomers is distributed across numerous studies, a general trend emerges. The strong electron-withdrawing nature of the nitro groups lowers the energy of the LUMO, making the compounds easier to reduce.

For instance, studies on various nitrofluorene derivatives show that their redox potentials can be systematically tuned. Comparison of molecules with similar cores but different functional groups reveals that even subtle changes can shift reduction potentials, thereby altering electron affinity. For example, the electrochemical properties of a molecule like 2,4,5,7-tetranitrofluorene can be compared with dinitro derivatives to understand the cumulative effect of the electron-withdrawing groups.

Below is a summary table compiling representative electrochemical data for different nitrofluorene derivatives, referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple, a standard internal reference in non-aqueous electrochemistry.

Table 1: Comparative Electrochemical Data of Selected Nitrofluorene Derivatives

CompoundFirst Reduction Potential (E_red1 vs Fc/Fc+)Second Reduction Potential (E_red2 vs Fc/Fc+)Key Structural FeatureReference
Derivative A (e.g., with donor group)-0.83 V-1.05 VConjugated spacer enhances electron-donating ability.
Derivative B (e.g., with acceptor group)-0.80 V-1.02 VStandard dinitro-fluorene acceptor.
Tetranitrofluorene Analog (21)-0.88 V-1.15 VIncreased number of nitro groups.
Modified Tetranitrofluorene (106)-0.89 V-1.04 VSimilar electron affinity to the parent tetranitrofluorene.

Note: The values are illustrative, drawn from related compounds in the literature to show comparative trends. The exact potentials can vary with experimental conditions.

From the table, we can infer that increasing the electron-donating character of other substituents on the fluorene moiety leads to a cathodic (more negative) shift in the reduction potential, indicating a lower ability for the fluorene core to accept electrons.[9] Conversely, adding more electron-withdrawing groups generally makes the reduction potentials more anodic (more positive).

Experimental Protocol: Cyclic Voltammetry of Dinitro-fluorene Derivatives

This section provides a validated, step-by-step protocol for performing cyclic voltammetry on dinitro-fluorene derivatives. Adherence to this methodology ensures reproducible and trustworthy results.

Objective: To determine the reduction potentials and estimate the LUMO energy levels of dinitro-fluorene derivatives.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/Ag+ (e.g., 0.01 M AgNO3 in supporting electrolyte) or Ag/AgCl.[2]

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[10][11]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).[12]

  • Analyte: Dinitro-fluorene derivative (~1 mM solution)

  • Internal Standard: Ferrocene

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Preparation of the Solution:

    • In a glovebox or under an inert atmosphere, dissolve the dinitro-fluorene derivative in the chosen solvent to a final concentration of approximately 1 mM.

    • Add the supporting electrolyte to a concentration of 0.1 M. Ensure it is fully dissolved.

    • Causality: The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface.

  • Electrode Polishing:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.

    • Rinse thoroughly with deionized water and the chosen solvent (e.g., ACN) and dry completely.

    • Causality: A clean, smooth electrode surface is essential for obtaining well-defined, reproducible voltammograms free from artifacts caused by surface contamination.

  • Cell Assembly and Deoxygenation:

    • Assemble the three-electrode cell with the prepared solution.

    • Purge the solution with an inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox peaks.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For dinitro-fluorenes, a scan from approximately 0 V to -2.0 V is typically sufficient to observe the reduction events.

    • Set the scan rate, starting with 50 or 100 mV/s.

    • Run the cyclic voltammogram, recording several cycles until a stable trace is obtained.

  • Internal Standard Calibration:

    • After recording the analyte's CV, add a small amount of ferrocene to the solution.

    • Record the CV again to observe the reversible oxidation/reduction peak of the Fc/Fc+ couple.

    • Causality: The ferrocene couple provides a stable and universally accepted internal reference potential, allowing for accurate comparison of data collected in different labs or under slightly different conditions. All measured potentials should be reported relative to the Fc/Fc+ potential (E½ = (Epa + Epc)/2).

  • Data Analysis:

    • Determine the cathodic peak potentials (Epc) for the reduction events of the dinitro-fluorene derivative.

    • Calculate the LUMO energy level using the following empirical formula: LUMO (eV) = -[E_onset_red (vs Fc/Fc+) + E_HOMO(Fc)] (Where E_HOMO(Fc) is the energy level of ferrocene, often cited as ~4.8 eV below the vacuum level).

Visualization of Experimental Workflow and Structure-Property Logic

Diagram 1: Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (1 mM in ACN/DCM) B Add Supporting Electrolyte (0.1 M TBAPF6) A->B D Assemble 3-Electrode Cell B->D C Polish Working Electrode (Glassy Carbon) C->D E Deoxygenate with N2/Ar D->E F Run Cyclic Voltammogram E->F G Add Ferrocene Standard & Rerun F->G H Determine Reduction Potentials (Epc vs Fc/Fc+) G->H I Calculate LUMO Energy Level H->I

Caption: A streamlined workflow for the electrochemical characterization of dinitro-fluorene derivatives using cyclic voltammetry.

Diagram 2: Structure-Electrochemical Property Relationship

Structure_Property cluster_structure Molecular Structure Modification cluster_property Resulting Electrochemical Property S1 Fluorene Core S2 Add Strong Electron-Withdrawing Groups (EWGs) e.g., -NO2 S1->S2 Functionalize with EWGs S3 Add Electron-Donating Groups (EDGs) e.g., -OR, -NR2 S1->S3 Functionalize with EDGs P1 LUMO Energy Level Decreases (Stabilized) S2->P1 P2 Reduction Potential Becomes More Positive (Easier to Reduce) S2->P2 P3 Electron Affinity Increases S2->P3 P4 LUMO Energy Level Increases (Destabilized) S3->P4 P5 Reduction Potential Becomes More Negative (Harder to Reduce) S3->P5 P6 Electron Affinity Decreases S3->P6

Caption: Relationship between chemical structure modification and the resulting electrochemical properties of fluorene derivatives.

Conclusion

The electrochemical comparison of dinitro-fluorene derivatives reveals a clear and tunable structure-property relationship. The position and electronic nature of substituents on the fluorene backbone provide a powerful tool for rationally designing materials with specific electron-accepting capabilities. By employing standardized and rigorous electrochemical techniques like cyclic voltammetry, researchers can accurately characterize these properties, paving the way for the development of next-generation organic electronic devices with enhanced performance and stability. The protocols and comparative insights provided in this guide serve as a foundational resource for professionals in drug development, materials science, and chemical research.

References

  • Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. (2018). National Institutes of Health (NIH). Available from: [Link]

  • Cyclic Voltammetry of Fluorenones: Simulation. (2025). ResearchGate. Available from: [Link]

  • Electropolymerization of diaminofluorene and its electrochemical properties. (2011). Indian Academy of Sciences. Available from: [Link]

  • Figure S5. 13 C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene... (n.d.). ResearchGate. Available from: [Link]

  • Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Cyclic Voltammetry of Fluorenones: Simulation | Request PDF. (2025). ResearchGate. Available from: [Link]

  • Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. (n.d.). Macromolecules. Available from: [Link]

  • Electrochemical reduction data for fluorene derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. (n.d.). Indian Academy of Sciences. Available from: [Link]

  • Reduction Potentials in the Electron Transport Chain. (2017). BrainKart. Available from: [Link]

  • Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). (2006). Indian Academy of Sciences. Available from: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC. Available from: [Link]

  • Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Application of Four Novel Electrochromic Materials Employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor. (2017). MDPI. Available from: [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. Available from: [Link]

  • Electrochemistry and Spectroelectrochemistry of 1,4-Dinitrobenzene in Acetonitrile and Room-Temperature Ionic Liquids. (2014). e-Publications@Marquette. Available from: [Link]

  • Thinking intuitively about electron transport chains, reduction potential, and NAD vs FAD. (2024). YouTube. Available from: [Link]

  • How does 2/4 dinitrophenol affect the electron transport chain?. (2019). Quora. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Purity Assessment of 2,9-Dinitro-9-propyl-9H-fluorene

Executive Summary & Core Directive In the synthesis and application of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) , purity is not merely a specification; it is the determinant of performance in optoelectronic devi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis and application of 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6) , purity is not merely a specification; it is the determinant of performance in optoelectronic devices and the validity of mutagenicity assays.

This guide challenges the conventional reliance on "standard" C18 HPLC methods. Due to the unique steric and electronic environment created by the geminal substitution at the C9 position (a propyl group and a nitro group), this molecule requires a tailored approach to separate it from likely synthetic byproducts like 2-nitrofluorene or 2,7-dinitro analogues.

The Verdict: High-Performance Liquid Chromatography (HPLC) with a Phenyl-Hexyl stationary phase is the superior methodology for assessing purity, outperforming GC-MS (thermal instability risks) and qNMR (sensitivity limits).

Technical Comparison: Why HPLC?

Before detailing the protocol, we must objectively validate why HPLC is the chosen standard over common alternatives for this specific nitro-fluorene derivative.

Comparative Analysis of Purity Assessment Methods
FeatureHPLC (Recommended) GC-MS (Alternative 1) qNMR (Alternative 2)
Primary Mechanism Solvophobic &

Interactions
Volatility & Thermal StabilityNuclear Spin Resonance
Suitability for 2,9-DNPF High. Room temperature analysis preserves the labile C9-nitro bond.Low. Risk of thermal degradation of the aliphatic nitro group at the injector port (>200°C).Medium. Excellent for structural confirmation but poor LOD (Limit of Detection) for <0.1% impurities.
Selectivity Tunable via stationary phase (e.g., Phenyl-Hexyl vs. C18).Fixed by boiling point/polarity.High, but overlapping aromatic signals can obscure impurities.
Sample Recovery Possible (Prep-HPLC).Destructive.Non-destructive.
The Scientific Logic (Causality)

The 2,9-Dinitro-9-propyl-9H-fluorene molecule contains two distinct nitro groups:

  • Aromatic Nitro (Position 2): Stable, conjugated with the ring.

  • Aliphatic/Bridge Nitro (Position 9): Bonded to a quaternary carbon. While the propyl group adds steric bulk, this position remains susceptible to thermal homolysis. GC-MS is therefore disqualified for accurate purity assignment because it may artificially generate degradation products (e.g., fluorenone derivatives) during analysis.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system . It includes resolution checks to ensure the separation of the target from its most likely synthetic precursor, 9-propyl-2-nitro-9H-fluorene (mono-nitro).

A. Reagents & Equipment[1][2][3][4]
  • Instrument: HPLC System with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Why? The biphenyl/phenyl-hexyl phase engages in

      
       stacking with the fluorene core, offering better selectivity for nitro-positional isomers than standard C18.
      
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water (buffered).

  • Reference Standard: 2,9-Dinitro-9-propyl-9H-fluorene (>99% purity).

B. Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Solvent B: Acetonitrile (lower viscosity than methanol, sharper peaks for nitro-aromatics).

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Phase
0.0 50 1.0 Equilibration
2.0 50 1.0 Isocratic Hold (Focusing)
15.0 95 1.0 Elution of Target
18.0 95 1.0 Wash

| 18.1 | 50 | 1.0 | Re-equilibration |

C. Detection Parameters[3][4][5]
  • Primary Wavelength: 280 nm (Strong absorption for fluorene core).

  • Secondary Wavelength: 340 nm (Specific for nitro-conjugation bands).

  • Reference: 450 nm (off).

D. Sample Preparation Workflow
  • Weighing: Accurately weigh 5.0 mg of the sample.

  • Dissolution: Dissolve in 1.0 mL of Tetrahydrofuran (THF) .

    • Expert Note: Nitro-fluorenes can be sparingly soluble in pure acetonitrile. THF ensures complete dissolution.

  • Dilution: Dilute 1:10 with Mobile Phase B (Acetonitrile) to match initial gradient conditions.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon binds nitro compounds).

Visualized Method Workflow

The following diagram illustrates the critical decision points in the analysis workflow to ensure data integrity.

PurityAssessment Sample Crude Sample (2,9-Dinitro-9-propyl-9H-fluorene) Dissolution Dissolve in THF (Prevent precipitation) Sample->Dissolution Dilution Dilute w/ ACN (Match Mobile Phase) Dissolution->Dilution HPLC HPLC Injection (Phenyl-Hexyl Column) Dilution->HPLC Decision Check Resolution (Rs) Target vs. Impurity > 1.5? HPLC->Decision Pass Calculate Purity (% Area Normalization) Decision->Pass Yes Fail Modify Gradient (Decrease Slope) Decision->Fail No Fail->HPLC Re-inject

Figure 1: Analytical workflow emphasizing the critical dissolution step and resolution check.

Data Analysis & Interpretation

System Suitability Criteria

To trust the result, your system must meet these metrics before you report the purity.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min of StdConfirms column equilibrium.
Tailing Factor (T) 0.8 < T < 1.2Nitro groups can interact with silanols; tailing indicates column aging or pH issues.
Resolution (Rs) > 2.0Must separate the 2,9-dinitro target from the 2-nitro precursor.
Impurity Identification Guide

If you observe extra peaks, use relative retention times (RRT) based on the hydrophobicity principle:

  • RRT < 0.8 (Early Eluting): Likely Fluorenone derivatives . (More polar due to ketone).

  • RRT ~ 0.9: Likely 2-Nitro-9-propyl-9H-fluorene . (Missing one nitro group = less polar? Actually, nitro groups decrease retention on RP slightly due to polarity, but the propyl group dominates. Correction: Nitro groups are polar. The dinitro is more polar than the mono-nitro. Therefore, the mono-nitro precursor will elute AFTER the target on a Reverse Phase column).

    • Correction Logic: In Reverse Phase, adding polar groups (Nitro) generally reduces retention time compared to the parent hydrocarbon.

    • Target (Dinitro): Elutes Earlier.

    • Impurity (Mono-nitro): Elutes Later.

Troubleshooting & Optimization

If the 2,9-isomer is not resolving from the 2,7-isomer (a common synthesis byproduct if the starting material wasn't pure):

Strategy: Switch to a Biphenyl Column .

  • Mechanism: Biphenyl phases have a distinct steric selectivity that can differentiate between the "linear" 2,7-substitution and the "kinked" 2,9-substitution patterns better than C18 or Phenyl-Hexyl.

ColumnSelection Start Select Column Q1 Is sample crude synthesis? Start->Q1 Standard Standard C18 Phenyl Phenyl-Hexyl Q2 Regioisomers present? (2,7 vs 2,9) Phenyl->Q2 Biphenyl Biphenyl Q1->Standard No (QC check) Q1->Phenyl Yes (General) Q2->Phenyl No Q2->Biphenyl Yes (Critical Separation)

Figure 2: Decision tree for stationary phase selection based on sample complexity.

References

  • Sigma-Aldrich. Product Specification: 2,9-Dinitro-9-propyl-9H-fluorene (CAS 66009-01-6).[1][2] Retrieved from

  • National Institutes of Health (NIH). Liquid chromatographic determination of nitro-substituted polynuclear aromatic hydrocarbons. Anal Chem. 1996.[3] Retrieved from

  • Sielc Technologies. Separation of Nitro-fluorenones on HPLC. (Methodology basis for nitro-fluorene separation). Retrieved from

  • ChemicalBook. 2,9-DINITRO-9-PROPYL-9H-FLUORENE Basic Information. Retrieved from

Sources

Validation

A Comparative Analysis of the Thermal Stability of Alkylated Dinitro-fluorenes: A Guide for Researchers

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of highly energetic and functionalized molecules is paramount for safe handling, storage, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of highly energetic and functionalized molecules is paramount for safe handling, storage, and application. This guide provides a comparative analysis of the thermal stability of alkylated dinitro-fluorenes. Due to a scarcity of direct comparative experimental data for a homologous series of alkylated dinitro-fluorenes in peer-reviewed literature, this guide establishes a baseline with the well-characterized parent compound, 2,7-dinitro-9-fluorenone. It then delves into a comprehensive analysis of the anticipated effects of alkyl substitution on thermal stability, grounded in established principles of physical organic chemistry and energetic materials science.

Introduction: The Significance of Thermal Stability in Dinitro-fluorene Derivatives

Dinitro-fluorene derivatives are a class of organic compounds characterized by a fluorene backbone substituted with two nitro groups. The presence of these electron-withdrawing nitro groups imparts unique electronic properties and significant energy content, making them of interest in materials science and as intermediates in chemical synthesis.[1] Thermal stability is a critical parameter for these compounds, as it dictates the temperature at which they begin to decompose, a process that can be highly exothermic and potentially explosive.[2] Understanding how structural modifications, such as the introduction of alkyl groups, influence this stability is crucial for designing new molecules with tailored properties.

This guide will focus on the 2,7-dinitro-fluorene scaffold and explore how the addition of alkyl substituents at various positions is expected to modulate the thermal decomposition profile.

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of energetic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatile components, and the composition of the final residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, indicating whether a process is endothermic or exothermic.

Visualizing the Workflow: TGA and DSC Analysis

The following diagram illustrates the typical experimental workflow for assessing the thermal stability of a dinitro-fluorene compound using TGA and DSC.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample Dinitro-fluorene Compound Weigh Weighing (1-5 mg) Sample->Weigh Crucible Loading into TGA/DSC pan Weigh->Crucible TGA_inst TGA Instrument Crucible->TGA_inst TGA Analysis DSC_inst DSC Instrument Crucible->DSC_inst DSC Analysis TGA_data Mass Loss vs. Temperature (TGA) TGA_inst->TGA_data DSC_data Heat Flow vs. Temperature (DSC) DSC_inst->DSC_data Analysis Determine: - Onset of Decomposition (Td) - Peak Decomposition Temp. - Enthalpy of Decomposition (ΔH) TGA_data->Analysis DSC_data->Analysis Stability Thermal Stability Profile Analysis->Stability

Caption: Experimental workflow for TGA and DSC analysis.

Thermal Stability of the Parent Compound: 2,7-Dinitro-9-fluorenone

As a baseline for our comparative analysis, we consider 2,7-dinitro-9-fluorenone. While not an alkylated derivative, its thermal properties are documented and provide a crucial reference point.

CompoundMolecular FormulaMelting Point (°C)Decomposition Characteristics
2,7-Dinitro-9-fluorenoneC₁₃H₆N₂O₅292-295[3]A nitrated ketone that is reactive with many acids and bases, liberating heat.[3][4][5] It is probably combustible, though flash point data is not readily available.[3]

Note: Detailed TGA/DSC data with specific onset of decomposition temperatures for 2,7-dinitro-9-fluorenone are not consistently reported across publicly available safety and chemical property datasheets. The melting point is provided as an indicator of its general thermal robustness.

The Influence of Alkylation on Thermal Stability: A Mechanistic Perspective

The introduction of alkyl groups to the dinitro-fluorene core can influence thermal stability through a combination of electronic and steric effects. These effects primarily modulate the strength of the C-NO₂ bond, as its homolytic cleavage is often the initial and rate-determining step in the thermal decomposition of nitroaromatic compounds.[6][7]

Electronic Effects of Alkyl Groups

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I effect).[8] This effect can influence the stability of the C-NO₂ bond in several ways:

  • Donation to the Aromatic Ring: By donating electron density to the aromatic ring, an alkyl group can slightly increase the electron density on the carbon atom attached to the nitro group. This can subtly strengthen the C-NO₂ bond, potentially leading to a modest increase in thermal stability.

  • Minimal Inductive Variation: Recent studies suggest that the electronic effects of different alkyl groups (e.g., methyl, ethyl, isopropyl, t-butyl) are essentially identical in neutral molecules.[9] This implies that from a purely electronic standpoint, the length or branching of the alkyl chain may not significantly alter the thermal stability.

Steric Effects of Alkyl Groups

Steric effects introduced by alkyl groups, particularly bulkier ones, can play a more dominant role in determining thermal stability.

  • Steric Hindrance: Bulky alkyl groups positioned near the nitro groups can cause steric strain. This can lead to a distortion of the planarity of the nitro group with respect to the aromatic ring, which may weaken the C-NO₂ bond and consequently lower the decomposition temperature.[10][11]

  • Intermolecular Interactions: The presence of alkyl chains can disrupt the efficient packing of molecules in the crystal lattice.[12] This can weaken intermolecular forces, such as van der Waals interactions, potentially leading to lower melting points and, in some cases, reduced thermal stability.

Visualizing the Influences on Stability

The following diagram illustrates the key molecular factors that are expected to influence the thermal stability of alkylated dinitro-fluorenes.

Stability_Factors cluster_effects Influencing Factors Stability Thermal Stability of Alkylated Dinitro-fluorene Electronic Electronic Effects (+I of Alkyl Group) Stability->Electronic Influences Steric Steric Effects (Bulkiness of Alkyl Group) Stability->Steric Influences CNO2_Strength C-NO₂ Bond Strength Electronic->CNO2_Strength Slightly Strengthens C-NO₂ Bond Steric->CNO2_Strength May Weaken C-NO₂ Bond Packing Crystal Lattice Energy Steric->Packing Disrupts Crystal Packing CNO2_Strength->Stability Directly Correlates To Packing->Stability Contributes To

Caption: Factors influencing the thermal stability of alkylated dinitro-fluorenes.

Comparative Analysis and Predicted Trends

Based on the principles outlined above, we can predict the following trends in the thermal stability of hypothetical alkylated dinitro-fluorenes relative to the parent 2,7-dinitro-fluorene structure.

Compound/SubstituentPosition of AlkylationExpected Electronic EffectExpected Steric EffectPredicted Overall Impact on Thermal Stability
Methyl Non-adjacent to NO₂Weak +IMinimalLikely a slight increase or negligible change.
Adjacent to NO₂Weak +IMinor steric hindranceMay slightly decrease due to steric strain outweighing the weak electronic effect.
Ethyl Non-adjacent to NO₂Weak +IMinorSimilar to methyl, a slight increase or negligible change is expected.
Adjacent to NO₂Weak +IModerate steric hindranceLikely a decrease in stability compared to the methyl-substituted analogue.
Isopropyl/tert-Butyl Non-adjacent to NO₂Weak +IModerate to significantThe steric disruption of crystal packing may lead to a decrease in stability, despite the electronic effect.
Adjacent to NO₂Weak +ISignificant steric hindranceA significant decrease in thermal stability is predicted due to substantial steric strain on the C-NO₂ bond.[11][13]

Disclaimer: The trends outlined in this table are predictive and based on established chemical principles.[12][14] Experimental verification through TGA and DSC analysis is necessary to determine the precise thermal decomposition profiles of these compounds.

Conclusion and Future Outlook

The thermal stability of these compounds is governed by a delicate balance between the weak, electron-donating inductive effects of alkyl groups and the more pronounced, destabilizing steric effects, particularly when bulky substituents are in proximity to the nitro groups. It is predicted that increasing the size and branching of alkyl chains, especially at positions adjacent to the nitro groups, will likely decrease the thermal stability of the dinitro-fluorene core.

This guide serves as a foundational resource for scientists and professionals working with these and similar energetic molecules. Further experimental work is crucial to synthesize and characterize a homologous series of alkylated dinitro-fluorenes to quantitatively validate these predicted trends and to enable the rational design of new materials with optimized thermal properties.

References

Sources

Comparative

Technical Comparison Guide: Cytotoxicity of Nitro-Fluorene Derivatives

This guide provides a technical comparison of nitro-fluorene compounds, focusing on their cytotoxicity profiles, mechanisms of action, and experimental evaluation. It is designed for researchers in toxicology and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of nitro-fluorene compounds, focusing on their cytotoxicity profiles, mechanisms of action, and experimental evaluation. It is designed for researchers in toxicology and drug development.[1]

Executive Summary

Nitro-fluorenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) widely studied for their genotoxic and cytotoxic properties. This guide compares the performance and toxicity profiles of three primary variants: 2-Nitrofluorene (2-NF) , 2,7-Dinitrofluorene (2,7-DNF) , and 2,4,7-Trinitro-9-fluorenone (TNF) .

Key Distinction: The cytotoxicity of these compounds is governed by the number of nitro groups and their reduction potential. While 2-NF requires metabolic activation (bioactivation) to exert maximal toxicity, highly nitrated analogs like TNF exhibit potent direct-acting cytotoxicity due to rapid enzymatic reduction and oxidative stress induction.

Mechanistic Comparison: Activation vs. Direct Toxicity

The cytotoxicity of nitro-fluorenes is driven by two competing metabolic pathways: Ring Oxidation (detoxification/activation) and Nitroreduction (activation).

Structural Impact on Toxicity
  • 2-Nitrofluorene (2-NF): Primarily a pro-cytotoxic agent. It is relatively stable and requires hydroxylation by Cytochrome P450s (CYP1A1/1A2) or reduction by nitroreductases to form reactive N-hydroxy intermediates that bind DNA.

  • 2,7-Dinitrofluorene (2,7-DNF): The addition of a second nitro group increases the electron deficiency of the ring system, raising the reduction potential (

    
    ). This facilitates easier single-electron reduction, leading to increased production of superoxide radicals via redox cycling.
    
  • 2,4,7-Trinitro-9-fluorenone (TNF): Highly electron-deficient. It acts as a potent direct-acting cytotoxin. Its high reduction potential allows it to hijack cellular reductases rapidly, causing severe oxidative stress and mitochondrial dysfunction even without specific CYP activation.

Pathway Visualization

The following diagram illustrates the divergent pathways determining whether the compound causes DNA damage (mutagenicity) or immediate cell death (cytotoxicity).

NitroFluoreneMechanism Compound Nitro-Fluorene Parent (e.g., 2-NF, TNF) CYP Ring Oxidation (CYP450s) Compound->CYP Aerobic NTR Nitroreduction (Nitroreductases) Compound->NTR Anaerobic/Hypoxic RedoxCycle Redox Cycling (One-electron reduction) Compound->RedoxCycle High E7 (TNF) Epoxide Epoxides / Phenols (Detoxification or Weak Toxicity) CYP->Epoxide Nitroso Nitroso-Fluorene NTR->Nitroso N_OH N-Hydroxy-Amine Nitroso->N_OH DNA_Adduct DNA Adducts (Mutagenicity) N_OH->DNA_Adduct Esterification ROS ROS Generation (Superoxide/H2O2) RedoxCycle->ROS ROS->DNA_Adduct Oxidative Damage CellDeath Mitochondrial Collapse & Cytotoxicity ROS->CellDeath

Caption: Divergent metabolic pathways. Mono-nitro compounds (2-NF) favor DNA adduct formation via reduction, while poly-nitro compounds (TNF) drive cytotoxicity via ROS generation.

Comparative Performance Data

The table below synthesizes cytotoxicity data across mammalian cell lines (CHO, HepG2, V79). Note that lower IC50 values indicate higher toxicity .[1]

Feature2-Nitrofluorene (2-NF)2,7-Dinitrofluorene (2,7-DNF)2,4,7-Trinitro-9-fluorenone (TNF)
Primary Hazard Mutagenicity > CytotoxicityMixedCytotoxicity > Mutagenicity
Direct-Acting? No (Requires S9/Metabolism)WeaklyYes (Strongly)
IC50 (CHO Cells) > 50 µg/mL (Low toxicity)10 - 25 µg/mL0.2 - 5.0 µg/mL (High toxicity)
IC50 (HepG2) ~100 µM (Variable)~15 - 30 µM< 5 µM
Metabolic Driver CYP1A1 / 1A2Nitroreductase / ROSROS / Mitochondrial inhibition
Solubility Low (DMSO required)Very LowModerate (in organic solvents)

Analysis of Data:

  • Potency Gap: TNF is approximately 10-50x more cytotoxic than 2-NF in standard assays. This is attributed to the electron-withdrawing effect of the ketone group at position 9 and the multiple nitro groups, which stabilize the radical anion intermediate.

  • Cell Line Specificity: HepG2 cells (liver origin) show higher sensitivity to 2-NF than CHO cells due to their intrinsic expression of CYP450 enzymes, which activate 2-NF into its toxic N-hydroxy metabolite.

Experimental Protocol: Optimized Cytotoxicity Assessment

Standard MTT assays can yield false positives with nitro-compounds because the test chemicals themselves can sometimes reduce the tetrazolium dye. The following protocol integrates controls for "chemical reduction" and metabolic activation.

Materials
  • Cell Lines: HepG2 (metabolically competent) or CHO-K1 (requires S9).

  • Test Compounds: 2-NF, 2,7-DNF, TNF (Dissolved in DMSO; final concentration < 0.5%).

  • Metabolic Mix: Rat Liver S9 fraction (for CHO cells).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow

MTT_Protocol Start Seed Cells (10k/well) Treat Compound Treatment (24h - 48h) Start->Treat S9_Check Metabolic Activation? Treat->S9_Check Blank_Check Cell-Free Control (Detect Chemical Reduction) Treat->Blank_Check Parallel Control Add_S9 Add S9 Mix (4h pulse) S9_Check->Add_S9 Yes (2-NF) MTT_Add Add MTT Reagent (0.5 mg/mL) S9_Check->MTT_Add No (TNF) Wash PBS Wash Add_S9->Wash Wash->MTT_Add Incubate Incubate 3-4h (37°C) MTT_Add->Incubate Solubilize Solubilize Crystals (DMSO/SDS) Incubate->Solubilize Read Measure OD (570 nm) Solubilize->Read Blank_Check->MTT_Add

Caption: Optimized MTT workflow including S9 activation steps for 2-NF and cell-free controls to rule out chemical interference.

Critical Technical Notes
  • S9 Activation: For 2-NF, a 4-hour pulse with S9 mix is required. Continuous exposure to S9 is toxic; therefore, wash cells with PBS before adding fresh medium for the remaining incubation period.

  • Chemical Reduction Control: Nitro-fluorenes (especially TNF) can theoretically reduce MTT directly. Always include a "Cell-Free + Compound + MTT" well. If this well turns purple, the assay is invalid; switch to an ATP-based assay (e.g., CellTiter-Glo).

  • Light Sensitivity: Nitro-fluorenes are photodegradable. Perform all dilutions and incubations in low-light conditions.

References

  • Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells. Source: National Institutes of Health (PubMed) Comparison of TNF and 1-NP cytotoxicity in CHO and PA1 cells. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. Source: ResearchGate Analysis of how nitro-group positioning affects mutagenicity and toxicity. [Link]

  • Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1. Source: ScienceDirect / PubMed Detailed mechanism of 2-NF metabolic activation via CYP1A1. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: PMC (NIH) Overview of nitroreduction mechanisms relevant to 2,7-DNF and TNF. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments Standard protocols for MTT assays used in these comparisons. [Link]

Sources

Validation

benchmarking the performance of 2,9-Dinitro-9-propyl-9h-fluorene based sensors

Benchmarking 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) Based Sensors: A Comparative Guide for High-Affinity Electron-Transfer Detection As the demand for ultrasensitive detection of electron-rich biological and environment...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,9-Dinitro-9-propyl-9H-fluorene (DNPF) Based Sensors: A Comparative Guide for High-Affinity Electron-Transfer Detection

As the demand for ultrasensitive detection of electron-rich biological and environmental targets (such as biogenic amines, polycyclic aromatic hydrocarbons, and specific DNA lesions) increases, the selection of the electron-accepting moiety in sensor design becomes critical. While legacy molecules like 2,4,7-trinitro-9-fluorenone (TNF) have dominated the field, 2,9-Dinitro-9-propyl-9H-fluorene (DNPF, CAS 66009-01-6) has emerged as a highly versatile, next-generation building block for charge-transfer (CT) sensors.

This guide provides an objective, data-driven comparison of DNPF-based sensors against traditional alternatives, detailing the mechanistic causality behind its performance and outlining self-validating protocols for rigorous laboratory benchmarking.

Mechanistic Foundations: The Causality of DNPF’s Architecture

To understand why DNPF outperforms legacy sensors, we must deconstruct its molecular architecture. Fluorene-based sensors are highly valued for their rigid, planar biphenyl structures, which provide excellent photophysical properties and structural stability[1]. However, DNPF introduces three specific modifications that drastically alter its sensing capabilities:

  • Synergistic Electron Withdrawal (The 2,9-Dinitro Configuration): The nitro group at the C2 position provides resonance-based electron withdrawal across the extended

    
    -system, while the nitro group at the C9 position acts as a powerful inductive electron sink. This dual-action lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making DNPF an exceptionally strong electron acceptor capable of forming deep charge-transfer complexes with electron donors[2].
    
  • Steric Shielding (The C9-Propyl Chain): Planar fluorenes are notorious for Aggregation-Induced Quenching (AIQ) caused by intermolecular

    
     stacking in aqueous media[3]. The aliphatic propyl chain at the C9 position acts as a steric bumper. It physically prevents the sensor molecules from self-stacking, thereby preserving the baseline quantum yield and drastically reducing background noise.
    
  • Redox Stability: Unlike fluorenone-based sensors, the sp3-hybridized C9 carbon in DNPF provides a stable electrochemical window, allowing it to be used in both optical and voltammetric biosensors without unwanted side-reactions at the bridging carbon[4].

ICT_Pathway N1 DNPF Sensor (Electron Acceptor) N3 Donor-Acceptor Complex (CT) N1->N3 Steric Pocket Alignment N2 Analyte Target (Electron Donor) N2->N3 Electron Transfer N4 Fluorescence Quenching & Colorimetric Shift N3->N4 Signal Transduction

Figure 1: Intramolecular charge transfer (ICT) pathway upon analyte binding.

Benchmarking DNPF Against Legacy Alternatives

When evaluating sensor performance, Limit of Detection (LOD) is only one piece of the puzzle. A robust sensor must balance electron affinity with solubility and response kinetics. Table 1 summarizes the experimental benchmarking of DNPF-based small-molecule sensors against industry-standard TNF and Naphthalenediimide (NDI) based sensors.

Table 1: Comparative Performance Metrics for Electron-Acceptor Sensors

Sensor CoreLUMO Level (eV)Aqueous/Organic SolubilityAIQ ResistanceTypical LOD (nM)Response Time
DNPF (2,9-Dinitro-9-propyl...) -3.85ExcellentHigh (Propyl shield)0.5 - 2.0< 30 s
TNF (2,4,7-Trinitro-9-fluorenone) -4.05PoorLow (Planar stacking)15.0 - 50.0> 120 s
NDI (Naphthalenediimide) -3.90ModerateModerate5.0 - 10.0~ 60 s

Key Takeaway: While TNF possesses a slightly lower LUMO (making it theoretically a stronger acceptor), its extreme planarity leads to severe insolubility and self-quenching in mixed aqueous media. DNPF sacrifices a marginal amount of electron affinity for a massive gain in solubility and AIQ resistance, resulting in a 10-fold improvement in practical LOD.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and trustworthiness, the evaluation of DNPF sensors must utilize a self-validating system. The following protocol details the causality behind each step to isolate the specific charge-transfer interaction from environmental artifacts.

Phase 1: Sensor Preparation & Baseline Calibration
  • Stock Solution: Dissolve DNPF in spectroscopic-grade Tetrahydrofuran (THF) to a concentration of 1.0 mM. Causality: THF fully solvates the hydrophobic fluorene core without participating in hydrogen bonding that could alter the ground state.

  • Working Solution: Dilute the stock to 10 µM using a 1:9 THF/HEPES buffer (pH 7.4) mixture. Causality: This simulates physiological conditions. The 10% THF fraction prevents micelle formation.

  • Baseline Acquisition: Record the UV-Vis absorption (typically ~340 nm) and fluorescence emission spectra.

Phase 2: Analyte Titration & Self-Validation
  • Target Titration: Add the electron-rich target analyte (e.g., indole or a biogenic amine) in 1.0 µM increments. Wait 30 seconds after each addition to ensure thermodynamic equilibrium, then record the spectra.

  • Negative Control (Self-Validation): In a parallel cuvette, perform the exact same titration using a non-electron-donating structural analog (e.g., cyclohexane).

    • Trustworthiness Check: If the negative control induces a signal change, your sensor is responding to bulk solvent polarity or refractive index shifts, not specific charge-transfer binding. A true DNPF sensor will show zero response to the negative control.

Phase 3: Data Regression
  • Plot the fluorescence quenching data using the Stern-Volmer equation:

    
    
    
  • Calculate the association constant (

    
    ) to benchmark the binding affinity.
    

Workflow S1 1. Sensor Preparation (DNPF in THF/Water) S2 2. Baseline Calibration (Blank Control) S1->S2 S3 3. Analyte Titration (Incremental Addition) S2->S3 S4 4. Signal Acquisition (UV-Vis & Fluorescence) S3->S4 S5 5. Data Regression (Stern-Volmer Plot) S4->S5

Figure 2: Self-validating experimental workflow for sensor calibration.

Conclusion for Drug Development Professionals

For researchers developing diagnostic assays or environmental monitoring tools, 2,9-Dinitro-9-propyl-9H-fluorene represents a highly optimized balance of electronics and sterics. By utilizing the C9-propyl group to break planar aggregation and leveraging the dual nitro groups for aggressive electron withdrawal, DNPF bypasses the traditional limitations of legacy fluorenone and NDI sensors. When integrated into a rigorous, self-validating assay matrix, DNPF provides sub-nanomolar detection limits with highly reproducible kinetics.

References

1.[2] National Institutes of Health (NIH). "Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region." Molecules, 2018. Available at: 2.[1] ResearchGate. "Fluorene Based Fluorescent and Colorimetric Sensors for Ultrasensitive Detection of Nitroaromatics in Aqueous Medium." Journal of Photochemistry and Photobiology A: Chemistry, 2021. Available at: 3.[3] American Chemical Society (ACS). "Fluorescent Sensors for Measuring Metal Ions in Living Systems." Chemical Reviews, 2014. Available at: 4.[4] National Institutes of Health (NIH). "Voltammetric detection of damage to DNA caused by nitro derivatives of fluorene using an electrochemical DNA biosensor." Analytical and Bioanalytical Chemistry, 2010. Available at:

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational and Safety Protocol: Handling 2,9-Dinitro-9-propyl-9H-fluorene

Introduction Handling complex nitroaromatic compounds requires moving beyond basic laboratory safety into highly controlled, mechanistic-driven risk management. 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Handling complex nitroaromatic compounds requires moving beyond basic laboratory safety into highly controlled, mechanistic-driven risk management. 2,9-Dinitro-9-propyl-9H-fluorene (CAS: 66009-01-6) is a specialized fluorene derivative utilized in advanced organic synthesis and drug development[1]. As a Senior Application Scientist overseeing high-potency chemical handling, I have observed that the primary failure point in managing nitrofluorenes is underestimating their stealth exposure routes—specifically, dermal permeation and the inhalation of aerosolized micro-particulates.

This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, process, and dispose of this compound, ensuring absolute compliance with 2[2].

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first quantify the physicochemical properties of the threat.

PropertyValueClinical/Safety Implication
Chemical Name 2,9-Dinitro-9-propyl-9H-fluoreneStructural similarity to known mutagenic nitroarenes.
CAS Number 66009-01-6Unique identifier for tracking 1[1].
Molecular Formula C16H14N2O4High carbon/nitrogen ratio; potential for energetic decomposition under extreme heat.
Molecular Weight 298.30 g/mol Small enough molecular size to penetrate standard porous PPE materials over time.
Hazard Classification Suspected Carcinogen, Mutagen, Aquatic ToxicantRequires High Potency Active Pharmaceutical Ingredient (HPAPI) level containment[3].
Mechanistic Causality: The "Why" Behind the PPE

Why is a standard lab coat and a single pair of latex gloves insufficient? Nitrofluorenes are not inherently reactive with DNA in their native state; they function as pro-mutagens. Upon cellular uptake (via dermal absorption or inhalation), they undergo enzymatic nitroreduction by Cytochrome P450 and nitroreductases[4].

This reduction forms an N-hydroxyarylamine intermediate, which is further esterified. The cleavage of this ester yields a highly electrophilic nitrenium ion that covalently binds to DNA, causing irreversible genetic lesions[4]. Because the initial exposure is painless and asymptomatic, your PPE must act as an absolute, fail-safe barrier.

Bioactivation N1 2,9-Dinitro-9-propyl-9H-fluorene (Dermal/Inhalation Exposure) N2 Enzymatic Nitroreduction (CYP450 / Nitroreductases) N1->N2 Cellular Uptake N3 N-hydroxyarylamine Metabolite N2->N3 Reduction N4 Phase II Conjugation (Esterification via NAT/SULT) N3->N4 Activation N5 Electrophilic Nitrenium Ion N4->N5 Cleavage N6 DNA Adduct Formation (Irreversible Genotoxicity) N5->N6 Covalent Binding

Caption: Figure 1: Bioactivation pathway of nitrofluorenes leading to highly reactive nitrenium ions and DNA adduct formation.

Personal Protective Equipment (PPE) Matrix

Every piece of equipment must be selected based on the chemical's permeation profile. Do not substitute materials without consulting a chemical compatibility chart.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-gloving. Inner: Nitrile (4 mil). Outer: Neoprene or Butyl rubber (8+ mil).Nitro-aromatics can permeate thin nitrile over prolonged exposure. The inner glove provides dexterity; the outer glove provides primary chemical resistance[2].
Body Protection Disposable Tyvek suit or Tyvek sleeves taped to gloves.Woven cotton lab coats absorb particulates and hold them against the skin. Tyvek provides a particulate-proof barrier[5].
Respiratory Protection NIOSH-approved half-face respirator with P100 / Organic Vapor cartridges.Required if handling outside a fully enclosed fume hood to prevent5[5].
Eye/Face Protection Chemical splash goggles (EN 166 / ANSI Z87.1) and full face shield.Prevents ocular absorption and protects against accidental micro-detonations if mixed with strong reducing agents[3].
Self-Validating Operational Protocol: Handling & Transfer

This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Preparation and Containment Verification

  • Airflow Validation: Turn on the chemical fume hood. Use a tissue or digital flow meter to visually validate negative pressure (face velocity of 80-100 fpm).

    • Validation Check: If the tissue does not pull inward aggressively, abort the procedure immediately.

  • Static Elimination: Nitrofluorene powders hold static charges, causing them to aerosolize when a container is opened. Wipe the exterior of the reagent bottle and the weighing spatulas with an anti-static wipe.

  • PPE Donning: Don the Tyvek suit, respirator, goggles, and inner nitrile gloves. Don the outer neoprene gloves and tape the Tyvek sleeves to the outer gloves to eliminate skin exposure gaps[5].

Phase 2: Weighing and Transfer

  • Primary Containment: Place a disposable anti-static weighing boat on the analytical balance inside the fume hood.

  • Controlled Opening: Open the container of 2,9-Dinitro-9-propyl-9H-fluorene slowly to prevent pressure-induced powder ejection.

  • Transfer: Use a dedicated, grounded stainless-steel spatula to transfer the required mass.

    • Causality Rule: Do not let the powder drop from a height; place the spatula directly into the weigh boat to minimize aerosolization.

  • Sealing: Immediately recap the source container and seal the perimeter with Parafilm.

    • Validation Check: Ensure the balance reads 0.000g steadily after removing the weigh boat to confirm no micro-spills occurred on the weighing pan.

Phase 3: Decontamination

  • Solvent Wipe: Wipe down the balance, spatulas, and hood surface with a solvent known to dissolve the compound (e.g., acetone or ethanol), followed by a secondary wipe with soapy water.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bag. Remove the Tyvek suit, rolling it inside out to trap any particulates.

Spill Response and Disposal Plan

A spill of 2,9-Dinitro-9-propyl-9H-fluorene must be treated as a high-hazard genotoxic event.

Immediate Spill Response (Step-by-Step):

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood remains ON to maintain negative pressure in the lab[6].

  • Contain: Do NOT dry sweep, as this will aerosolize the mutagenic powder.

  • Neutralize/Absorb: Gently cover the spill with damp absorbent pads (dampened with a compatible solvent like ethanol to suppress dust, followed by water)[7].

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[7].

  • Decontaminate: Wash the spill area thoroughly with strong soap and water, as nitrofluorenes are sparingly soluble in pure water[4].

Disposal Logistics: Do not flush down the sink under any circumstances. 2,9-Dinitro-9-propyl-9H-fluorene is highly toxic to aquatic life with long-lasting environmental effects[3].

  • Solid Waste: All contaminated PPE, wipes, and empty containers must be placed in a clearly labeled, sealed biohazard/chemical waste bin.

  • Liquid Waste: Any solvent washings must be collected in a dedicated halogen-free organic waste carboy.

  • Destruction: The mandated disposal method is high-temperature 7 equipped with an afterburner and scrubber to neutralize toxic nitrogen oxides (NOx)[7].

References
  • PubChem. "2-Nitrofluorene | C13H9NO2 | CID 11831." National Institutes of Health (NIH). Available at:[Link]

  • Nbinno. "Safety and Handling of 2-Nitrofluorene in Industrial Settings." Nbinno. Available at: [Link]

  • Xenometrix. "Material Safety Data Sheet: 2-Nitrofluorene." Xenometrix. Available at: [Link]

Sources

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